6-Bromoindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSYZAHZABCWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518084 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63839-24-7 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromoindoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 6-Bromoindoline, a halogenated derivative of indoline. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.
Chemical Structure and Properties
This compound, also known as 6-bromo-2,3-dihydro-1H-indole, is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a bromine atom substituted at the 6th position of the bicyclic system. The presence of the bromine atom and the indoline scaffold makes it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.
Structure:
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 63839-24-7 | [1] |
| Molecular Formula | C₈H₈BrN | [1] |
| Molecular Weight | 198.06 g/mol | [1] |
| Appearance | Off-white to yellow solid/Brown oil | |
| Boiling Point | 116-118 °C at 4 Torr | [1] |
| Solubility | No data available | |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [2] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of this compound. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), results in two molecular ion peaks separated by 2 m/z units.
| Ion | m/z |
| [M-H]+ | 195.9 / 197.9 |
From LC-MS analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons on the pyrrolidine ring. The bromine atom at the 6-position will influence the chemical shifts of the adjacent aromatic protons.
Predicted ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the C-Br bond.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of 6-bromoindole. The following protocol is adapted from the literature.[1]
Reaction Scheme:
Caption: Synthesis of this compound from 6-Bromoindole.
Materials:
-
6-Bromo-1H-indole
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane
-
Concentrated ammonium hydroxide solution
-
Water
-
Anhydrous sodium sulfate
-
Ether
-
Hexane
-
4N HCl in dioxane
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of 6-bromo-1H-indole (11.0 g, 56.1 mmol) in a mixture of dichloromethane (180 mL) and trifluoroacetic acid (60 mL), add triethylsilane (22.6 mL, 2.5 equiv).[1]
-
Stir the reaction mixture at room temperature for 16 hours.[1]
-
Add additional dichloromethane (180 mL), concentrated ammonium hydroxide solution (approximately 50 mL), and water (200 mL).[1]
-
Extract the mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Redissolve the residue in a 1:1 mixture of ether and hexane (100 mL).[1]
-
Slowly add a 4N HCl solution in dioxane (14 mL) to precipitate the hydrochloride salt.[1]
-
Collect the precipitate by filtration and treat the resulting solid with a saturated sodium bicarbonate solution.[1]
-
Extract the mixture again with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-2,3-dihydro-1H-indole as a brown oil (approximately 10.0 g).[1]
Note: The crude product from this procedure was reported to be used in subsequent reactions without further purification.[1] For applications requiring high purity, chromatographic purification may be necessary.
Reactivity and Applications
This compound serves as a versatile building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups at the 6-position. The secondary amine of the indoline ring can be functionalized through N-alkylation, N-acylation, or other reactions.
These synthetic handles make this compound a valuable precursor for the synthesis of a wide range of substituted indoline derivatives, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
Safety Information
Detailed safety information for this compound is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.
Logical Workflow for Synthesis and Characterization
The following diagram outlines a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Technical Guide: Physicochemical Properties of 6-Bromo-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3-dihydro-1H-indole, also known as 6-bromoindoline, is a halogenated derivative of indoline. The indole and indoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 6-position provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, making this compound a key intermediate in the synthesis of potential therapeutic agents.[1] A thorough understanding of its physical properties is essential for its effective use in laboratory synthesis, process development, and formulation studies. This guide provides a detailed overview of the known physical characteristics of 6-bromo-2,3-dihydro-1H-indole, outlines experimental protocols for their determination, and illustrates a key synthetic workflow.
Core Physical Properties
The physical properties of 6-bromo-2,3-dihydro-1H-indole are summarized below. It is noteworthy that while some experimental data is available, particularly for the hydrochloride salt, several properties of the free base are based on predictions and require experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN | PubChem |
| Molecular Weight | 198.06 g/mol | PubChem[2] |
| Physical State | Brown oil | ChemicalBook[3] |
| Melting Point | Below room temperature (as it is an oil) | Inferred from physical state |
| Boiling Point | 116-118 °C at 4 Torr (for hydrochloride salt) | ChemicalBook[3] |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 4.28 ± 0.20 (Predicted) | ChemicalBook[3] |
| Mass Spectrometry | m/z 195.9/197.9 [M-H]⁻ | ChemicalBook[3] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons of the dihydropyrrole ring. The chemical shifts and coupling constants will be influenced by the bromine substituent and the amine group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching.
-
Mass Spectrometry: The mass spectrum provides the mass-to-charge ratio of the molecule and its fragments. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion and bromine-containing fragments.[3]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 6-bromo-2,3-dihydro-1H-indole are provided below. These are generalized procedures that can be adapted for this specific compound.
Determination of Melting Point (for solid derivatives)
Given that 6-bromo-2,3-dihydro-1H-indole is an oil, this protocol would apply to solid derivatives or its hydrochloride salt.
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Determination of Boiling Point
-
Apparatus: A micro-boiling point apparatus or a distillation setup is used. For small quantities, a Thiele tube can be employed.
-
Procedure: A small amount of the liquid is placed in a distillation flask with boiling chips. The apparatus is assembled for distillation. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure and a steady condensation-vaporization equilibrium is achieved is recorded as the boiling point. For vacuum distillation, the pressure is reduced to the desired level (e.g., 4 Torr), and the temperature is recorded at this pressure.
-
Data Recording: The observed boiling point and the corresponding pressure are recorded.
Determination of Solubility
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide) are chosen.
-
Procedure (Qualitative): To approximately 1 mL of each solvent in a test tube, a small amount of 6-bromo-2,3-dihydro-1H-indole is added dropwise with agitation. The visual observation of whether the compound forms a homogeneous solution determines its solubility.
-
Procedure (Quantitative): A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solid is removed by filtration or centrifugation. The concentration of the compound in the clear supernatant is then determined using an analytical technique such as UV-Vis spectroscopy or HPLC.
Acquisition of Spectral Data
-
NMR Spectroscopy (¹H and ¹³C):
-
A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in ppm relative to a standard (e.g., tetramethylsilane).
-
-
Infrared (IR) Spectroscopy:
-
For the neat oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an ATR-FTIR spectrometer can be used by placing a drop of the oil directly on the crystal.
-
The spectrum is recorded, showing the absorption of infrared radiation as a function of wavenumber (cm⁻¹).
-
-
Mass Spectrometry:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The molecules are ionized (e.g., by electron impact or electrospray ionization).
-
The mass-to-charge ratios of the resulting ions are measured.
-
Synthetic Workflow
6-Bromo-2,3-dihydro-1H-indole is typically synthesized from 6-bromo-1H-indole. The following diagram illustrates a common synthetic route.
Caption: A schematic overview of the synthesis of 6-bromo-2,3-dihydro-1H-indole.
Biological Context and Applications
While specific signaling pathways involving 6-bromo-2,3-dihydro-1H-indole are not extensively documented, brominated indoles as a class have been identified as ligands for the aryl hydrocarbon receptor (AhR).[4] The AhR is a ligand-activated transcription factor involved in regulating various biological processes, including xenobiotic metabolism and immune responses. The potential for 6-bromo-2,3-dihydro-1H-indole and its derivatives to modulate AhR signaling pathways presents an avenue for future research in areas such as toxicology and immunology.
Primarily, 6-bromo-2,3-dihydro-1H-indole serves as a versatile intermediate in drug discovery and development.[1] Its utility lies in the ability to introduce diverse functionalities at the bromine-substituted position, allowing for the synthesis of compound libraries for screening against various biological targets. This makes it a valuable tool for medicinal chemists in the lead optimization phase of drug development.
Conclusion
This technical guide provides a consolidated source of information on the physical properties of 6-bromo-2,3-dihydro-1H-indole. While some experimental data is available, further characterization, particularly of the free base, is warranted to provide a more complete physicochemical profile. The provided experimental protocols offer a framework for obtaining this missing data. The synthetic utility of this compound, coupled with the potential biological activity of the broader class of brominated indoles, underscores its importance for researchers in the chemical and pharmaceutical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE CAS#: 63839-24-7 [chemicalbook.com]
- 4. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromoindoline: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Overview of 6-Bromoindoline: Properties, Synthesis, and Potential Applications
This technical guide offers an in-depth overview of this compound, a halogenated derivative of indoline, for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides insights into its synthesis, and explores its role as a versatile building block in the synthesis of more complex molecules.
Core Compound Specifications
This compound, also known as 6-bromo-2,3-dihydro-1H-indole, is a key intermediate in organic synthesis. Below is a summary of its fundamental properties.
| Property | Value |
| CAS Number | 63839-24-7 |
| Molecular Formula | C₈H₈BrN |
| Molecular Weight | 198.06 g/mol |
| Synonyms | 6-Bromo-2,3-dihydro-1H-indole |
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct bromination of indoline. A notable method is the bromination of indoline in sulfuric acid in the presence of silver sulfate.[1] This electrophilic aromatic substitution reaction introduces a bromine atom onto the indoline ring, primarily at the 6-position.
Experimental Workflow for Synthesis
The following diagram outlines a general workflow for the synthesis of this compound from indoline.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Applications
This compound serves as a valuable precursor in the synthesis of various more complex molecules, including those with potential biological activity. The bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups.
One notable application is in the synthesis of 6,6'-dibromoindigo, also known as Tyrian purple.[1] This historic dye is formed through the oxidative dimerization of a 6-bromoindole derivative, which can be synthesized from this compound.[1]
The following diagram illustrates the logical relationship of this compound as a synthetic intermediate.
Caption: Synthetic utility of this compound.
Biological Activity and Potential
While much of the existing research on the biological activity of bromo-substituted indoles has focused on 6-bromoindole and its derivatives, the indoline scaffold is also of significant interest in medicinal chemistry. Derivatives of 6-bromoindole have been shown to possess a range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[2] For instance, certain 6-bromoindole derivatives have been investigated as potential inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in antibiotic resistance.
Although direct studies on the biological effects of this compound are less common, its role as a key intermediate suggests that it is a valuable starting point for the synthesis of novel therapeutic agents. The development of new drugs targeting the central nervous system is an active area of research, and indole- and indoline-based structures are frequently explored for their potential to interact with various neurological targets.
Conclusion
This compound is a key chemical intermediate with established utility in organic synthesis. Its defined chemical properties and reactivity make it a valuable building block for the creation of more complex and potentially bioactive molecules. While direct biological data on this compound is limited, the extensive research into its indole analogue and other substituted indolines highlights the potential for developing novel compounds with therapeutic applications from this versatile scaffold. Further investigation into the direct biological effects of this compound and its immediate derivatives could open new avenues for drug discovery and development.
References
solubility and stability of 6-Bromoindoline
An In-depth Technical Guide to the Solubility and Stability of 6-Bromoindoline For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of this compound (CAS: 63839-24-7). Due to the limited availability of direct experimental data in public literature, this document combines reported properties with standardized, detailed protocols for determining its solubility and stability profiles, essential for its application in research and drug development.
Core Physicochemical Properties
This compound is a heterocyclic compound, the saturated analog of 6-bromoindole. Its properties are influenced by the indoline core, the basic nitrogen atom, and the electron-withdrawing bromine atom on the benzene ring. The following table summarizes key computed and reported physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 63839-24-7 | [1][2] |
| Molecular Formula | C₈H₈BrN | [1][2] |
| Molecular Weight | 198.06 g/mol | [2] |
| Appearance | White to brown powder/crystal (inferred from related compounds) | [3] |
| XLogP3 | 2.8 | [2] |
| Topological Polar Surface Area (TPSA) | 12 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 |[2] |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in the literature. However, based on its structure—a polar amine group and a nonpolar bromo-benzene ring—a qualitative solubility profile can be inferred. The compound is expected to have limited solubility in water and higher solubility in polar organic solvents.[4]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
|---|---|---|
| Water | Sparingly Soluble / Low | The hydrophobic bromo-benzene ring dominates the molecule's character. |
| Aqueous Buffers (pH < pKa) | Moderately Soluble | The indoline nitrogen can be protonated, forming a more soluble salt. |
| Methanol, Ethanol | Soluble | Polar protic solvents can interact with the N-H group. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, effective for many organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent capable of dissolving a wide range of compounds.[4] |
| Dichloromethane (DCM) | Soluble | Effective for moderately polar compounds. |
| Hexanes, Toluene | Low / Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar indoline ring. |
Stability Profile
The stability of this compound is critical for its storage and handling. Supplier recommendations suggest storing the compound at 2-8°C in a dry, dark environment, which indicates potential sensitivity to heat, moisture, and light.[1] A forced degradation study is the standard approach to definitively identify its stability liabilities.
Key Stability Considerations:
-
Oxidation: The indoline ring can be susceptible to oxidation, potentially converting it back to the indole or other oxidized species.
-
Light (Photostability): Compounds with aromatic rings and halogens can be susceptible to photodegradation.
-
pH: Extreme pH values may catalyze hydrolysis or other degradation pathways, although the indoline core is generally stable.
Experimental Protocols
The following sections provide detailed, standardized methodologies for quantitatively determining the .
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol is adapted from the OECD Guideline 105 for determining water solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg) to ensure a saturated solution.
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C). Shake for at least 24 hours to ensure equilibrium is reached. A preliminary experiment of 48-72 hours is recommended to confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. Then, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Sampling: Carefully withdraw a supernatant aliquot without disturbing the solid pellet.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. Discard the first portion of the filtrate to avoid adsorption effects.
-
Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibration curve's linear range.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration based on a standard curve prepared from known concentrations of this compound.
-
Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Protocol: Forced Degradation (Stability) Study
Objective: To identify the degradation pathways and stability liabilities of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (for stock solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Photostability chamber (ICH Q1B compliant)
-
Oven or heating block
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions: For each condition, mix the stock solution with the stressor in separate vials. Include a control sample (unstressed stock solution diluted with water).
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid powder in an oven at 80°C for 48 hours. Separately, heat a solution at 60°C.
-
Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Quenching: After the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis:
-
Analyze all samples (stressed, control, and a blank) by a stability-indicating HPLC-PDA method. A gradient method is typically required to separate degradants from the parent peak.
-
Determine the percentage of remaining this compound in each stressed sample relative to the control.
-
Check for peak purity of the parent compound in all chromatograms.
-
Examine the chromatograms for the appearance of new peaks (degradants) and calculate their area percentage.
-
Conclusion
While specific, published quantitative data on the is sparse, its physicochemical properties allow for reasoned predictions. It is expected to be a compound with low aqueous solubility that is soluble in various polar organic solvents. Its stability profile is likely sensitive to heat, light, and oxidation. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the precise, high-quality data required for applications in medicinal chemistry, process development, and formulation science, ensuring the reliable and effective use of this valuable chemical intermediate.
References
Synthesis of 6-Bromoindoline from Indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromoindoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the electrophilic bromination of indole to yield 6-bromoindole, followed by a selective reduction to the target indoline. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow visualizations to facilitate a thorough understanding of the synthetic pathway and its relevance.
Overview of the Synthetic Pathway
The conversion of indole to this compound is achieved through two sequential reactions:
-
Step 1: Electrophilic Bromination. Indole undergoes electrophilic substitution, preferentially at the C3 position. However, through careful selection of brominating agents and reaction conditions, bromination can be directed to the benzene ring. The synthesis of 6-bromoindole is a key intermediate step.
-
Step 2: Selective Reduction. The resulting 6-bromoindole is then reduced to this compound. This step requires a mild and selective reducing agent to saturate the C2-C3 double bond of the indole ring without causing cleavage of the carbon-bromine bond (dehalogenation).
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectral properties of the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Indole | C₈H₇N | 117.15 | White solid | 52-54 |
| 6-Bromoindole | C₈H₆BrN | 196.04 | White to brown powder[1] | 92-96[1] |
| This compound | C₈H₈BrN | 198.06 | Not available | Not available |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |
| Indole | 7.65 (d, 1H), 7.55 (d, 1H), 7.20 (t, 1H), 7.10 (t, 1H), 6.52 (t, 1H), 8.10 (br s, 1H, NH) | 135.8, 127.9, 124.2, 121.9, 120.8, 119.8, 111.1, 102.1 | 117.1 (M+) |
| 6-Bromoindole | 8.14 (br s, 1H, NH), 7.53 (s, 1H), 7.49 (d, 1H), 7.21 (dd, 1H), 7.16 (m, 1H), 6.52 (m, 1H)[2] | 136.6, 126.8, 124.8, 123.2, 122.0, 115.5, 114.0, 102.9 | 194.9, 196.9 (M+, M+2)[3] |
| This compound | Expected: ~7.0-6.7 (aromatic H), ~3.6 (t, 2H, CH₂-N), ~3.0 (t, 2H, CH₂-Ar), ~4.0 (br s, 1H, NH) | Expected: ~150 (C-N), ~130-115 (aromatic C), ~47 (CH₂-N), ~30 (CH₂-Ar) | 197.0, 199.0 (M+, M+2) |
Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 6-Bromoindole from Indole
This procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is a common and effective reagent for the bromination of indoles.
Materials and Reagents:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve indole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-bromoindole.
Step 2: Synthesis of this compound from 6-Bromoindole
This procedure employs sodium cyanoborohydride in an acidic medium for the selective reduction of the indole C2-C3 double bond.
Materials and Reagents:
-
6-Bromoindole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 6-bromoindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid (TFA) (10-15 eq) dropwise at room temperature.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (2.0-3.0 eq) in small portions, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from indole.
Role in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a variety of biologically active molecules. Its rigid framework and the presence of a bromine atom, which can be further functionalized via cross-coupling reactions, make it a versatile starting point for the synthesis of complex drug candidates.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilic Bromination of Indoline
Abstract
Indoline and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom onto the indoline nucleus provides a versatile handle for further synthetic transformations, particularly through cross-coupling reactions. This guide provides a comprehensive overview of the electrophilic bromination of indoline, detailing the underlying reaction mechanisms, regiochemical outcomes, and the influence of reaction conditions. Detailed experimental protocols for the synthesis of key bromoindoline isomers are presented, supported by quantitative data and mechanistic diagrams to facilitate understanding and application in a research and development setting.
Core Mechanism of Electrophilic Bromination
The electrophilic aromatic substitution (EAS) of indoline is governed by the electronic properties of the bicyclic system. The nitrogen atom's lone pair of electrons is delocalized into the benzene ring, making it highly activated towards electrophilic attack. This activation is more pronounced than in aniline due to the cyclic nature of the dihydro-pyrrole ring.
The nitrogen atom acts as a potent ortho-, para-director. Consequently, electrophilic attack is favored at the C5 (para) and C7 (ortho) positions. The high nucleophilicity of the indoline ring often necessitates the use of a protecting group on the nitrogen atom to moderate its reactivity and prevent side reactions, such as oxidation or N-bromination.
Role of N-Acylation
To achieve controlled and regioselective bromination, the indoline nitrogen is commonly acylated, typically forming N-acetylindoline or other N-acyl derivatives.[1][2] The N-acyl group serves two primary functions:
-
Moderation of Reactivity: The electron-withdrawing nature of the acyl group reduces the electron-donating capacity of the nitrogen atom, thereby decreasing the overall nucleophilicity of the aromatic ring and preventing over-bromination or oxidative degradation.
-
Steric Hindrance: The bulky acyl group sterically hinders the C7 (ortho) position, making the C5 (para) position the overwhelmingly preferred site for electrophilic attack.
This strategy leads to a highly regioselective synthesis of 5-bromoindoline derivatives.[1][3]
Mechanistic Pathway
The bromination of N-acylindoline proceeds through a classical EAS mechanism. The electrophile, typically molecular bromine (Br₂) or N-Bromosuccinimide (NBS), is attacked by the electron-rich aromatic ring. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the nitrogen atom. The final step involves the abstraction of a proton from the site of substitution by a weak base to restore aromaticity.
Caption: Mechanism of electrophilic bromination at the C5 position of N-acylindoline.
Regioselectivity and Influencing Factors
The position of bromination on the indoline ring is highly dependent on the substrate (protected vs. unprotected nitrogen) and the reaction conditions.
Caption: Influence of N-protection on the regioselectivity of indoline bromination.
-
C5-Bromination: As discussed, protection of the nitrogen with an acyl group strongly directs bromination to the C5 position, yielding 5-bromoindoline after deprotection.[1][3] This is the most common and highest-yielding strategy for this isomer.
-
C6-Bromination: Direct bromination of unprotected indoline under specific conditions, such as in sulfuric acid with silver sulfate, has been shown to yield this compound as the major product.[4] This outcome is less common and suggests a complex interplay of substrate protonation and reaction environment.
-
C7-Bromination: While electronically feasible, substitution at C7 is generally disfavored due to steric hindrance, especially when an N-acyl group is present. Reports indicate that reactions of N-acetylated indoline can sometimes yield minor amounts of 7-chloro compounds, suggesting the possibility of 7-halogenation under certain conditions.[1]
-
Other Positions: Bromination at C4 has been observed as a minor byproduct (~8%) during the synthesis of this compound.[4]
Quantitative Data Summary
The efficiency and regioselectivity of indoline bromination vary significantly with the chosen synthetic route. The following table summarizes key quantitative data from cited experimental protocols.
| Target Compound | Starting Material | Brominating Agent / Conditions | Yield | Regioselectivity (Major Product) | Reference(s) |
| 5-Bromoindoline | 1-Acetylindoline | Br₂ in glacial acetic acid, then saponification | 85% | C5 | [1] |
| 5-Bromo-N-acylindoline | N-Acylindoline | Brominating reagent in CH₂Cl₂ (0-10°C) | High (not specified) | C5 | [5] |
| This compound | Indoline | Br₂ in H₂SO₄ with Ag₂SO₄ | Major product | C6 (with ~8% C4 isomer) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of specific bromoindoline isomers are crucial for reproducibility.
Protocol for Synthesis of 5-Bromoindoline
This two-step protocol involves the protection of the indoline nitrogen, followed by bromination and subsequent deprotection.
Caption: Experimental workflow for the synthesis of 5-bromoindoline.
Step A: Synthesis of 1-Acetylindoline
-
Dissolve indoline in a suitable solvent (e.g., dichloromethane or neat).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (or acetyl chloride) and a base (e.g., triethylamine or pyridine).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline.
Step B: Bromination of 1-Acetylindoline [1]
-
Dissolve 1-acetylindoline in glacial acetic acid.
-
Slowly add a solution of molecular bromine (1 equivalent) in glacial acetic acid, maintaining the temperature as needed.
-
Stir the reaction mixture at ambient temperature until the starting material is consumed.
-
Pour the reaction mixture into water and collect the precipitated product by filtration.
Step C: Saponification to 5-Bromoindoline [1]
-
Suspend the crude 5-bromo-1-acetylindoline in an alcoholic solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and maintain until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure 5-bromoindoline.
Protocol for Synthesis of this compound[4]
This protocol describes the direct bromination of unprotected indoline.
-
Dissolve indoline in concentrated sulfuric acid at a reduced temperature.
-
Add silver sulfate (Ag₂SO₄) to the solution.
-
Slowly add molecular bromine (Br₂) while maintaining the low temperature.
-
Stir the reaction for a specified period.
-
Carefully quench the reaction by pouring it over ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. The resulting mixture contains this compound as the major product along with the 4-bromo isomer, which can be separated by chromatography.
Conclusion
The electrophilic bromination of indoline is a fundamental transformation for accessing valuable synthetic intermediates. The regiochemical outcome of the reaction can be effectively controlled through the strategic use of N-acyl protecting groups, which favors the formation of 5-bromoindoline in high yield.[1] Direct bromination of unprotected indoline offers a route to other isomers, such as this compound, although typically with lower regioselectivity.[4] The protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists aiming to incorporate bromoindoline motifs into their synthetic targets in pharmaceutical and materials science research.
References
- 1. prepchem.com [prepchem.com]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
From Ancient Dyes to Modern Drugs: A Technical Guide to the Discovery and History of Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated indoles, a diverse class of organic molecules, hold a significant place in the annals of chemistry and pharmacology. Their story begins not in a modern laboratory, but in the ancient world with the vibrant purple hues of imperial dyes, and it continues to unfold at the forefront of modern drug discovery. This in-depth technical guide traces the historical arc of these fascinating compounds, from their natural origins to their synthesis and evolution as potent therapeutic agents. We will delve into the key discoveries, the pioneering scientists, and the experimental methodologies that have shaped our understanding of halogenated indoles, providing a comprehensive resource for researchers and drug development professionals.
The Ancient World: Tyrian Purple and the Dawn of Halogenated Indoles
The history of halogenated indoles is inextricably linked with one of the most prized commodities of the ancient world: Tyrian purple. This vibrant and remarkably stable dye, reserved for royalty and the highest echelons of society, was produced by the Phoenicians as early as 1200 BC from the secretions of several species of sea snails, most notably from the Muricidae family (Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma).[1] The production was a laborious and foul-smelling process, requiring tens of thousands of snails to produce a single gram of the dye, which contributed to its immense value.[2]
The primary chemical constituent of Tyrian purple was identified in 1909 by Paul Friedländer as 6,6'-dibromoindigo , a brominated derivative of indigo.[3] This discovery marked the first identification of a naturally occurring organobromine compound and laid the groundwork for the field of halogenated natural products.
Experimental Protocol: Extraction of Tyrian Purple from Murex Snails (Historical Reconstruction)
This protocol is a reconstruction of the ancient method for extracting Tyrian purple, based on historical accounts and modern chemical understanding.
Materials:
-
Fresh Murex sea snails
-
Salt
-
Water
-
A non-reactive vessel (e.g., ceramic or glass)
-
Sunlight or a UV lamp
-
Wool or silk fabric for dyeing
Procedure:
-
Gland Extraction: The hypobranchial gland, a small gland located in the snail's mantle cavity, is carefully extracted from the fresh snails. This was a meticulous and labor-intensive process.
-
Salting and Soaking: The extracted glands are mixed with salt and a small amount of water in the vessel. The salt likely served as a preservative and aided in the extraction process. This mixture is left to soak for a period of several days.
-
Enzymatic and Photochemical Conversion: The colorless precursors in the gland secretion, primarily indoxyl sulfates, undergo enzymatic hydrolysis and then oxidation upon exposure to air and sunlight. This process leads to the formation of the colored indigoid pigments.
-
Dyeing: The resulting dye solution, which would have been a complex mixture, was then used to dye textiles like wool and silk. The fabric would be immersed in the dye bath and then exposed to air to allow the color to fully develop and fix to the fibers.
The 20th Century: Endocrine Breakthroughs and the Discovery of Thyroxine
The next major milestone in the history of halogenated indoles came from the field of endocrinology. In the early 20th century, scientists were racing to understand the function of the thyroid gland and its role in regulating metabolism. In 1914, Edward C. Kendall, working at the Mayo Clinic, successfully isolated a crystalline substance from thyroid gland extracts that contained iodine.[4][5][6] He named this compound thyroxine .
The chemical structure of thyroxine was later determined in 1926 by Charles Robert Harington, who identified it as a tetra-iodinated derivative of the amino acid tyrosine, featuring a halogenated indole-like diphenyl ether structure.[4] Just a year later, in 1927, Harington and George Barger accomplished the first total synthesis of thyroxine, confirming its structure and opening the door for its therapeutic use.[4][7][8]
Experimental Protocol: Isolation of Thyroxine from Thyroid Glands (Kendall's Method, Simplified)
This protocol is a simplified representation of the principles behind Kendall's 1915 isolation of thyroxine. The original process was arduous, involving the processing of tons of animal thyroid glands.
Materials:
-
Animal thyroid glands (e.g., from pigs or cattle)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Hydrochloric acid (HCl)
-
Decolorizing carbon
Procedure:
-
Alkaline Hydrolysis: The thyroid glands are minced and subjected to alkaline hydrolysis with a sodium hydroxide solution. This process breaks down the proteins and liberates the thyroxine.
-
Acidification and Precipitation: The resulting solution is acidified with hydrochloric acid. This causes the thyroxine, which is insoluble in acidic conditions, to precipitate out of the solution along with other acid-insoluble materials.
-
Extraction and Decolorization: The precipitate is collected and then dissolved in an alkaline ethanol solution. This solution is then treated with decolorizing carbon to remove impurities.
-
Crystallization: The solution is again acidified, leading to the precipitation of crude thyroxine. This crude product is then repeatedly crystallized from alkaline alcohol to yield pure, crystalline thyroxine.
The Marine Renaissance: A Treasure Trove of Halogenated Indoles
From the mid-20th century onwards, the exploration of marine organisms has unveiled an astonishing diversity of halogenated indoles with a wide array of biological activities.[9] Unlike their terrestrial counterparts, marine organisms, particularly sponges, tunicates, and algae, are prolific producers of brominated and chlorinated secondary metabolites.[9] This has established the marine environment as a critical source for novel drug leads.
Key Classes of Marine Halogenated Indoles and Their Biological Activities
| Compound Class | Example Compound | Source Organism | Key Biological Activities | Reference |
| Aplysinopsins | 6-Bromoaplysinopsin | Sponge (Thorecta sp.) | Serotonin receptor antagonists, cytotoxic, antimicrobial | [9] |
| Meridianins | Meridianin A | Tunicate (Aplidium meridianum) | Potent inhibitors of protein kinases (e.g., CDK1, CDK5) | [9] |
| Eudistomins | Eudistomin C | Tunicate (Eudistoma olivaceum) | Potent antiviral activity | [10] |
| Topsentins | 6-Bromotopsentin | Sponge (Spongosorites sp.) | Antitumor, anti-inflammatory | [10] |
| Dragmacidins | Dragmacidin D | Sponge (Spongosorites sp.) | Antitumor, antiviral | [10] |
Quantitative Bioactivity Data of Selected Halogenated Indoles
| Compound | Biological Activity | Assay | IC50 / MIC | Reference |
| 6-Bromoaplysinopsin | Antimalarial | Plasmodium falciparum D6 clone | 0.34 µg/mL | [9] |
| Meridianin G | CDK1/cyclin B Inhibition | Kinase assay | 0.1 µM | [9] |
| Meridianin G | GSK-3α/β Inhibition | Kinase assay | 0.03 µM | [9] |
| 6-Bromotopsentin | P-388 murine leukemia cells | Cytotoxicity assay | 3.0 µg/mL | [10] |
| Dragmacidin D | P-388 murine leukemia cells | Cytotoxicity assay | 1.4 µg/mL | [10] |
| Dragmacidin D | A-549 human lung carcinoma | Cytotoxicity assay | 4.4 µg/mL | [10] |
| 4,6-dibromoindole | Candida albicans | Antifungal assay | 25 µg/mL | [11] |
| 5-bromo-4-chloroindole | Candida albicans | Antifungal assay | 25 µg/mL | [11] |
| 6-bromo-4-iodoindole | Staphylococcus aureus | Antibacterial assay | 20 µg/mL | [12][13] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | Antibacterial assay | 30 µg/mL | [12][13] |
Modern Synthesis of Halogenated Indoles
The discovery of biologically active halogenated indoles spurred the development of synthetic methodologies to produce these compounds and their analogs for further investigation.
Experimental Protocol: Baeyer-Drewsen Synthesis of 6,6'-Dibromoindigo
This protocol describes a classic method for the synthesis of 6,6'-dibromoindigo, the main component of Tyrian purple, from 4-bromo-2-nitrobenzaldehyde.
Materials:
-
4-bromo-2-nitrobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Deionized water
-
Ethanol
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Starting Material: Dissolve 1.0 g of 4-bromo-2-nitrobenzaldehyde in 20 mL of acetone in a beaker.
-
Addition of Water: While stirring, add 35 mL of deionized water to the acetone solution.
-
Base-Catalyzed Condensation: Slowly add 5 mL of 2 M sodium hydroxide solution dropwise to the stirring mixture. A deep blue precipitate of 6,6'-dibromoindigo will form rapidly.
-
Reaction Completion and Isolation: Continue stirring for 5-10 minutes to ensure the reaction is complete. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with deionized water until the filtrate is colorless, followed by a wash with a small amount of ethanol to aid in drying. Dry the purified 6,6'-dibromoindigo.
Caption: Experimental workflow for the Baeyer-Drewsen synthesis of 6,6'-dibromoindigo.
Signaling Pathways of Halogenated Indoles
The diverse biological activities of halogenated indoles are a result of their interactions with various cellular targets and signaling pathways. Two prominent examples are their roles as modulators of the Aryl Hydrocarbon Receptor (AhR) and as inhibitors of protein kinases.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control. Some halogenated indoles have been identified as potent AhR agonists.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by a halogenated indole.
Protein Kinase Inhibition
Many marine-derived halogenated indoles, such as the meridianins, exhibit potent inhibitory activity against various protein kinases. These enzymes play critical roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. By blocking the activity of specific kinases, these compounds can disrupt disease-related signaling cascades.
Caption: Inhibition of a generic protein kinase signaling pathway by a halogenated indole.
Conclusion
The journey of halogenated indoles, from the imperial purple of antiquity to the complex molecular scaffolds of modern pharmaceuticals, highlights the enduring power of natural products in scientific discovery. The unique chemical diversity of these compounds, particularly those from marine environments, continues to provide a rich source of inspiration for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the key historical milestones, experimental methodologies, and biological activities associated with halogenated indoles. As analytical techniques and synthetic methods continue to advance, the exploration of this remarkable class of molecules will undoubtedly unveil new and exciting opportunities in medicine and beyond.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thyroid.org [thyroid.org]
- 6. history.mayoclinic.org [history.mayoclinic.org]
- 7. Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Bromoindoline: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromoindoline, a halogenated derivative of the indoline heterocyclic system. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed structural information on this compound. The guide outlines predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, expected Infrared (IR) absorption frequencies, and provides detailed, generalized experimental protocols for acquiring such data.
Data Presentation
The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. Due to a lack of publicly available experimental spectra for this compound, the NMR and mass spectrometry data are predicted based on the known spectral characteristics of indoline and the influence of a bromine substituent on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 | d | 1H | H-4 |
| ~ 6.8 | dd | 1H | H-5 |
| ~ 6.7 | d | 1H | H-7 |
| ~ 3.5 | t | 2H | H-2 |
| ~ 3.0 | t | 2H | H-3 |
| ~ 3.8 (broad s) | 1H | NH |
Predicted in CDCl₃. Chemical shifts are estimates and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 150 | C-7a |
| ~ 132 | C-3a |
| ~ 128 | C-5 |
| ~ 125 | C-4 |
| ~ 118 | C-6 |
| ~ 110 | C-7 |
| ~ 47 | C-2 |
| ~ 30 | C-3 |
Predicted in CDCl₃. Chemical shifts are estimates and may vary based on solvent and experimental conditions.
Table 3: Expected Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350 - 3450 | Medium | N-H Stretch | Secondary Amine |
| 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic |
| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (CH₂) |
| 1580 - 1610 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1450 - 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250 - 1335 | Medium-Strong | C-N Stretch | Aromatic Amine |
| 800 - 880 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |
| 500 - 600 | Medium | C-Br Stretch | Aryl Halide |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 197/199 | Molecular ion peak ([M]⁺) exhibiting a characteristic ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |
| 118 | Fragment from the loss of a bromine radical ([M-Br]⁺). |
| 91 | Further fragmentation, potentially corresponding to a tropylium-like ion. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard one-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer via a suitable method such as Gas Chromatography (GC-MS) or direct infusion.
-
For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Utilize Electron Impact (EI) ionization, a common method for this type of molecule.
-
-
Mass Analysis:
-
The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Data Acquisition:
-
The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
-
Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution of bromine should be clearly visible.
-
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis and identification of this compound.
Caption: General workflow for the spectroscopic identification of this compound.
The 6-Bromoindoline Scaffold: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The 6-bromoindoline scaffold is a key heterocyclic motif in medicinal chemistry and materials science. The presence of a bromine atom on the benzene ring of the indoline core provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of functionalized molecules. This in-depth technical guide explores the reactivity of the this compound scaffold, focusing on key reaction types including palladium-catalyzed cross-coupling reactions, C-H functionalization, and nucleophilic substitution. This document provides a comprehensive overview of the synthetic potential of this important building block, complete with quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the indoline ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. For these reactions to be efficient, the indoline nitrogen is typically protected, for example, with a Boc (tert-butyloxycarbonyl) or acyl group, to prevent interference with the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the this compound scaffold with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 6-aryl or 6-vinyl indolines.
Quantitative Data for Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] (representative) |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 | [2] (representative) |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 110 | 8 | 78 | [3] (representative) |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 24 | 65 | [4] (representative) |
Note: Data is representative of typical conditions for Suzuki-Miyaura couplings of aryl bromides and may require optimization for specific this compound substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Boc-6-bromoindoline
To a solution of N-Boc-6-bromoindoline (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL) is added a 2 M aqueous solution of sodium carbonate (2.0 mL). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 100 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 6-substituted indoline derivative.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to 6-aminoindoline derivatives. This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a strong base.
Quantitative Data for Buchwald-Hartwig Amination of this compound Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 90 | [5] (representative) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 | [6] (representative) |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 90 | 16 | 88 | [5] (representative) |
| 4 | Lithium bis(trimethylsilyl)amide (ammonia equivalent) | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | 1,4-Dioxane | 100 | 14 | 75 | [7] (representative) |
Note: Data is representative of typical conditions for Buchwald-Hartwig aminations of aryl bromides and may require optimization for specific this compound substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-6-bromoindoline
An oven-dried Schlenk tube is charged with N-Boc-6-bromoindoline (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst precursor such as Pd₂(dba)₃ (0.02 mmol) and a phosphine ligand like Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (5 mL) is added via syringe. The reaction mixture is heated to 100 °C with stirring for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the 6-aminoindoline product.[5]
Heck Reaction
The Heck reaction provides a method for the vinylation of the this compound scaffold. It involves the palladium-catalyzed reaction of the aryl bromide with an alkene in the presence of a base. This reaction is particularly useful for the synthesis of 6-alkenyl indolines.
Quantitative Data for Heck Reaction of this compound Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 | [8] (representative) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMAc | 120 | 16 | 85 | [9] (representative) |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 20 | 68 | [8] (representative) |
Note: Data is representative of typical conditions for Heck reactions of aryl bromides and may require optimization for specific this compound substrates.
Experimental Protocol: General Procedure for Heck Reaction of N-Acyl-6-bromoindoline
A mixture of N-acyl-6-bromoindoline (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL) is placed in a sealed tube. The mixture is heated at 100 °C for 24 hours. After cooling, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the 6-alkenylindoline derivative.[8]
C-H Functionalization
Direct C-H functionalization of the indoline scaffold represents a highly atom-economical approach to introduce new functional groups. While the electron-rich nature of the indoline ring can make regioselective C-H activation challenging, the use of directing groups attached to the indoline nitrogen can provide a powerful strategy to control the site of functionalization. For the this compound scaffold, C-H activation can be directed to the C-7 position, which is ortho to the nitrogen atom.
Experimental Protocol: General Procedure for Directed C-H Arylation at the C-7 Position
A mixture of N-directing group-protected this compound (0.5 mmol), an arylating agent such as an arylboronic acid (1.0 mmol), a rhodium catalyst like [RhCp*Cl₂]₂ (2.5 mol %), and a silver salt oxidant such as AgSbF₆ (20 mol %) in a solvent like tert-amyl alcohol is heated at 100 °C for 12-24 hours under an inert atmosphere. After completion, the reaction is cooled, filtered, and the solvent is removed under vacuum. The residue is then purified by column chromatography to afford the C-7 arylated product.
Nucleophilic Aromatic Substitution
The bromine atom at the 6-position of the indoline ring is generally unreactive towards nucleophilic aromatic substitution (SNA) under standard conditions due to the electron-rich nature of the benzene ring. For SNA to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. In the case of this compound, the indoline ring itself is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atom by a nucleophile is challenging and usually requires harsh reaction conditions or the use of transition metal catalysts (as seen in the Buchwald-Hartwig amination).
Signaling Pathways and Biological Activity
Derivatives of the this compound scaffold have been investigated for a range of biological activities. The ability to functionalize the 6-position allows for the modulation of a compound's pharmacological properties. For instance, 6-bromoindole derivatives have been shown to possess anti-inflammatory and antimicrobial properties.[10] The introduction of various substituents at the 6-position can influence the molecule's interaction with biological targets, potentially affecting signaling pathways involved in inflammation and microbial growth. However, specific signaling pathways directly modulated by this compound derivatives are an active area of research and are not yet fully elucidated for a broad range of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
The Bromo Substituent on the Indole Ring: A Comprehensive Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of a bromo substituent on this ring system has been shown to be a powerful tool for modulating the pharmacological properties of these molecules. This in-depth technical guide explores the profound impact of bromination on the indole ring, detailing its influence on biological activity, target engagement, and pharmacokinetic profiles.
Modulation of Biological Activity by Bromination
The introduction of a bromine atom to the indole ring can significantly enhance or alter the biological activity of the parent compound. This is attributed to several factors, including the electronic effects, lipophilicity, and steric bulk of the bromine atom, which can influence protein-ligand interactions and the overall physicochemical properties of the molecule.
Anticancer Activity
Bromo-substituted indoles have demonstrated potent cytotoxic and antiproliferative effects across a variety of cancer cell lines. The position of the bromine atom on the indole ring often plays a crucial role in determining the potency and selectivity of these compounds.
| Compound Name | Cancer Cell Line | Biological Target/Assay | IC50 (µM) | Reference |
| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (Colon) | Cell Growth Inhibition | 12.5 | [1][2] |
| 3-(2-Bromoethyl)-indole (BEI-9) | HCT116 (Colon) | Cell Growth Inhibition | 5 | [1][2] |
| 5-Bromo-3-(phenylimino)indolin-2-one | Various | Cytotoxicity | Not specified | [3] |
| 7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles (e.g., 5g) | A549 (Lung) | Cytotoxicity | More active than Melphalan | [1] |
| 7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles (e.g., 5g) | HeLa (Cervical) | Cytotoxicity | More active than Melphalan | [1] |
| 7-Bromoindirubin-3'-oxime (7BIO) | Various | Caspase-independent cell death | Not specified | [4] |
Anti-inflammatory Activity
Several bromoindole derivatives, many of which are isolated from marine organisms, exhibit significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
| Compound Name | Assay | Target/Cell Line | IC50 | Reference |
| 6-Bromoindole | NO Production | LPS-stimulated RAW264.7 | 223.28 µM | [2] |
| 6-Bromoisatin | NO Production | LPS-stimulated RAW264.7 | ~339.8 µM (for Isatin) | [2] |
| D. orbita hypobranchial gland extract | NO Production | LPS-stimulated RAW264.7 | 30.8 µg/mL | [2] |
| D. orbita egg extract | NO Production | LPS-stimulated RAW264.7 | 40 µg/mL | [2] |
| D. orbita hypobranchial gland extract | TNFα Production | LPS-stimulated RAW264.7 | 43.03 µg/mL | [2] |
| D. orbita hypobranchial gland extract | PGE2 Production | Calcium ionophore-stimulated 3T3 | 34.24 µg/mL | [2] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | NO Inhibition | - | 10.992 µM | [5] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | IL-6 Inhibition | - | 2.294 µM | [5] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | TNF-α Inhibition | - | 12.901 µM | [5] |
Kinase Inhibition
The indole scaffold is a common feature in many kinase inhibitors, and the addition of a bromo substituent can enhance binding affinity and selectivity for the target kinase. Bromoindoles have been investigated as inhibitors of various kinases, including Glycogen Synthase Kinase 3 (GSK-3) and Casein Kinase 2 (CK2).
| Compound Name | Kinase Target | IC50 (nM) | Reference |
| 1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (MC11) | CK2 | 16 | [6] |
Impact on Signaling Pathways
Bromo-substituted indoles exert their biological effects by modulating various cellular signaling pathways critical for cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Several bromoindole compounds have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer properties.[7][8]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Bromoindirubin-3'-oxime induces caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 6-Bromoindoline's Aromatic Precursor, 6-Bromoindole, in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 6-bromoindoline represents a saturated heterocyclic scaffold of interest in medicinal chemistry, its direct applications in organic synthesis are less commonly documented than those of its aromatic counterpart, 6-bromoindole. 6-Bromoindole is a versatile and widely utilized building block in the synthesis of a vast array of bioactive molecules and functional materials.[1][2] Its utility stems from the presence of the bromine atom at the 6-position of the indole ring, which serves as a handle for various transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of diverse substituents and the construction of complex molecular architectures. Furthermore, the indole nucleus itself is a privileged scaffold in numerous pharmaceuticals. This document will primarily focus on the extensive applications of 6-bromoindole in organic synthesis, including its derivatization and role in the synthesis of bioactive compounds, while also touching upon the synthesis of this compound from its aromatic precursor.
Key Applications of 6-Bromoindole
6-Bromoindole is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its key applications are centered around its ability to undergo a variety of chemical transformations to create complex and novel molecules.
1. Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the 6-position of the indole ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling 6-bromoindole with boronic acids or their esters.[3] This method is instrumental in synthesizing complex molecules with applications in medicinal chemistry and materials science.[3]
-
Stille Coupling: This reaction involves the coupling of 6-bromoindole with organotin compounds.
-
Heck Coupling: This reaction allows for the formation of carbon-carbon bonds by reacting 6-bromoindole with alkenes.
-
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between 6-bromoindole and terminal alkynes.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling 6-bromoindole with amines.
2. Synthesis of Bioactive Molecules and Natural Products:
6-Bromoindole serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules, including potential anticancer agents, kinase inhibitors, and compounds targeting neurological disorders.[1][2] Its derivatives have been investigated as inhibitors for enzymes such as bacterial cystathionine γ-lyase and FabG, an integral part of the bacterial fatty acid biosynthetic system.[4][5]
3. Derivatization and Functionalization:
The indole ring of 6-bromoindole can be further functionalized at various positions. The nitrogen atom can be alkylated or acylated, and the C3 position is susceptible to electrophilic substitution. This allows for the introduction of a wide range of functional groups, leading to a diverse library of indole derivatives.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromoindole
This protocol is a generalized procedure and may require optimization for specific substrates.[3]
Materials:
-
6-Bromoindole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos-Pd-G2)
-
Ligand (if required)
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
-
TLC plates for reaction monitoring
Procedure:
-
In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromoindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 1-5 mol%), ligand (if used), and base (2-3 equiv).
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromoindoles [3]
| Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
Protocol 2: Synthesis of tert-Butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate [6]
This multi-step synthesis highlights the derivatization of 6-bromoindole and includes a reduction step to form an indoline derivative in the final stages of a longer synthetic route.
Step 1: Friedel-Crafts Acylation
-
To a solution of 6-bromoindole (40 g) in anhydrous methylene chloride (450 ml), add aluminum chloride (15 g).
-
Add oxalyl chloride (60 g) and reflux the mixture for 2 hours.
-
Cool the reaction to room temperature, add water, and separate the organic layer.
-
Dry and concentrate the organic layer to obtain 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
Step 2: Amidation
-
React the product from Step 1 with an appropriate amine to form the corresponding amide.
Step 3: Reduction
-
Reduce the amide using a suitable reducing agent (e.g., LiAlH₄) to yield the amine. This step, if applied to the indole ring, would result in the formation of the indoline ring.
Step 4: Boc Protection
-
Protect the resulting amine with di-tert-butyl dicarbonate (Boc₂O) to obtain the target product, tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate.
Visualizing Synthetic Pathways
Diagram 1: Suzuki-Miyaura Cross-Coupling of 6-Bromoindole
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Synthetic Pathway to a 6-Bromoindole Derivative
Caption: Multi-step synthesis starting from 6-bromoindole.
Conclusion
6-Bromoindole stands as a pivotal precursor in the landscape of organic synthesis, offering a gateway to a multitude of complex and biologically significant molecules. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with a reliable tool for molecular construction. While the direct applications of this compound are less prevalent in the literature, its synthesis from the more readily available 6-bromoindole via reduction of the indole nucleus opens avenues for its exploration as a saturated scaffold in drug discovery and development. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of 6-bromoindole and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety [mdpi.com]
- 6. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 7. 6-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: 6-Bromoindoline as a Versatile Building Block for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoindoline and its oxidized counterpart, 6-bromoindole, are privileged heterocyclic scaffolds of significant interest in medicinal chemistry. The indole core is a common feature in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 6-position provides a crucial synthetic handle for introducing molecular diversity through modern cross-coupling reactions, making it an invaluable starting material for drug discovery programs. This document outlines the application of this compound/indole in the synthesis of potent kinase inhibitors, specifically targeting Pim-1 kinase, a protein implicated in various cancers.
While 6-bromoindole is more commonly employed in initial cross-coupling reactions due to its aromaticity, the resulting intermediates can be readily reduced to the corresponding this compound derivatives. This allows for the exploration of both sp² and sp³-rich chemical space, which can be critical for optimizing pharmacokinetic and pharmacodynamic properties.
Application: Development of Pim-1 Kinase Inhibitors
The Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis. Its overexpression is linked to the progression of various hematological malignancies and solid tumors, making it an attractive target for cancer therapy. The 6-bromoindole scaffold serves as an excellent starting point for the synthesis of potent and selective Pim-1 inhibitors. The bromine atom allows for diversification at the C-6 position via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR).
Biological Activity of Bromo-Indole Based Kinase Inhibitors
The following table summarizes the inhibitory activity of bromo-indole derivatives against Pim-1 kinase, demonstrating the potential of this scaffold.
| Compound Name/Class | Structure/Description | Target Kinase | IC₅₀ (µM) |
| Meridianin C | 4-(5-Bromo-1H-indol-3-yl)pyrimidin-2-amine | Pim-1 | 1.44[1] |
| (Z)-3-Functionalized Oxo-indoles | Analogs of Saccharomonosporine A with a brominated oxo-indole core | Pim-1 | 5 - 10[1] |
Key Synthetic Methodologies & Protocols
The strategic functionalization of the 6-bromoindole core is paramount. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Synthetic Workflow
The following diagram illustrates a general workflow for the diversification of the 6-bromoindole scaffold and its potential reduction to the indoline form.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of a carbon-carbon bond at the 6-position of the indole ring.
Objective: To synthesize a 6-aryl-indole derivative from 6-bromoindole and an arylboronic acid.
Materials:
-
6-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 6-bromoindole, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
-
Add DME and water (typically a 4:1 to 10:1 mixture) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-indole derivative.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the formation of a carbon-nitrogen bond at the 6-position of the indole ring.
Objective: To synthesize a 6-(amino)-indole derivative from 6-bromoindole and a primary or secondary amine.
Materials:
-
6-Bromoindole (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add 6-bromoindole, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by the amine coupling partner via syringe.
-
Heat the reaction mixture to 100-110 °C under an inert atmosphere with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-(amino)-indole derivative.
Mechanism of Action: Pim-1 Kinase Signaling Pathway
Pim-1 inhibitors developed from the 6-bromoindole scaffold act by competitively binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting pro-survival signaling and promoting apoptosis in cancer cells. The diagram below illustrates the central role of Pim-1 in cell survival pathways.
References
Application Notes and Protocols: Synthesis and Medicinal Chemistry of 6-Bromoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of medicinally relevant 6-bromoindoline derivatives and summarize their biological activities. The methodologies and data presented are intended to facilitate research and development in medicinal chemistry, particularly in the fields of antifungal, antimicrobial, and anti-inflammatory drug discovery.
Synthesis of 3-Acyl-6-Bromoindole Derivatives as Antifungal Agents
This section details the synthesis of a series of 3-acyl-6-bromoindoles, which have demonstrated significant antifungal potential. A green and efficient microwave-assisted methodology is described, providing moderate to good yields.[1]
Experimental Protocol: Microwave-Assisted Acylation of 6-Bromoindole
This protocol is adapted from a method described in the literature for the synthesis of 3-acyl-6-bromoindoles.[1]
Materials:
-
6-Bromoindole
-
Appropriate acid anhydride (linear or aromatic)
-
Ytterbium(III) triflate (Y(OTf)₃)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)
-
CEM Discover 2.0 microwave synthesizer (or equivalent)
-
10 mL microwave vessel with Teflon lid
Procedure:
-
To a 10 mL microwave vessel, add 6-bromoindole (1.0 mmol), the corresponding acid anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMI]BF₄ (1 mmol).
-
Seal the vessel securely with a Teflon lid.
-
Place the vessel in the microwave synthesizer.
-
For linear anhydrides: Irradiate the mixture at 90 °C for 30 minutes.
-
For aromatic anhydrides: Irradiate the mixture at 110 °C for 45 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Synthetic Workflow
Caption: General workflow for the microwave-assisted synthesis of 3-acyl-6-bromoindole derivatives.
Antifungal Activity Data
The synthesized 3-acyl-6-bromoindole derivatives were evaluated for their in vitro antifungal activity against Botrytis cinerea and Monilinia fructicola. The half-maximal effective concentration (EC₅₀) and the percentage of conidial germination inhibition were determined.[1]
| Compound | R Group | Yield (%) | B. cinerea EC₅₀ (µg/mL) | M. fructicola EC₅₀ (µg/mL) | B. cinerea Germination Inhibition (%) | M. fructicola Germination Inhibition (%) |
| I | H | - | 11.62 | 18.84 | Low | Low |
| II | Acetyl | - | >100 | >100 | 100 | 96 |
| V | Isobutyric | - | 48.56 | >100 | - | - |
| VII | Isovaleric | - | >100 | 45.23 | - | - |
| XII | 4-Chlorophenyl | 28.8 | - | - | - | - |
Note: A dash (-) indicates data not provided in the source.
Synthesis of 6-Bromoindolglyoxylamido Derivatives as Antimicrobial Agents
This section outlines the preparation of 6-bromoindolglyoxylamido derivatives, which have shown promising antimicrobial activities. The synthesis involves a multi-step process starting from 6-bromoindole.
Experimental Protocol: Multi-step Synthesis of tert-Butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate
The following protocol for the synthesis of a key intermediate is based on a patented method.[2]
Step 1: Friedel-Crafts Reaction - Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride
-
In a suitable reaction vessel, dissolve 40g of 6-bromoindole in 450ml of anhydrous methylene chloride.
-
Add 15g of aluminum chloride to the solution.
-
Slowly add 60g of oxalyl chloride.
-
Reflux the mixture for 2 hours.
-
Cool the reaction to room temperature and then quench with water.
-
Separate the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
Step 2: Amidation - Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide
-
Add 45g of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride to a mixture of 100ml of water and 500ml of aqueous ammonia.
-
Stir the mixture at room temperature for 4 hours.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it, and concentrate.
-
Purify the residue by silica gel column chromatography to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.
Step 3: Reduction
The patent mentions a reduction step to obtain the corresponding amine, but specific reagents and conditions are not detailed. Standard reducing agents for amides, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), could be explored.
Step 4: Boc Protection
The patent indicates a final t-butyloxycarbonyl (Boc) protection step to yield the target product, tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Synthetic Workflow
Caption: Multi-step synthesis of a 6-bromoindole derivative for medicinal applications.
Antimicrobial Activity Data
A series of 6-bromoindolglyoxylamido derivatives, including polyamine conjugates, were evaluated for their intrinsic antimicrobial activity. The minimum inhibitory concentrations (MIC) are reported.[3][4]
| Compound | Organism | MIC (µM) |
| 3 (spermine derivative) | Staphylococcus intermedius | 3.125 |
| Staphylococcus aureus | 6.25 | |
| Candida albicans | 17.2 | |
| Cryptococcus neoformans | 1.1 |
6-Bromoindole Derivatives from Marine Sponges with Anti-Inflammatory Activity
Natural products are a rich source of novel therapeutic agents. This section focuses on 6-bromoindole alkaloids isolated from the marine sponge Geodia barretti and their anti-inflammatory properties.
Isolation Protocol
A targeted isolation of bromoindole alkaloids was achieved using UPLC-qTOF-MS-based dereplication.[5] While the full, detailed protocol is extensive, the general steps involve:
-
Extraction of the sponge material with a suitable solvent (e.g., methanol).
-
Fractionation of the crude extract using techniques like liquid-liquid partitioning and column chromatography.
-
UPLC-qTOF-MS analysis of the fractions to identify those containing bromoindole alkaloids.
-
Further purification of the targeted fractions using semi-preparative or analytical HPLC to isolate the pure compounds.
-
Structure elucidation of the isolated compounds using NMR and HRESIMS data.
Anti-Inflammatory Activity Data
The isolated compounds were screened for their anti-inflammatory activity by measuring their effect on cytokine secretion from human dendritic cells (DCs).[5]
| Compound | Cytokine | Effect | IC₅₀ (µM) |
| 2 (Geobarrettin B) | IL-12p40 | Reduced secretion | - |
| 3 (Geobarrettin C) | IL-12p40 | Reduced secretion | - |
| IL-10 | Increased production | - | |
| 4 (Barettin) | IL-12p40 | Reduced secretion | 21.0 |
| IL-10 | Reduced secretion | 11.8 |
Note: A dash (-) indicates data not provided in the source.
Proposed Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of certain 6-bromoindole derivatives are proposed to be mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokine production.
Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 3. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Bromoindoline in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoindoline is a versatile heterocyclic building block that holds significant potential in the design and synthesis of novel kinase inhibitors. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a bromine atom at the 6-position provides a key handle for introducing diverse chemical functionalities through various cross-coupling reactions, enabling the systematic exploration of the chemical space around the indoline core to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on common and effective synthetic strategies.
Key Synthetic Applications
The primary application of this compound in kinase inhibitor synthesis revolves around its use as a scaffold for modification via palladium-catalyzed cross-coupling reactions. The two most prominent and widely used reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 6-position of the indoline ring, which can be crucial for interacting with the ATP-binding site or allosteric pockets of various kinases.
A notable example of a commercially successful kinase inhibitor featuring a substituted indolinone core is Nintedanib (BIBF 1120), an inhibitor of VEGFR, PDGFR, and FGFR kinases. While Nintedanib itself is a 6-methoxycarbonyl-substituted indolinone, its development highlights the importance of functionalization at the 6-position of the indoline scaffold for achieving potent and selective kinase inhibition[1]. The synthetic strategies employed for such molecules often involve intermediates that could be derived from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound in the synthesis of kinase inhibitor precursors.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Objective: To synthesize 6-arylindoline derivatives as potential kinase inhibitor scaffolds.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-arylindoline derivative.
Protocol 2: Buchwald-Hartwig Amination of this compound with Amines
Objective: To synthesize 6-aminoindoline derivatives for the development of kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the desired 6-aminoindoline derivative.
Data Presentation
The following table summarizes representative quantitative data for kinase inhibitors synthesized from indoline-based scaffolds, illustrating the potential for derivatives of this compound.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| BIBF 1120 | VEGFR2 | 13 | [1] |
| PDGFRα | 59 | [1] | |
| FGFR1 | 69 | [1] |
Note: This table provides data for a related indolinone structure to demonstrate the utility of the scaffold. Specific data for kinase inhibitors directly synthesized from this compound is limited in publicly available literature but the synthetic routes are analogous.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general logic of kinase inhibitor synthesis using this compound and a simplified representation of a common signaling pathway targeted by such inhibitors.
References
The Role of 6-Bromoindoline in the Development of Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, 6-bromoindoline has emerged as a promising pharmacophore. Its derivatives have demonstrated a broad spectrum of antimicrobial activities, including intrinsic antibacterial and antifungal properties, as well as the ability to potentiate the effects of existing antibiotics. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the investigation and development of this compound-based antimicrobial agents.
Application Notes
This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules. Two primary classes of antimicrobial agents have been developed from this scaffold:
-
6-Bromoindolglyoxylamide Polyamine Conjugates: These molecules have shown direct antimicrobial activity, particularly against Gram-positive bacteria, and notable antifungal properties. A key mechanism of action for these compounds is the rapid permeabilization and depolarization of the microbial cell membrane, leading to cell death.[1][2] Furthermore, some derivatives in this class act as antibiotic enhancers, augmenting the efficacy of conventional antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[1][2]
-
6-Bromoindole-based Inhibitors of Bacterial Cystathionine γ-Lyase (CSE): This class of compounds functions as antibiotic potentiators. By inhibiting bacterial CSE, an enzyme involved in hydrogen sulfide (H₂S) production which protects bacteria from oxidative stress, these molecules render pathogenic bacteria more susceptible to existing antibiotics.[3][4][5][6] This approach offers a strategy to overcome certain mechanisms of antibiotic resistance.
Quantitative Data Summary
The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for representative this compound derivatives.
Table 1: Intrinsic Antimicrobial Activity of 6-Bromoindolglyoxylamide Derivatives
| Compound/Derivative | Target Microorganism | Gram Stain | MIC (µM) | Reference |
| 6-bromoindolglyoxylamido-spermine (3) | Staphylococcus intermedius | Gram-positive | 3.125 | [7] |
| 6-bromoindolglyoxylamido-spermine (3) | Staphylococcus aureus | Gram-positive | 6.25 | [7] |
| 6-bromoindolglyoxylamido-spermine (3) | Candida albicans | Fungus | 17.2 | [7] |
| 6-bromoindolglyoxylamido-spermine (3) | Cryptococcus neoformans | Fungus | 1.1 | [7] |
Table 2: Antibiotic Potentiating Activity of 6-Bromoindole-based CSE Inhibitors
| Inhibitor | Antibiotic | Target Microorganism | Fold-Enhancement of Antibiotic Activity | Reference |
| NL1 | Multiple | Staphylococcus aureus, Pseudomonas aeruginosa | Significant potentiation | [5][6] |
| NL2 | Multiple | Staphylococcus aureus, Pseudomonas aeruginosa | Significant potentiation | [5][6] |
| MNS2 | Gentamicin | Bacillus subtilis | Potentiation observed | [8] |
Experimental Protocols
Protocol 1: General Synthesis of 6-Bromoindole-Based Inhibitors of Bacterial Cystathionine γ-Lyase (NL1 Analogue)
This protocol describes a general method for the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), a known bacterial CSE inhibitor.[5][6]
Materials:
-
6-bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry N,N-Dimethylformamide (DMF)
-
Methyl bromoacetate
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Alkylation of 6-bromoindole:
-
To a stirred suspension of NaH in dry DMF, add 6-bromoindole portion-wise at 0°C.
-
Stir the mixture for 1 hour at room temperature.
-
Add methyl bromoacetate dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield methyl 2-(6-bromo-1H-indol-1-yl)acetate.
-
-
Hydrolysis of the Ester:
-
Dissolve the product from step 1 in a mixture of THF, MeOH, and water.
-
Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl and extract with EtOAc.
-
Dry the organic layer over Na₂SO₄ and concentrate to give 2-(6-bromo-1H-indol-1-yl)acetic acid.
-
-
Amide Coupling:
-
To a solution of 2-(6-bromo-1H-indol-1-yl)acetic acid in DCM, add EDC and HOBt.
-
Stir the mixture for 30 minutes at 0°C.
-
Add a solution of glycine methyl ester hydrochloride and TEA in DCM.
-
Stir the reaction overnight at room temperature.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Final Hydrolysis:
-
Dissolve the coupled product in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the hydrolysis is complete.
-
Acidify with 1M HCl and extract with EtOAc.
-
Dry the organic layer and concentrate to yield the final product, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1).
-
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a this compound derivative using the broth microdilution method.[7][9][10]
Materials:
-
Test compound (this compound derivative)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism culture
-
0.5 McFarland turbidity standard
-
Positive control antibiotic
-
Sterile saline or broth for dilution
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth directly in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control well (inoculum with no compound) and a negative control well (broth only). A positive control with a known antibiotic should also be included.
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizations
Caption: Workflow for Broth Microdilution Assay.
Caption: Mechanism of action for 6-bromoindolglyoxylamide derivatives.
Caption: Mechanism of antibiotic potentiation by CSE inhibitors.
References
- 1. Comparison of Broth Microdilution, Etest, and Agar Disk Diffusion Methods for Antimicrobial Susceptibility Testing of Lactobacillus acidophilus Group Members - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Bromoindoline in the Synthesis of Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of anti-inflammatory compounds derived from 6-bromoindoline. The information is curated for professionals in drug discovery and medicinal chemistry, offering insights into the structure-activity relationships and mechanisms of action of these promising molecules.
Introduction
Indoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, halogenated indoline scaffolds, particularly this compound, serve as a crucial starting material for the synthesis of potent anti-inflammatory agents. The presence of the bromine atom at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.
This document outlines the synthesis of novel indoline derivatives and details their evaluation as anti-inflammatory agents. The protocols provided are based on established methodologies and offer a guide for researchers looking to explore this chemical space for the development of new therapeutics for inflammatory diseases.
Data Presentation
The anti-inflammatory activity of various 6-bromoindole and indoline derivatives is summarized below. These compounds have been evaluated for their ability to inhibit the production of key pro-inflammatory mediators in cellular and in vivo models.
Table 1: In Vitro Anti-inflammatory Activity of Brominated Indole Derivatives
| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |
| 6-Bromoindole | Nitric Oxide (NO) Inhibition | RAW264.7 | >40 | [1] |
| 6-Bromoisatin | Nitric Oxide (NO) Inhibition | RAW264.7 | 19.8 | [1] |
| 6-Bromoindole | TNF-α Inhibition | RAW264.7 | 27.2 | [1] |
| 6-Bromoisatin | TNF-α Inhibition | RAW264.7 | 25.1 | [1] |
| 6-Bromoindole | PGE2 Inhibition | RAW264.7 | 26.8 | [1] |
| 6-Bromoisatin | PGE2 Inhibition | RAW264.7 | 22.3 | [1] |
Table 2: Effect of 6-Bromoindole Derivatives on Cytokine Secretion by Dendritic Cells
| Compound | Concentration | IL-12p40 Inhibition (%) | IL-10 Inhibition (%) | Reference |
| Geobarrettin A (1) | 10 µg/mL | No effect | No effect | [2] |
| Geobarrettin B (2) | 10 µg/mL | 29 | No effect | [2] |
| Geobarrettin C (3) | 10 µg/mL | 13 | -40 (increase) | [2] |
| Barettin (4) | 10 µg/mL | >50 | >50 | [2] |
| 8,9-dihydrobarettin (5) | 10 µg/mL | No effect | No effect | [2] |
| 6-bromoconicamin (6) | 10 µg/mL | 32 | No effect | [2] |
| L-6-bromohypaphorine (7) | 10 µg/mL | No effect | No effect | [2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the N-alkylation of this compound, a common step in the synthesis of diverse derivatives.
Materials:
-
6-bromoindole
-
Sodium cyanoborohydride (NaBH3CN)
-
Glacial acetic acid
-
Methanol
-
Appropriate aldehyde or ketone
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromoindole (1.0 eq) in methanol, add the desired aldehyde or ketone (1.2 eq) and glacial acetic acid (to adjust pH to 4-5).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound derivative.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (RAW264.7 Macrophages)
This protocol details the procedure for evaluating the anti-inflammatory effects of synthesized compounds on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
After 24 hours, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Visualizations
Signaling Pathway
Caption: Inhibition of LPS-induced Inflammatory Signaling by this compound Derivatives.
Experimental Workflow
Caption: Workflow for Synthesis and Biological Evaluation of this compound Derivatives.
References
Application Notes and Protocols for Novel Fluorescent Probes Utilizing a 6-Bromoindoline Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline and its derivatives are versatile scaffolds in medicinal chemistry and chemical biology due to their unique structural and electronic properties. The introduction of a bromine atom at the 6-position of the indoline core provides a reactive handle for further functionalization, making 6-bromoindoline a valuable starting material for the synthesis of novel fluorescent probes. While direct examples of fluorescent probes based on this compound are emerging, the closely related 6-bromoindole scaffold has been successfully utilized to create innovative fluorescent sensors. This document provides detailed application notes and protocols for the design, synthesis, and application of novel fluorescent probes based on a this compound/indole core, leveraging established synthetic methodologies and analogous studies on related bromoindole derivatives.
The general principle behind these probes involves the strategic modification of the this compound/indole core through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling. These reactions allow for the introduction of various π-conjugated systems and recognition moieties, which in turn modulate the photophysical properties of the resulting molecule upon interaction with a specific analyte. This "turn-on" or "turn-off" fluorescent response enables the sensitive and selective detection of a wide range of targets, including metal ions, pH, and various biomolecules.
Data Presentation: Photophysical and Sensing Properties
The performance of a fluorescent probe is defined by its photophysical characteristics and its response to a target analyte. The following tables summarize key quantitative data for a representative fluorescent probe derived from a bromoindole scaffold, designed for the detection of a specific analyte.
Table 1: Photophysical Properties of a Representative Bromoindole-Based Fluorescent Probe
| Property | Value |
| Excitation Wavelength (λex) | 428 nm |
| Emission Wavelength (λem) | 488 nm |
| Molar Extinction Coefficient (ε) | 2.8 x 10^4 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.68 |
| Stokes Shift | 60 nm |
Table 2: Analyte Sensing Performance of a Representative Bromoindole-Based Fluorescent Probe
| Parameter | Value |
| Target Analyte | e.g., Trivalent Metal Cation (M³⁺) |
| Detection Limit | 0.70 µM |
| Linear Range | 1 - 500 µM |
| Response Time | < 5 seconds |
| Selectivity | High selectivity over other common metal ions |
Experimental Protocols
General Synthesis of a 6-Arylindoline-Based Fluorescent Probe via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a fluorescent probe by coupling this compound with a suitable arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (with desired functional groups for analyte recognition)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final 6-arylindoline fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for Fluorescence-Based Analyte Detection
This protocol outlines the general procedure for evaluating the performance of the synthesized fluorescent probe in detecting a target analyte.
Materials and Equipment:
-
Synthesized 6-arylindoline fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., HEPES, Tris-HCl at the desired pH)
-
Stock solutions of the target analyte and potential interfering species
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the appropriate buffer.
-
Fluorescence Measurement:
-
Transfer the probe solution to a quartz cuvette.
-
Record the fluorescence emission spectrum by exciting at the probe's maximum excitation wavelength (λex).
-
-
Analyte Titration:
-
Add increasing concentrations of the target analyte to the probe solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the analyte.
-
Determine the detection limit, linear range, and binding constant from the titration data.
-
-
Selectivity Test:
-
Repeat the fluorescence measurement with the addition of potential interfering species at concentrations significantly higher than the target analyte to assess the probe's selectivity.
-
Protocol for Live Cell Imaging
This protocol provides a general workflow for utilizing the synthesized fluorescent probe for imaging in live cells.
Materials and Equipment:
-
Synthesized 6-arylindoline fluorescent probe
-
Cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency on a suitable imaging dish.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash with PBS.
-
Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 30-60 minutes.
-
-
Washing: Remove the probe-containing medium and wash the cells gently with PBS two to three times to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
-
-
Analyte Stimulation (Optional): To visualize the probe's response to an intracellular analyte, cells can be treated with a stimulus that modulates the concentration of the target analyte before or during imaging.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the general synthetic strategy, the proposed analyte sensing mechanism, and the experimental workflow for cell imaging.
Caption: Synthetic workflow for 6-arylindoline fluorescent probes.
Application Notes and Protocols for Suzuki and Stille Coupling of 6-Bromoindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura and Stille cross-coupling reactions of 6-bromoindoline. These palladium-catalyzed reactions are powerful tools for the synthesis of functionalized indoline scaffolds, which are prevalent in numerous biologically active compounds and pharmaceutical candidates.
Introduction
The indoline core is a key structural motif in a wide range of natural products and synthetic molecules with significant therapeutic properties. The functionalization of this heterocyclic system is of great interest in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, offer efficient and versatile methods for the formation of carbon-carbon bonds at specific positions of the indoline ring system.
This guide offers a comparative overview of Suzuki and Stille coupling protocols for the arylation and vinylation of this compound. It includes detailed experimental procedures, tabulated data for easy comparison of reaction conditions and yields, and visualizations of the reaction mechanisms and workflows.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron reagent (typically a boronic acid or its ester) and an organohalide in the presence of a palladium catalyst and a base.[1] Due to the low toxicity of the boron reagents and the ease of removal of byproducts, the Suzuki coupling is often the preferred method for C-C bond formation.[2][3]
General Reaction Scheme
Data Presentation: Suzuki Coupling of this compound Derivatives
The following table summarizes representative conditions and yields for the Suzuki coupling of N-protected this compound with various arylboronic acids. The use of an N-protecting group (e.g., Boc, Ac, Trityl) is often necessary to prevent side reactions and improve solubility.
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 75 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 82 |
Experimental Protocol: Suzuki Coupling of N-Boc-6-bromoindoline with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
N-Boc-6-bromoindoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add N-Boc-6-bromoindoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenyl-N-Boc-indoline.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin reagent (organostannane) with an organic halide.[4][5] A key advantage of the Stille reaction is its excellent tolerance for a wide variety of functional groups and its ability to proceed under neutral or mildly basic conditions.[3][6] However, the high toxicity of organotin compounds is a significant drawback.[4]
General Reaction Scheme
Data Presentation: Stille Coupling of this compound Derivatives
The following table presents representative conditions and yields for the Stille coupling of N-protected this compound with various organostannanes.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 85 |
| 2 | Phenyltributyltin | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | - | DMF | 100 | 18 | 80 |
| 3 | 2-Furyltributyltin | Pd(PPh₃)₄ (5) | - | CuI (10) | THF | 85 | 16 | 90 |
| 4 | (E)-1-Hexenyltributyltin | PdCl₂(PPh₃)₂ (3) | - | LiCl | Dioxane | 100 | 24 | 78 |
Experimental Protocol: Stille Coupling of N-Acetyl-6-bromoindoline with Vinyltributyltin
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
N-Acetyl-6-bromoindoline (1.0 equiv)
-
Vinyltributyltin (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add N-Acetyl-6-bromoindoline and anhydrous toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Add vinyltributyltin to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through a pad of celite, and wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-vinyl-N-acetyl-indoline.
Mandatory Visualizations
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Experimental Workflow
Caption: Generalized experimental workflow for Suzuki and Stille couplings.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of this compound. The Suzuki coupling is generally preferred due to the lower toxicity of the reagents and simpler workup procedures. However, the Stille coupling offers a valuable alternative, particularly for substrates that are sensitive to the basic conditions of the Suzuki reaction or when the corresponding boronic acid is unstable or commercially unavailable. The choice between these two powerful methods should be guided by the specific requirements of the synthetic target, including functional group tolerance, scale, and safety considerations.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Friedel-Crafts Reaction of 6-Bromoindole: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the Friedel-Crafts reaction of 6-bromoindole. This versatile reaction allows for the introduction of acyl and alkyl groups onto the indole scaffold, leading to the synthesis of compounds with significant potential in medicinal chemistry, particularly in the development of novel antifungal and anticancer agents.
The indole nucleus is a privileged scaffold in drug discovery, and the presence of a bromine atom at the 6-position offers a handle for further synthetic modifications while also influencing the biological activity of the resulting derivatives. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a direct method for C-C bond formation at the electron-rich C3 position of the indole ring.
Application Notes
The Friedel-Crafts acylation and alkylation of 6-bromoindole yield 3-substituted derivatives that have demonstrated a range of biological activities. These notes highlight key applications in drug development.
Antifungal Activity
3-Acyl-6-bromoindoles have emerged as potent antifungal agents. A microwave-assisted, green synthetic methodology has been developed for the efficient synthesis of a series of these compounds. Notably, a duality in the mechanism of action has been observed. While 6-bromoindole itself is a potent inhibitor of mycelial growth, its 3-acetyl derivative is a formidable inhibitor of conidial germination[1]. This suggests that different derivatives can be tailored to target various stages of fungal development, offering a promising avenue for the development of new fungicides.
Anticancer Activity
Substituted 6-bromoindoles have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and aromatase.
-
Tubulin Polymerization Inhibition: Several indole derivatives act as tubulin inhibitors by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a clinically validated strategy for cancer chemotherapy.
-
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major therapeutic strategy for hormone-dependent breast cancer. Indole-based compounds have been identified as potent aromatase inhibitors, offering a potential alternative to existing therapies. By blocking estrogen production, these compounds can effectively suppress the growth of estrogen receptor-positive breast cancers.
The synthesized 3-acyl and 3-alkyl-6-bromoindoles represent a valuable library of compounds for screening against various cancer cell lines and for further optimization as lead candidates in cancer drug discovery.
Experimental Protocols
The following protocols provide detailed methodologies for the Friedel-Crafts acylation and a general approach for the alkylation of 6-bromoindole.
Friedel-Crafts Acylation of 6-Bromoindole (Microwave-Assisted)
This protocol describes the synthesis of 3-acyl-6-bromoindoles using a microwave-assisted, yttrium(III) triflate-catalyzed reaction with acid anhydrides.
Materials:
-
6-Bromoindole
-
Appropriate acid anhydride (e.g., acetic anhydride, propionic anhydride, etc.)
-
Yttrium(III) triflate (Y(OTf)₃)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)
-
Microwave synthesizer
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a 10 mL microwave vessel, combine 6-bromoindole (1.0 mmol), the corresponding acid anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMI]BF₄ (1 mmol).
-
Seal the vessel and place it in the microwave synthesizer.
-
For linear anhydrides: Irradiate the mixture at 90 °C for 30 minutes.
-
For aromatic anhydrides: Irradiate the mixture at 110 °C for 45 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography on silica gel.
Friedel-Crafts Acylation of 6-Bromoindole (Conventional Method)
This protocol describes a conventional Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.
Materials:
-
6-Bromoindole
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of 6-bromoindole (40 g) in anhydrous dichloromethane (450 mL), add aluminum chloride (15 g).
-
To this mixture, add oxalyl chloride (60 g).
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous MgSO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride[2].
Friedel-Crafts Alkylation of 6-Bromoindole (General Protocol)
Materials:
-
6-Bromoindole
-
Alkyl halide (e.g., benzyl bromide)
-
Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve 6-bromoindole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the Lewis acid catalyst portion-wise.
-
To this mixture, add the alkyl halide dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over a drying agent, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 3-acyl-6-bromoindoles and their biological activities.
Table 1: Synthesis of 3-Acyl-6-bromoindoles via Microwave-Assisted Friedel-Crafts Acylation
| Acylating Anhydride | Product | Reaction Conditions | Yield (%) |
| Acetic anhydride | 3-Acetyl-6-bromoindole | 90 °C, 30 min | 75.9 |
| Propionic anhydride | 1-(6-Bromo-1H-indol-3-yl)propan-1-one | 90 °C, 30 min | 75.9[1] |
| Benzoic anhydride | (6-Bromo-1H-indol-3-yl)(phenyl)methanone | 110 °C, 45 min | - |
| 4-Fluorobenzoic anhydride | (6-Bromo-1H-indol-3-yl)(4-fluorophenyl)methanone | 110 °C, 45 min | - |
| 4-Chlorobenzoic anhydride | (6-Bromo-1H-indol-3-yl)(4-chlorophenyl)methanone | 110 °C, 45 min | 28.8[1] |
Note: Yields for some compounds were not explicitly stated in the source material.
Table 2: In Vitro Anticancer Activity of Selected 6-Bromoindole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 3,6-Dibromocarbazole derivative 10 | MCF-7 | 10.1 |
| 3,6-Dibromocarbazole derivative 10 | MDA-MB-231 | 8.2 |
| 3,6-Dibromocarbazole derivative 14 | MCF-7 | 11.5 |
| 3,6-Dibromocarbazole derivative 14 | MDA-MB-231 | 4.7 |
| 5-Bromoindole derivative 23 | MCF-7 | 32.2 |
| 5-Bromoindole derivative 23 | MDA-MB-231 | 19.3 |
| 5-Bromoindole derivative 24 | MCF-7 | 25.4 |
| 5-Bromoindole derivative 24 | MDA-MB-231 | 12.8 |
Data extracted from a study on N-alkyl-3,6-dibromocarbazole and N-alkyl-5-bromoindole derivatives, which are structurally related to the products of Friedel-Crafts reactions on 6-bromoindole.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways associated with the biological activities of 6-bromoindole derivatives.
Caption: General experimental workflow for the Friedel-Crafts acylation and alkylation of 6-bromoindole.
Caption: Mechanism of tubulin polymerization inhibition by 6-bromoindole derivatives.
Caption: Mechanism of aromatase inhibition by 6-bromoindole derivatives in breast cancer.
References
Application Notes and Protocols for the Synthesis of 6,6′-Dibromoindigo (Tyrian Purple)
Introduction
6,6′-Dibromoindigo, the primary chemical constituent of the historic and highly valued dye Tyrian purple, has been a subject of significant interest in chemistry and materials science. Historically extracted from sea snails of the Murex brandaris species, requiring approximately 12,000 snails to produce a mere 1.4 grams of the pure pigment, its value has driven the development of various synthetic routes.[1][2] Modern chemical syntheses offer a more accessible and scalable alternative to the laborious and ecologically demanding natural extraction. This document provides detailed protocols for the chemical synthesis of 6,6′-dibromoindigo, catering to researchers, scientists, and professionals in drug development who may be interested in its unique properties. The protocols described herein are based on established and improved synthetic methodologies, focusing on safety, efficiency, and scalability.
Direct bromination of indigo is not a viable method for producing Tyrian purple as it results in substitution at the 5,5', 7,7', and 4,4' positions.[3] Therefore, successful syntheses necessitate the incorporation of bromine atoms into the precursor molecules prior to the formation of the indigo core. Several synthetic strategies have been developed, with many relying on key intermediates such as 4-bromo-2-nitrobenzaldehyde.
Data Presentation
The following tables summarize the reported yields for various synthetic pathways to 6,6′-dibromoindigo and its key intermediates, providing a comparative overview of their efficiencies.
Table 1: Summary of Reported Yields for 6,6'-Dibromoindigo Synthesis
| Starting Material | Key Intermediate | Final Product | Reported Overall Yield (%) | Reference |
| p-Toluidine | 4-Bromo-2-nitrobenzaldehyde | 6,6'-Dibromoindigo | ~10% (improved) | [4] |
| 4-Bromo-2-nitrobenzaldehyde & Nitromethane | Sodium 1-(4-bromo-2-nitrophenyl)-2-nitroethanolate | 6,6'-Dibromoindigo | ~63% (for the final step) | [2][4] |
| 6-Bromoindole | 6-Bromo-3-acetoxyindole | 6,6'-Dibromoindigo | ~43% | [4] |
| p-Dibromobenzene | 6-Bromodiacetylindoxyl | 6,6'-Dibromoindigo | ~25% | [2][4] |
Table 2: Detailed Yields for a Multi-step Synthesis from p-Toluidine
| Step | Intermediate Product | Reported Yield (%) |
| 1 | 3-Nitro-4-methylphenylammonium hydrogensulfate | - |
| 2 | 4-Bromo-2-nitromethylbenzene | 58% |
| 3 | 4-Bromo-2-nitrobenzylidene diethanoate | 65% |
| 4 | 4-Bromo-2-nitrobenzaldehyde | 93% |
| 5 | 6,6'-Dibromoindigo | 44% |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 6,6′-dibromoindigo.
Protocol 1: Synthesis from 4-Bromo-2-nitrobenzaldehyde
This protocol is based on the Baeyer-Drewsen indigo synthesis method, which involves the condensation of a 2-nitrobenzaldehyde derivative with acetone in the presence of a base.[5]
Materials and Reagents:
-
4-bromo-2-nitrobenzaldehyde
-
Acetone (propanone)
-
2N Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolution of Starting Material: In a suitable flask, dissolve 50 g (0.22 mol) of 4-bromo-2-nitrobenzaldehyde in 2250 mL of acetone.[6]
-
Slowly add 2500 mL of deionized water to the acetone solution in small portions while stirring.[6]
-
Base Addition: While continuously stirring the mixture, add a 2N aqueous solution of sodium hydroxide dropwise.[5] Maintain the pH of the reaction mixture at 10.[6] An exothermic reaction will occur, and the solution will turn dark brown.[3]
-
Precipitation: Continue stirring the suspension overnight to allow for the gradual formation and precipitation of the product.[6]
-
Isolation and Washing: Collect the purple precipitate by filtration using a Büchner funnel.[4][6]
-
Wash the collected solid sequentially with water and acetone to remove unreacted starting materials and byproducts.[6]
-
Finally, wash the purified powder with diethyl ether to facilitate drying.[4]
-
Drying: Dry the final product under vacuum to obtain 6,6′-dibromoindigo.[4]
Protocol 2: Synthesis from 6-Bromoindole
This method offers a relatively direct route starting from the commercially available 6-bromoindole.[4][7]
Materials and Reagents:
-
6-Bromoindole
-
Sodium hydroxide (NaOH)
-
Methanol
-
Iodine
-
Acetic acid
-
Silver acetate
-
Ethanol
-
Deionized water
Procedure:
-
Iodination of 6-Bromoindole: To a solution of 6-bromoindole (1.02 mmol) and sodium hydroxide (1.02 mmol) in 10 mL of methanol, add a solution of iodine (1.02 mmol) in methanol.[4] Stir the mixture at room temperature for 3 hours. Add water to the reaction mixture and collect the resulting precipitate of 6-bromo-3-iodoindole by filtration.[4] This intermediate is often used in the next step without further purification.[4]
-
Acetoxylation: To a solution of the crude 6-bromo-3-iodoindole in acetic acid, add silver acetate (2.04 mmol).[4] Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.[4] Filter the reaction mixture to remove silver iodide and evaporate the solvent under reduced pressure to yield 3-acetoxy-6-bromoindole.[4]
-
Hydrolysis and Oxidation: Dissolve the 3-acetoxy-6-bromoindole (0.1 mmol) in 5 mL of ethanol and add 10 mL of 1M aqueous sodium hydroxide.[4] Stir the mixture at room temperature for 2 hours, allowing for aerial oxidation.[4] Add water to the mixture.[4]
-
Isolation: Collect the purple precipitate of 6,6′-dibromoindigo by filtration, wash thoroughly with water, and dry.[4]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 6,6′-dibromoindigo from 4-bromo-2-nitrobenzaldehyde.
Caption: Workflow for the synthesis of 6,6′-dibromoindigo.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ia801705.us.archive.org [ia801705.us.archive.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tekhelet.com [tekhelet.com]
- 7. tekhelet.com [tekhelet.com]
Application Notes and Protocols for the N-Protection of 6-Bromoindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-protection of 6-bromoindoline, a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protection of the secondary amine in the indoline ring is often necessary to prevent unwanted side reactions during subsequent synthetic transformations. This guide covers three common and robust N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac).
The selection of a suitable protecting group is critical and depends on the stability of the group to downstream reaction conditions and the ease of its removal. The protocols detailed below are based on established chemical literature and provide a starting point for laboratory synthesis.
Experimental Protocols
Detailed methodologies for the N-protection of this compound with Boc, Cbz, and Ac protecting groups are presented below.
Protocol 1: N-Boc Protection of this compound
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[1][2] The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O).[2][3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the mixture at room temperature.[4]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-Boc-6-bromoindoline.
Protocol 2: N-Cbz Protection of this compound
The Carboxybenzyl (Cbz) group is another common amine protecting group, valued for its stability in both acidic and basic conditions.[5][6] It is readily removed by catalytic hydrogenolysis.[7] The protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions.[5][8][9]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.[5]
-
Slowly add benzyl chloroformate (1.2 eq) dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Purify the resulting residue by silica gel column chromatography (hexane/ethyl acetate) to obtain N-Cbz-6-bromoindoline.
Protocol 3: N-Acetyl Protection of this compound
The Acetyl (Ac) group provides a simple and stable protection for amines. Acetylation can be readily achieved using acetyl chloride or acetic anhydride.[10] Deprotection typically requires harsh acidic or basic hydrolysis.[10][11]
Materials:
-
This compound
-
Acetyl chloride (AcCl) or Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Quench the reaction by adding water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield N-acetyl-6-bromoindoline. Purification by recrystallization or column chromatography may be necessary.
Data Presentation
The following table summarizes the reaction conditions for the N-protection of this compound. Yields are representative and may vary based on reaction scale and purity of reagents.
| Protecting Group | Reagent | Base | Solvent | Temperature | Typical Reaction Time | Representative Yield |
| Boc | Boc₂O | TEA or DMAP | DCM or THF | Room Temp. | 2 - 12 hours | 85 - 95% |
| Cbz | Cbz-Cl | NaHCO₃ / NaOH | THF / Water | 0 °C to Room Temp. | 12 - 24 hours | 80 - 90% |
| Ac | AcCl | TEA or Pyridine | DCM | 0 °C to Room Temp. | 1 - 4 hours | >90% |
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the N-protection of this compound.
Caption: General workflow for the N-protection of this compound.
Chemical Reaction Scheme
The diagram below shows the general chemical transformation for the N-protection of this compound.
Caption: N-protection of this compound reaction scheme.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. ijacskros.com [ijacskros.com]
- 8. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromoindoline
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of 6-bromoindoline synthesis.
General Synthesis and Troubleshooting Workflow
The most prevalent and often optimized route to this compound is a two-stage process: the synthesis of the 6-bromoindole precursor followed by its chemical reduction. This workflow diagram outlines the key stages and decision points for troubleshooting.
Caption: General workflow for this compound synthesis and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 6-bromoindole precursor to maximize overall yield?
The Leimgruber-Batcho indole synthesis is a highly effective and widely used method for preparing 6-bromoindole from 4-bromo-2-nitrotoluene, often reporting high yields.[1] This two-step process involves forming an enamine from the nitrotoluene, followed by a reductive cyclization.[1] It is generally preferred over methods like the Reissert synthesis due to more efficient reductive cyclization and higher overall yields, which can be up to 77%.[1]
Q2: My reduction of 6-bromoindole to this compound is incomplete or results in a low yield. What are the likely causes?
Low yield in this reduction step is a common issue. Key factors to investigate include:
-
Choice of Reducing Agent: The reactivity of reducing agents varies significantly. Stronger reductants may be required, but they also increase the risk of side reactions.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical. Some reductions require heating to proceed to completion, while others may need low temperatures to remain selective.[2]
-
Purity of Starting Material: Impurities in the 6-bromoindole can interfere with the catalyst or reagents, leading to incomplete conversion.
-
Catalyst Activity (for catalytic hydrogenation): If using a method like palladium on carbon (Pd/C) with a hydrogen source, the catalyst may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Moisture and Air Sensitivity: Some reducing agents are sensitive to air and moisture, which can quench the reaction.[3] Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q3: I am observing significant de-bromination as a side product during the reduction. How can this be minimized?
De-bromination is a major cause of yield loss, particularly during catalytic hydrogenation of halogenated indoles.[4] To mitigate this:
-
Avoid Harsh Hydrogenation Conditions: High pressures of hydrogen or prolonged reaction times can promote hydrodehalogenation. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Use Chemical Reductants: Consider alternatives to catalytic hydrogenation. Reducing agents like zinc dust in hydrochloric acid (Zn/HCl) or sodium cyanoborohydride in acidic media can effectively reduce the indole double bond while minimizing the risk of cleaving the carbon-bromine bond.[5]
-
Protecting Groups: For certain syntheses, protecting the indole nitrogen (e.g., with a Boc group) can alter the electronic properties of the ring system and potentially reduce the lability of the bromine atom during reduction.[6]
Q4: What are the best practices for purifying the final this compound product?
Purification is essential to remove unreacted starting materials, side products (like the de-brominated analog), and reagents.
-
Column Chromatography: This is the most common method for purifying indoline derivatives.[7][8] A silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient method for obtaining highly pure material.
-
Acid-Base Extraction: Since indoline is basic, an acidic wash can be used during the workup to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Low Yield in the Reduction of 6-Bromoindole
This flowchart provides a logical sequence for diagnosing and resolving low yields in the critical reduction step.
Caption: Troubleshooting flowchart for the reduction of 6-bromoindole.
Comparison of Reduction Methods
The choice of reducing agent is critical for balancing reaction completion with the minimization of side reactions.
| Reduction Method | Reagent/Catalyst | Typical Conditions | Reported Yield | Pros | Cons |
| Chemical Reduction | Zinc / Hydrochloric Acid (Zn/HCl) | Acidic, aqueous/alcoholic solvent | Moderate to Good | Low risk of de-bromination.[5] | Requires acidic conditions; workup can be extensive. |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H₂ | Neutral, various solvents (EtOH, EtOAc) | Variable | High efficiency, clean reaction. | High risk of de-bromination (hydrodehalogenation).[4] |
| Transfer Hydrogenation | Hantzsch Ester / Brønsted Acid | Organic solvent, mild conditions | Good to Excellent | Avoids pressurized H₂ gas, high enantioselectivity possible.[6] | May require specific catalysts and conditions. |
| Hydrosilylation | Polymethylhydrosiloxane (PMHS) / Pd Catalyst | Room temperature | Good | Very mild conditions.[6] | Primarily demonstrated on N-Boc protected indoles.[6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromoindole via Leimgruber-Batcho Synthesis (Adapted from literature) [1]
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and substrate batches.
-
Step A: Enamine Formation
-
In a round-bottom flask under a nitrogen atmosphere, combine 4-bromo-2-nitrotoluene (1.0 eq), dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq), and pyrrolidine (1.2 eq) in a suitable solvent like DMF.
-
Heat the mixture, typically to around 110-120 °C, and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting nitrotoluene.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enamine is often a dark oil or solid and can be carried to the next step without extensive purification.
-
-
Step B: Reductive Cyclization
-
Dissolve the crude enamine from Step A in a solvent mixture such as methanol or a THF/water buffer system.
-
Carefully add a reducing agent. Buffered aqueous titanous chloride (TiCl₃) is reported to be highly efficient.[1] Alternatively, other reducing systems like Raney Nickel/H₂ can be used.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress carefully by TLC to avoid over-reduction, which can lead to the formation of unsubstituted indole.[1]
-
Upon completion, perform an appropriate workup. This typically involves filtering off any solids (catalyst), neutralizing the mixture, and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 6-bromoindole by flash column chromatography on silica gel.
-
Protocol 2: Reduction of 6-Bromoindole using Zn/HCl (Chemical Reduction)
This method is a practical alternative to catalytic hydrogenation to avoid de-bromination.
-
To a stirred solution of 6-bromoindole (1.0 eq) in a mixture of acetic acid and water, add zinc dust (5-10 eq) portion-wise.
-
Carefully add concentrated hydrochloric acid (HCl) dropwise to the suspension. The reaction is exothermic and may require an ice bath to maintain control.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is fully consumed as monitored by TLC.
-
Cool the reaction mixture and filter through a pad of celite to remove excess zinc and other solids.
-
Carefully neutralize the filtrate with a strong base (e.g., NaOH solution) to a pH > 10, ensuring the temperature is kept low with an ice bath.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
If necessary, purify the product via flash column chromatography on silica gel.
References
- 1. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 6. Indoline synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 6-Bromoindoline by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of crude 6-bromoindoline via recrystallization. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to address common challenges encountered during purification.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
Issue 1: Crude this compound Fails to Dissolve in the Hot Solvent.
-
Question: I'm heating my crude this compound in the selected solvent, but it's not dissolving completely. What should I do?
-
Answer: This issue can arise from several factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the amount of crude material. Try adding small additional portions of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will decrease your final yield.[1]
-
Inappropriate Solvent Choice: The chosen solvent may not be a good choice for this compound. A suitable recrystallization solvent should dissolve the compound when hot but not at room temperature.[2] If a large amount of solvent is required, consider screening for a more suitable one.
-
Insoluble Impurities: The undissolved material could be insoluble impurities. If the majority of your compound has dissolved and only a small amount of solid remains, you should perform a hot filtration to remove these impurities before proceeding to the cooling step.[3]
-
Issue 2: No Crystals Form Upon Cooling.
-
Question: The solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What's wrong?
-
Answer: The absence of crystallization is a common problem, often due to:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of this compound is above its normal saturation point, but there are no nucleation sites for crystals to begin forming.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites.[4]
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystal growth.[4]
-
-
Excess Solvent: Too much solvent may have been used, and the solution is not saturated enough for crystals to form even at low temperatures.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of this compound. Then, allow the solution to cool again.[1]
-
-
Issue 3: The Product "Oils Out" Instead of Crystallizing.
-
Question: As my solution cools, an oily layer is forming instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] For this compound, this can be addressed by:
-
Slowing Down the Cooling Process: Rapid cooling can sometimes induce oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
Modifying the Solvent System:
-
Reheat the solution to dissolve the oil and add a small amount of a solvent in which this compound is more soluble. This can lower the saturation temperature.
-
Alternatively, if using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution before cooling.
-
-
Issue 4: The Recovered Crystals are Colored.
-
Question: The starting crude this compound was dark, and the resulting crystals are still colored. How can I obtain a colorless product?
-
Answer: Colored impurities are common in synthetic products. They can often be removed by:
-
Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be aware that using too much charcoal can lead to a loss of your desired product.
-
Issue 5: The Final Yield of Pure this compound is Low.
-
Question: I have successfully obtained pure crystals, but my final yield is very low. How can I improve it?
-
Answer: A low yield can be due to several factors throughout the recrystallization process:
-
Using Too Much Solvent: This is a common cause of low recovery, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[1]
-
Premature Crystallization During Hot Filtration: If the solution cools too much during hot filtration, the product will crystallize on the filter paper along with the impurities. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.[3]
-
Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently, including in an ice bath, to maximize the precipitation of the product.[5]
-
Data Presentation
| Solvent | Solubility at 20°C ( g/100 mL) (Illustrative) | Solubility at Boiling Point ( g/100 mL) (Illustrative) | Suitability for Recrystallization |
| Ethanol | 2.5 | 25.0 | Good |
| Isopropanol | 1.8 | 20.0 | Good |
| Ethyl Acetate | 5.0 | 35.0 | Moderate (high solubility at RT) |
| Toluene | 1.0 | 15.0 | Good |
| Heptane | <0.1 | 1.0 | Poor (low solubility when hot) |
| Water | Insoluble | Insoluble | Unsuitable |
Experimental Protocols
The following is a general experimental protocol for the purification of crude this compound by recrystallization. The optimal solvent and specific volumes should be determined through small-scale trials.
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Solvent Selection: Based on preliminary tests, select a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[3]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental Workflow for the Recrystallization of this compound.
Caption: Troubleshooting Logic for Recrystallization of this compound.
References
Technical Support Center: Purifying 6-Bromoindoline Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 6-bromoindoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful isolation of these important compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A1: The most commonly used stationary phase for the column chromatography of this compound derivatives is silica gel.[1] Silica gel is a versatile and cost-effective adsorbent suitable for a wide range of organic compounds. However, due to the basic nature of the indoline nitrogen, issues like peak tailing can occur. In such cases, deactivated silica gel or the addition of a basic modifier to the mobile phase is recommended.
Q2: What are the best starting solvent systems (mobile phases) for the TLC analysis and column chromatography of this compound derivatives?
A2: A good starting point for developing a separation method is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1] The polarity of the mobile phase can be gradually increased by raising the proportion of ethyl acetate. For more polar this compound derivatives, a solvent system of dichloromethane and methanol may be more effective. It is recommended to aim for an Rf value of approximately 0.2-0.4 for the target compound on a TLC plate for optimal separation on a column.[2]
Q3: My this compound derivative is streaking or tailing on the silica gel column. How can I resolve this?
A3: Streaking or tailing of basic compounds like this compound derivatives on silica gel is a common issue. This is often due to strong interactions between the basic nitrogen of the indoline and the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier: Incorporating a small amount (0.5-2%) of a tertiary amine like triethylamine (TEA) into the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[2][3]
-
Use deactivated silica gel: Pre-treating the silica gel with a base can also prevent unwanted interactions.[2]
-
Consider an alternative stationary phase: If tailing persists, using a less acidic stationary phase like alumina (neutral or basic) can be a good alternative.
Q4: I am having difficulty separating my desired this compound from its regioisomers. What strategies can I employ?
A4: Separating regioisomers can be challenging due to their similar polarities.[4][5] Here are some approaches to improve resolution:
-
Optimize the mobile phase: Conduct a thorough screening of different solvent systems using TLC. Sometimes, switching to a different solvent system with different selectivity, such as replacing hexane with toluene or ethyl acetate with diethyl ether, can improve separation.
-
Use a long column with fine silica: A longer column provides more surface area for interactions, and finer silica gel particles (e.g., 230-400 mesh) can enhance separation efficiency.
-
Employ gradient elution: Starting with a low polarity mobile phase and gradually increasing its polarity can help to better resolve closely eluting compounds.[2]
-
Consider specialized columns: For very difficult separations, columns with different selectivities, such as those with phenyl or cyano stationary phases, might be effective.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Compound Eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a TLC plate spotted with silica gel and left for some time. If it degrades, consider using deactivated silica gel or an alternative stationary phase like alumina. | |
| The compound is insoluble in the mobile phase and has precipitated at the top of the column. | Change to a solvent system in which the compound is more soluble. | |
| Poor Separation | The mobile phase polarity is too high or too low. | Optimize the solvent system using TLC to achieve a good separation of spots with the target compound having an Rf around 0.2-0.4.[2] |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general guideline is a silica-to-sample ratio of 30:1 to 100:1 by weight. | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Co-elution of impurities with similar polarity. | Try a different solvent system to alter selectivity. For example, a switch from hexane/ethyl acetate to a dichloromethane/methanol system might resolve the compounds. | |
| Low Yield/Recovery | The compound is irreversibly adsorbed onto the silica gel. | Add a competitive base like triethylamine to the eluent to displace the product from the acidic sites on the silica. |
| The compound is volatile and has evaporated with the solvent. | Use a colder collection environment and be cautious during solvent removal under reduced pressure. | |
| The compound has degraded during the purification process. | Minimize the time the compound spends on the column by using flash chromatography.[7] | |
| Product is Contaminated with Triethylamine | Incomplete removal of the amine additive after purification. | Co-evaporate the purified fractions with a solvent like dichloromethane or toluene multiple times to azeotropically remove the triethylamine. |
Data Presentation
Table 1: Representative Rf Values of Indole Derivatives in Hexane/Ethyl Acetate Systems
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| N-Boc-4-bromo-3-nitroaniline | 9:1 | 0.32[8] |
| Unidentified Compound 6 | 1:1 | 0.2 |
| Unidentified Compound 1 | 1:1 | 0.3 |
| Unidentified Compound 4 | 1:1 | 0.3 |
Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature. This table should be used as a general guideline.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative
This protocol provides a general workflow for the purification of a moderately polar N-substituted this compound derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
Visualize the spots under UV light.
-
Select the solvent system that provides good separation and an Rf value of ~0.2-0.4 for the desired product.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent system identified from the TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample solution onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common column chromatography issues.
References
common side reactions in the bromination of indoline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during the electrophilic bromination of indoline. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of indoline?
A1: The bromination of indoline is prone to several side reactions due to the electron-rich nature of the aromatic ring, which is activated by the nitrogen atom. The most prevalent side products include:
-
Polybrominated Indolines: The formation of di- or even tri-brominated products is common, especially when using highly reactive brominating agents or an excess of the reagent.[1]
-
Regioisomers: While bromination of N-acetylindoline is generally directed to the 5-position, the formation of other isomers, such as the 7-bromoindoline, can occur. The direct bromination of unprotected indoline can lead to a more complex mixture of products.[2]
-
Oxidation Products: Indoline can be oxidized to form oxindole or bromooxindole derivatives, particularly when using certain brominating agents like N-Bromosuccinimide (NBS) in the presence of water.[1]
Q2: Why is protecting the indoline nitrogen often necessary for selective bromination?
A2: The nitrogen atom in indoline is a strong activating group that directs electrophilic substitution to the para position (C5) and ortho position (C7). However, its high reactivity can also lead to over-bromination and a mixture of isomers. By introducing an electron-withdrawing protecting group, such as an acetyl group (forming N-acetylindoline), the activating effect of the nitrogen is attenuated. This moderation enhances the regioselectivity of the reaction, strongly favoring the formation of the 5-bromo isomer and minimizing the production of C7 and polybrominated side products.[2][3]
Q3: Which brominating agents are recommended for indoline, and how do they influence side reactions?
A3: The choice of brominating agent is critical for controlling the outcome of the reaction.
-
N-Bromosuccinimide (NBS): This is a widely used reagent for the bromination of activated aromatic rings like indoline. It is generally milder than molecular bromine and can provide better selectivity for mono-bromination. However, reactions with NBS, especially in aqueous or protic solvents, can sometimes lead to the formation of oxindole byproducts.[1][4]
-
Molecular Bromine (Br₂): While effective, Br₂ is a very strong brominating agent and often leads to over-bromination, yielding a mixture of di- and poly-brominated indolines if the reaction conditions are not strictly controlled.[2] It is often used for substrates where the aromatic ring is deactivated, such as in N-acetylindoline.[2]
Q4: How can I effectively purify my desired brominated indoline from its isomers and other side products?
A4: The purification of brominated indolines typically relies on standard chromatographic and crystallization techniques.
-
Column Chromatography: This is the most common method for separating regioisomers (e.g., 5-bromo vs. 7-bromo) and for removing polybrominated byproducts. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective.[5]
-
Recrystallization: If the desired product is a solid and the main impurities have different solubility profiles, recrystallization can be a highly effective method for purification.
-
Steam Distillation: For volatile products like 5-bromoindole (derived from 5-bromoindoline), steam distillation has been reported as an effective purification method to remove colored impurities and achieve high purity.[6]
Troubleshooting Guide
Problem: My reaction is yielding a significant amount of polybrominated products.
-
Possible Cause: The amount of brominating agent is excessive, or the reaction temperature is too high, leading to over-reactivity.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.05 equivalents relative to the indoline substrate.
-
Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity for mono-bromination.[7]
-
Problem: I am getting a mixture of 5-bromo and 7-bromoindoline isomers.
-
Possible Cause: The directing effect of the indoline nitrogen is not sufficiently controlled, leading to substitution at both the para (5) and ortho (7) positions.
-
Solution:
Problem: My product is contaminated with oxindole or bromooxindole byproducts.
-
Possible Cause: The indoline ring has been oxidized during the reaction. This is a known side reaction, especially when using NBS in the presence of moisture or certain solvents.
-
Solution:
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Solvent Choice: Conduct the bromination in an aprotic solvent such as 1,2-dichloroethane or glacial acetic acid, which are less likely to promote oxidation compared to aqueous solvent systems.[2][3]
-
Data on Side Product Formation
The following table summarizes the expected outcomes of indoline bromination under different experimental conditions, highlighting the impact on side product formation.
| Starting Material | Brominating Agent | Solvent | Key Conditions | Primary Product | Major Side Products | Reported Yield of Primary Product | Reference(s) |
| 1-Acetylindoline | Bromine (Br₂) | Glacial Acetic Acid | Room Temperature | 5-Bromo-1-acetylindoline | Minimal | ~85% | [2] |
| 1-Acetylindoline | Bromine (Br₂) | 1,2-Dichloroethane | 0-5 °C | N-Acetyl-5-bromoindoline | Isomers, Polybrominated species | High Purity Product | [3] |
| N-formyl indoline | Dibromohydantoin | Methylene Chloride | -10 to 0 °C | 5-bromo-N-formyl indoline | Unspecified | 85% | [9] |
| Indole | Sodium Cyanoborohydride / Acetic Acid | - | 0 °C to RT | Indoline | Unspecified | - | [9] |
| 5-bromoindole | Sodium Cyanoborohydride / Acetic Acid | - | Room Temperature | 5-Bromoindoline | Unspecified | 94.8% | [9] |
Experimental Protocols
Protocol: Synthesis of 5-Bromoindoline via N-Acetylindoline
This two-step protocol is adapted from established literature procedures and is designed to maximize the yield of the desired 5-bromo isomer while minimizing side reactions.[2][3][8]
Step 1: Synthesis of 1-Acetyl-5-bromoindoline
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-acetylindoline (1 equivalent) in glacial acetic acid or 1,2-dichloroethane.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the cooled indoline solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-acetyl-5-bromoindoline can be purified by recrystallization or used directly in the next step.
Step 2: Hydrolysis to 5-Bromoindoline
-
Setup: To the crude 1-acetyl-5-bromoindoline, add a mixture of concentrated hydrochloric acid and ethanol.[8]
-
Hydrolysis: Heat the mixture to reflux (approximately 78 °C) for 4 hours, or until TLC indicates the complete disappearance of the starting material.
-
Neutralization: Cool the reaction mixture and neutralize it with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the product with chloroform or another suitable organic solvent.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the 5-bromoindoline product. A reported yield for this step is as high as 98%.[8]
Visual Guides
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the selective synthesis of 5-bromoindoline.
Caption: Workflow for the synthesis of 5-bromoindoline.
Troubleshooting Logic for Indoline Bromination
This diagram outlines a logical approach to troubleshooting common issues encountered during the bromination of indoline.
Caption: Troubleshooting logic for indoline bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. guidechem.com [guidechem.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond [mdpi.com]
- 6. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 7. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
avoiding over-bromination in indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the bromination of indoles, with a specific focus on avoiding over-bromination.
Frequently Asked Questions (FAQs)
Q1: My indole bromination with N-Bromosuccinimide (NBS) is resulting in multiple brominated products. How can I achieve selective monobromination?
A1: Over-bromination with NBS is a common issue due to the high reactivity of the indole ring. To achieve selective monobromination, consider the following strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of NBS. Using a slight excess or multiple equivalents can lead to di- or tri-brominated products. Start with one equivalent of NBS and monitor the reaction closely.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). This can help to control the reaction rate and improve selectivity.
-
Choice of Solvent: The solvent can significantly influence the reaction's outcome. Non-polar solvents may be preferable. Some literature suggests that solvents like N,N-Dimethylformamide (DMF) can be used for selective bromination.[1]
-
Protecting Groups: The use of an N-protecting group on the indole is a highly effective strategy to control regioselectivity and prevent over-bromination.[2] Common protecting groups include Boc, Ts, and SEM.[3][4]
Q2: I am observing bromination at undesired positions on the indole ring. How can I control the regioselectivity?
A2: The C3 position of indole is typically the most nucleophilic and prone to electrophilic attack. However, reaction conditions and substituents can influence regioselectivity.
-
N-Protecting Groups: As mentioned, N-protection is crucial for directing bromination. For example, a bulky protecting group can sterically hinder the C2 position, favoring C3 bromination. The electronic nature of the protecting group can also influence the reactivity of the benzene portion of the indole ring.[2]
-
Brominating Agent: Different brominating agents exhibit different selectivities. While NBS is common, other reagents like pyridinium tribromide or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) might offer better regioselectivity in specific cases. A recent method for C5-selective bromination utilizes pyridinium tribromide in the presence of hydrochloric acid.[5]
-
Catalysts: The use of catalysts can influence the regioselectivity of the reaction. For instance, ligand development in palladium-catalyzed C-H functionalization has been shown to control C2- versus C3-selectivity.[6][7]
Q3: My reaction is sluggish, and upon forcing conditions (e.g., higher temperature, excess reagent), I get a complex mixture of products. What are my options?
A3: A sluggish reaction followed by decomposition upon forcing conditions often points to substrate deactivation or instability.
-
Activate the Substrate: If your indole has electron-withdrawing groups, it will be less reactive towards electrophilic bromination. In such cases, a more reactive brominating agent might be necessary, or alternative synthetic strategies should be considered.
-
Optimize Reaction Conditions: Systematically screen different solvents and temperatures. Sometimes, a seemingly minor change can have a significant impact on the reaction outcome.
-
Alternative Bromination Methods: Consider alternative methods such as electrochemical bromination, which can offer a milder and more controlled approach to C-H functionalization.[8][9] Enzymatic halogenation is another green and highly selective alternative, though it may have substrate limitations.[10][11]
Q4: I am trying to synthesize 3-bromoindole, but the reaction is not working well with NBS. What are some alternative procedures?
A4: While NBS is a common reagent, other methods can be more effective for the synthesis of 3-bromoindole.
-
Pyridinium Bromide Perbromide: Using pyridine as a solvent and pyridinium bromide perbromide as the halogenating agent can yield 3-bromoindole in good yields (around 60-70%).
-
Electrochemical Method: A sustainable approach involves the electrochemical umpolung of bromide ions using graphite rods as electrodes, which can produce 3-bromoindole in excellent yield and regioselectivity without the need for transition metal catalysts or chemical oxidants.[8][9]
-
Vanadium Bromoperoxidase: Enzymatic bromination using vanadium bromoperoxidase can produce 3-bromoindole from indole.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Over-bromination (Multiple products) | 1. Excess brominating agent. 2. High reaction temperature. 3. Highly activated indole substrate. | 1. Use 1.0-1.1 equivalents of the brominating agent. 2. Lower the reaction temperature (e.g., 0 °C to -78 °C). 3. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). |
| Incorrect Regioisomer | 1. Lack of directing group. 2. Inappropriate brominating agent. 3. Steric hindrance. | 1. Introduce an N-protecting group to direct the substitution.[2] 2. Screen different brominating agents (e.g., NBS, Pyridinium tribromide, DBDMH). 3. Analyze the steric and electronic effects of substituents on the indole ring. |
| Low Yield / No Reaction | 1. Deactivated indole substrate (electron-withdrawing groups). 2. Insufficiently reactive brominating agent. 3. Poor solubility of reagents. | 1. Use a more powerful brominating agent or consider a different synthetic route. 2. Switch to a more reactive brominating agent. 3. Choose a solvent that dissolves all reactants effectively. |
| Product Decomposition | 1. Harsh reaction conditions (acidic or basic). 2. Unstable product. 3. Prolonged reaction time. | 1. Use milder reaction conditions. 2. Isolate the product quickly and store it under inert atmosphere at low temperature. Some 3-bromoindole derivatives are known to be unstable.[9] 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Indole
-
Dissolve the indole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the N-Boc protected indole.
Protocol 2: Selective C5-Bromination of Indole Alkaloids
This protocol is based on a recently developed one-step process.[5]
-
Dissolve the indolo[2,3-a]quinolizidine substrate (1.0 eq.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridinium tribromide (1.0 eq.) and hydrochloric acid (1.0 eq.).
-
Stir the reaction at 0 °C for 10 minutes.
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the C5-brominated derivative.
Protocol 3: Electrochemical Synthesis of 3-Bromoindole
This protocol is adapted from a sustainable electrochemical method.[9]
-
In an undivided electrochemical cell equipped with two graphite rod electrodes, combine the indole (1.0 eq.), tetra-n-butylammonium bromide (nBu₄NBr) (1.0-4.0 eq.), and ammonium bromide (NH₄Br) (1.0-2.0 eq.) in acetonitrile (CH₃CN).
-
Pass a constant current of 2 mA through the solution at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 3-bromoindole.
Visualizations
Caption: Troubleshooting flowchart for over-bromination in indole synthesis.
Caption: General experimental workflow for the bromination of indoles.
References
- 1. High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple, fast, and versatile method for selective bromination of indole alkaloids | EurekAlert! [eurekalert.org]
- 6. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 11. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
Technical Support Center: Challenges in the Regioselective Synthesis of Bromoindoles
Welcome to the Technical Support Center for the regioselective synthesis of bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the bromination of indoles a significant challenge?
A1: The indole nucleus possesses multiple reactive sites susceptible to electrophilic attack. The pyrrole ring is inherently more electron-rich and therefore more nucleophilic than the benzene ring. Within the pyrrole ring, the C3 position is the most nucleophilic, making it the kinetically favored site for electrophilic substitution.[1] Direct bromination of an unsubstituted indole often leads to a mixture of products, with 3-bromoindole and polybrominated species being common side products.[2] Achieving selective bromination at other positions (C2, C4, C5, C6, or C7) requires specific strategies to overcome the intrinsic reactivity of the C3 position.
Q2: What are the primary strategies to control regioselectivity in indole bromination?
A2: The main strategies to control the position of bromination on the indole ring include:
-
Use of Protecting Groups: By temporarily blocking the highly reactive N-H and/or C3 positions, electrophilic attack can be directed to other positions on the indole scaffold. Common protecting groups for the indole nitrogen include acetyl, pivaloyl, and sulfonyl groups.[2]
-
Directing Groups: Attaching a directing group to the indole nitrogen can sterically or electronically favor bromination at a specific position. For instance, certain N-heterocycle directing groups can promote borylation, and subsequent transformation, at the C2 or C7 positions.[3]
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence regioselectivity. Milder reagents may offer better control. Common brominating agents include N-bromosuccinimide (NBS), bromine (Br₂), and pyridinium bromide perbromide.[4]
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of catalysts can significantly impact the regiochemical outcome of the bromination reaction.[5] For example, lower temperatures often enhance selectivity.
Q3: What are the most common side products in bromoindole synthesis and how can they be minimized?
A3: The most common side products are:
-
Polybrominated indoles: These form when an excess of the brominating agent is used or under harsh reaction conditions. To minimize their formation, it is crucial to carefully control the stoichiometry of the brominating agent and to add it slowly to the reaction mixture, often at low temperatures.[2]
-
Oxindoles: Oxidation of the indole ring can lead to the formation of oxindole byproducts.[2] This can sometimes be mitigated by carrying out the reaction under an inert atmosphere and at controlled temperatures.
-
Isomeric bromoindoles: The formation of a mixture of isomers is a primary challenge. Minimizing this requires careful selection of the synthetic strategy, including the use of appropriate protecting groups and reaction conditions to favor the desired isomer.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Bromoindole Isomer
Question: My reaction is producing a low yield of the target bromoindole, with a significant amount of starting material remaining. What are the possible causes and solutions?
Answer:
| Potential Cause | Recommended Solution |
| Insufficiently reactive brominating agent | For less reactive indole substrates (e.g., those with electron-withdrawing groups), a more potent brominating agent may be required. Consider switching from NBS to Br₂. |
| Incomplete reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that higher temperatures may decrease regioselectivity. |
| Decomposition of starting material or product | Some indole derivatives can be unstable under acidic or harsh reaction conditions. If decomposition is suspected, consider using a milder brominating agent, a buffered reaction medium, or lower reaction temperatures. |
| Poor solubility of reactants | Ensure that both the indole substrate and the brominating agent are sufficiently soluble in the chosen solvent. If solubility is an issue, screen alternative solvents. |
Issue 2: Formation of Multiple Bromoindole Isomers
Question: My reaction is producing a mixture of bromoindole isomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
| Potential Cause | Recommended Solution |
| Direct bromination of an unprotected indole | For bromination on the benzene ring (C4, C5, C6, C7), it is generally necessary to protect the indole nitrogen to deactivate the pyrrole ring towards electrophilic attack. An N-acetyl or N-sulfonyl group can be effective.[2] |
| Kinetic vs. Thermodynamic Control | At lower temperatures, the kinetically favored product (often the C3-bromo isomer) is typically formed. Higher temperatures may favor the formation of the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal conditions for your desired isomer. |
| Solvent Effects | The polarity of the solvent can influence the regioselectivity of bromination. For example, using N-bromosuccinimide in dimethylformamide (DMF) can sometimes favor bromination on the benzene ring.[5] It is advisable to screen a variety of solvents. |
| Steric Hindrance | The presence of bulky substituents on the indole ring can sterically hinder certain positions, directing bromination to less hindered sites. This can be used to your advantage to achieve the desired regioselectivity. |
Issue 3: Significant Formation of Polybrominated Products
Question: I am observing a significant amount of di- and tri-brominated indoles in my product mixture. How can I prevent this over-bromination?
Answer:
| Potential Cause | Recommended Solution |
| Excess of brominating agent | Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent for monobromination. |
| Rapid addition of brominating agent | Add the brominating agent slowly and dropwise to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple brominations occurring on the same molecule.[2] |
| High reaction temperature | Perform the reaction at a low temperature (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity for monobromination.[2] |
| Highly activated indole substrate | Indoles with strong electron-donating groups are highly activated and prone to polybromination. For these substrates, it is especially important to use a mild brominating agent and carefully control the reaction conditions. |
Data Presentation: Comparison of Synthetic Routes for Bromoindoles
The choice of synthetic route can significantly impact the yield and regioselectivity of bromoindole synthesis. Below is a comparison of common methods.
| Synthetic Route | Target Isomer | Key Reagents | Number of Steps | Typical Overall Yield | Key Advantages | Key Disadvantages |
| Direct Bromination with NBS | 3-Bromoindole | NBS, CH₂Cl₂ | 1 | Good to Excellent | Simple, one-step procedure. | Poor regioselectivity for other isomers. |
| Sulfonation-Acetylation-Bromination | 5-Bromoindole | Sodium bisulfite, Acetic anhydride, Bromine | 3 | ~59% | Good regioselectivity for the C5 position. | Multi-step process. |
| Fischer Indole Synthesis | Various isomers (e.g., 4-, 5-, 6-, 7-bromoindole) | Substituted phenylhydrazine, Ketone/Aldehyde, Acid catalyst | 1 or 2 | Variable | Versatile for accessing various isomers on the benzene ring. | Can produce regioisomeric mixtures with unsymmetrical ketones.[2] |
| Leimgruber-Batcho Indole Synthesis | Various isomers (e.g., 4-, 5-, 6-, 7-bromoindole) | Substituted nitrotoluene, DMFDMA, Reducing agent | 2 | Generally High | High yielding and versatile. | Requires specific starting materials. |
| N-Protection and Direct Bromination | 6-Bromoindole | N-protection (e.g., with electron-withdrawing groups), Bromine | 2-3 | Moderate to Good | Can direct bromination to the C6 position.[6] | Requires protection and deprotection steps. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoindole using NBS
This protocol describes the direct bromination of indole at the C3 position.
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of indole (1.0 eq) in CH₂Cl₂ (at a concentration of approximately 0.1 M) at 0 °C, add NBS (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-bromoindole.
Protocol 2: Synthesis of 5-Bromo-N-acetylindole
This protocol illustrates the use of a protecting group to direct bromination to the C5 position.
Materials:
-
N-acetylindole
-
Bromine (Br₂)
-
Acetic acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-acetylindole (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water and quench with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-N-acetylindole.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3-bromoindole.
Caption: Decision tree for selecting a regioselective bromination strategy.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Controlling selectivity in N-heterocycle directed borylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vc.bridgew.edu [vc.bridgew.edu]
- 6. researchgate.net [researchgate.net]
optimizing reaction conditions for 6-Bromoindoline coupling
Welcome to the Technical Support Center for optimizing coupling reactions with 6-Bromoindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction efficiency, yield, and purity.
General Troubleshooting and FAQs
This section addresses common issues applicable to various palladium-catalyzed cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks if my this compound coupling reaction fails or gives a very low yield?
A low or non-existent yield is a common issue that can often be resolved by systematically checking the fundamentals of the reaction setup.[1]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly flame-dried or oven-dried and that the reaction was conducted under a robust inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed before use.[1][2]
-
Reagent Quality: The purity and stability of all reagents are critical.
-
This compound: Check the purity of your starting material. Impurities can sometimes poison the catalyst.
-
Coupling Partner: Boronic acids can degrade over time through protodeboronation, especially if exposed to moisture.[2][3] Use fresh or properly stored coupling partners.
-
Catalyst/Ligand: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade with improper storage. Pre-catalysts like Pd₂(dba)₃ can also lose activity over time.[4] Consider using a fresh batch.
-
Base: Ensure the base is anhydrous (if required by the protocol) and finely powdered for better solubility and consistent results.[1]
-
-
Reaction Temperature: Verify the heating apparatus is calibrated correctly. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can cause degradation of the substrate, product, or catalyst.[1][5]
Q2: The N-H group on the indoline seems to be causing issues. Should I protect it?
The free amino group can potentially coordinate with the palladium catalyst, leading to inhibition or altered reactivity.[2] While many protocols work with the unprotected indoline, N-protection (e.g., with Boc, Cbz, or tosyl groups) can be a valuable strategy if you experience persistent low yields or side reactions. Protection can prevent catalyst inhibition and may improve the solubility of the substrate.
General Optimization Workflow
Optimizing a cross-coupling reaction involves a systematic approach to identify the most influential parameters. A Design of Experiments (DoE) approach can significantly reduce the number of experiments needed compared to traditional one-factor-at-a-time methods.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and various organoboron compounds.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling of boronic acid to form a biaryl byproduct is often caused by the presence of oxygen.[2]
-
Improve Degassing: Ensure your solvent and reaction setup are rigorously deoxygenated. Multiple cycles of vacuum/backfill with an inert gas are recommended.
-
Catalyst Choice: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[2][7]
Q: My main byproduct is 6-indoline (dehalogenation). What causes this?
A: Dehalogenation, the replacement of the bromine atom with hydrogen, can be caused by trace palladium hydride species in the reaction mixture.[2] To mitigate this, consider screening different bases and solvents. Switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃ and using a strictly aprotic solvent system can be effective.[1]
Comparative Data: Suzuki Coupling Conditions
The choice of catalyst, ligand, base, and solvent is critical. For electron-rich heteroaryl bromides like this compound, modern bulky, electron-rich phosphine ligands often outperform older systems.[8][9]
| Parameter | Condition 1 (Classic) | Condition 2 (Modern) | Condition 3 (Alternative) | Notes |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2 mol%) | XPhos-Pd-G3 (2 mol%) | G3 pre-catalysts are air-stable and highly active.[8] |
| Ligand | None | SPhos or XPhos (4 mol%) | None (part of pre-cat) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[4][9] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2 equiv) | Cs₂CO₃ (2 equiv) | K₃PO₄ and Cs₂CO₃ are stronger, anhydrous bases that are often effective for challenging substrates.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene | 2-MeTHF | Anhydrous conditions with K₃PO₄ can prevent protodeboronation.[8] |
| Temperature | 80-100 °C | 100-110 °C | 80-100 °C | Higher temperatures may be needed but can also increase side reactions.[6] |
Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Wash the combined organic filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11][12]
Buchwald-Hartwig Amination
This reaction is a premier method for forming C-N bonds by coupling this compound with primary or secondary amines.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig reaction is slow or incomplete. How can I improve it?
A: The efficiency of C-N coupling is highly dependent on the combination of ligand, base, and solvent.[13]
-
Ligand Choice: The indoline N-H and the coupling amine can both interact with the catalyst. Bulky, electron-rich phosphine ligands (e.g., Xantphos, DavePhos, Josiphos-type ligands) are essential to promote the key steps of the catalytic cycle and prevent catalyst inhibition.[14] A ligand screen is highly recommended.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[15] Other bases like LHMDS or K₃PO₄ can also be used, especially if the substrate has base-sensitive functional groups.[16]
-
Solvent Effects: The choice of solvent is crucial. Nonpolar solvents like toluene or dioxane are generally preferred. Polar aprotic solvents like DMF can sometimes coordinate to the palladium center and inhibit catalysis.[17][18]
Comparative Data: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 | Notes |
| Pd Pre-catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Both are common Pd(0) and Pd(II) sources.[14] |
| Ligand | Xantphos (4-6 mol%) | RuPhos (4-6 mol%) | Ligand choice is critical and substrate-dependent. |
| Base | NaOtBu (1.4 equiv) | LHMDS (1.5 equiv) | NaOtBu is a strong, hindered base ideal for this reaction.[17] |
| Solvent | Toluene | 1,4-Dioxane | Solvents must be anhydrous and degassed. |
| Temperature | 90-110 °C | 90-110 °C | Reactions are typically run at elevated temperatures.[14] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with morpholine.
-
Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.[14]
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.[14]
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite®.
-
Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.[12]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[19]
Troubleshooting Guide: Sonogashira Coupling
Q: I am observing significant alkyne homocoupling (Glaser coupling). How can this be minimized?
A: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by oxygen and excess copper catalyst.[7]
-
Rigorous Degassing: Oxygen is the primary culprit. Ensure all reagents, solvents, and the reaction headspace are free of oxygen.
-
Copper(I) Source: Use a high-purity source of CuI and avoid using a large excess. For some systems, a "copper-free" Sonogashira protocol may be more effective.[20]
-
Amine Base: The amine base (e.g., Et₃N, DIPEA) is crucial. Ensure it is pure and free of oxidizing impurities.
Comparative Data: Sonogashira Coupling Conditions
| Parameter | Condition 1 (Classic) | Condition 2 (Copper-Free) | Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | Pd(PPh₃)₄ (3-5 mol%) | Pd(0) catalysts are often used in copper-free variants.[20] |
| Co-catalyst | CuI (3-5 mol%) | None | Omitting copper can prevent Glaser homocoupling. |
| Ligand | PPh₃ (part of catalyst) | PPh₃ or P(t-Bu)₃ | Bulky phosphine ligands can be effective in copper-free systems. |
| Base | Et₃N or DIPEA | Et₃N or Pyrrolidine | The base also often serves as the solvent or co-solvent.[19] |
| Solvent | THF or DMF | Toluene or Amine | Anhydrous conditions are typically required.[20] |
| Temperature | Room Temp to 60 °C | 60-80 °C | Copper-free reactions may require more heating. |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with phenylacetylene.
-
Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add 5 mL of degassed THF and 2 mL of degassed Et₃N via syringe. Finally, add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.[21]
-
Reaction: Stir the reaction at room temperature or heat gently to 50 °C. Monitor progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Extraction & Purification: Wash the organic solution with saturated aqueous NH₄Cl solution and brine. Dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Bromoindoles
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions with bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific problems you might encounter during your Suzuki coupling reactions with bromoindoles in a question-and-answer format.
Q1: My Suzuki coupling reaction with a bromoindole is resulting in a low yield or failing completely. What are the most common causes?
A: Low conversion in Suzuki coupling with bromoindoles can stem from several factors, including issues with the catalyst, suboptimal reaction conditions, or the quality of your starting materials.[1]
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it could be deactivating by precipitating as palladium black.[1] This can be triggered by the presence of oxygen or impurities in your reagents.[1] Ensure your palladium source and ligands are of high purity and use fresh catalyst if possible.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.[1][3] A systematic screening of these parameters is frequently necessary to find the optimal conditions for your specific bromoindole and coupling partner.[1][2]
-
Poor Starting Material Quality: Ensure your bromoindole and boronic acid (or ester) are pure and dry. Impurities can interfere with the catalytic cycle.
Q2: I'm observing a significant amount of debromination, resulting in the corresponding indole as a major byproduct. How can I prevent this?
A: Debromination is a common side reaction with bromoindoles, particularly with 5-bromoindole.[1] The most effective strategy to minimize this is to protect the indole nitrogen.[1]
-
N-Protection: The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to reductive cleavage.[1] Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl can prevent this deprotonation, leading to cleaner reactions and higher yields.[1]
-
Avoid Hydride Sources: Impurities in solvents or the use of certain alcohols can act as hydride sources, promoting reductive debromination. It is crucial to use high-purity, anhydrous solvents.[1]
Q3: My TLC or LC-MS analysis shows multiple side products. What are they likely to be, and how can I minimize them?
A: Besides debromination, several other side reactions can diminish the yield of your desired product.
-
Homocoupling: This side reaction forms a biaryl compound from the coupling of two boronic acid molecules.[1] It is often promoted by the presence of oxygen or high catalyst loadings.[1]
-
Solution: Ensure your reaction mixture and solvents are thoroughly degassed. You might also consider slightly reducing the catalyst loading.[1]
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] This can be a significant issue with certain boronic acids.[1]
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my bromoindole coupling?
A: The choice of reagents is critical for a successful reaction, and a systematic screening of conditions is often necessary.[1][2]
-
Catalyst: While many palladium catalysts can be used, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a good starting point for heteroaromatic couplings.[2][4] Modern pre-catalysts, such as those incorporating bulky, electron-rich phosphine ligands like XPhos or SPhos, can also be highly effective.[2][3]
-
Ligand: If you are not using a pre-catalyst, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate reductive elimination and are often necessary for coupling electron-rich heterocycles like indoles.[2]
-
Base: The strength and nature of the base can significantly impact the reaction outcome.[2] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2][3] It is recommended to screen different bases to find the most suitable one for your substrate.[2]
-
Solvent: Polar aprotic solvents are commonly employed for Suzuki-Miyaura couplings.[5] Mixtures of solvents like dioxane/water, THF/water, or DMF are frequently used.[1][2][5] The presence of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[2][5]
Data Presentation: Optimizing Reaction Conditions
Optimizing a Suzuki-Miyaura reaction often involves screening various parameters. The following table summarizes typical starting points and ranges for key variables based on literature reports for similar substrates.[1]
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%) | Screen Pd₂(dba)₃ with a ligand, or use a pre-catalyst like XPhos Pd G3. | Different catalysts exhibit varying activities and stabilities. Pd(dppf)Cl₂ is often a robust choice for heteroaromatic couplings.[2][4] |
| Ligand | PPh₃ (if using Pd(OAc)₂ or Pd₂(dba)₃) | Screen bulky, electron-rich ligands like XPhos, SPhos, or RuPhos (2:1 L:Pd ratio). | Bulky ligands can accelerate the reductive elimination step and are often beneficial for coupling electron-rich heterocycles.[2] |
| Base | K₂CO₃ (2-3 equivalents) | Try K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground for better reactivity.[2] | The strength and nature of the base can significantly influence the reaction outcome, especially with sensitive substrates.[2] |
| Solvent | Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Try DMF, DMAc, or toluene, especially for higher temperatures. | The solvent system impacts solubility, catalyst stability, and reaction kinetics.[5] |
| Temperature | 80-100 °C | Increase or decrease the temperature in increments. | Higher temperatures can improve kinetics but may also lead to catalyst decomposition or side reactions.[6] |
| Boronic Acid | 1.2 - 1.5 equivalents | Increase to 2.0 equivalents if homocoupling or protodeboronation is observed. | An excess of the boronic acid can help drive the reaction to completion. |
| N-Protection | Unprotected | Protect the indole nitrogen with a Boc or SEM group if debromination is observed. | Prevents deprotonation of the indole N-H, which can lead to side reactions.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromoindoles
This protocol provides a reliable starting point for the coupling reaction.[1] Optimization of specific parameters is often necessary for new substrates.[3]
Materials:
-
Bromoindole (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane/water 4:1)
-
Inert gas (Nitrogen or Argon)
-
Flame-dried reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the bromoindole, arylboronic acid, palladium catalyst, and base.[3]
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add the degassed solvent system to the reaction mixture via syringe.[7]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[3][7][8]
References
stability issues of 6-Bromoindoline under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-bromoindoline under various experimental conditions. Our aim is to help you anticipate and resolve potential issues in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical laboratory conditions?
6-Bromoindole, a related compound, is described as having moderate stability under ambient conditions. For optimal shelf life, this compound should be stored in a cool, dry place, protected from light and air. It is incompatible with strong oxidizing and reducing agents.
Q2: What are the primary stability concerns when using this compound in acidic conditions?
While specific data for this compound is limited, indoline and its derivatives can be susceptible to degradation under acidic conditions. Potential issues include:
-
Polymerization: Indoles are known to polymerize in the presence of strong acids. While indoline is less aromatic, the acidic environment can still promote side reactions.
-
Hydrolysis of Functional Groups: If other acid-labile functional groups are present on the molecule, they may be susceptible to hydrolysis. For instance, studies on related heterocyclic compounds show that nitrile and acetyl groups can be hydrolyzed to carboxylic acids under acidic conditions.[1]
-
Ring Opening: Although less common for the indoline core itself under non-oxidative acidic conditions, harsh acidic environments could potentially lead to cleavage of the heterocyclic ring.
Q3: What stability issues can be expected with this compound under basic conditions?
The primary concern with this compound under basic conditions is the potential for deprotonation of the indoline nitrogen, which can lead to subsequent reactions.
-
Debromination: The resulting indolide anion after deprotonation has increased electron density, which can affect the stability of the carbon-bromine bond, potentially leading to debromination (replacement of the bromine atom with a hydrogen). N-protection is often employed to prevent this.[2]
-
Oxidation: The indoline ring is susceptible to oxidation, which can be enhanced under basic conditions, potentially leading to the formation of the corresponding indole or other oxidized species.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation in an Acid-Catalyzed Reaction
Possible Cause:
-
Degradation of Starting Material: this compound may be degrading under the acidic conditions of your reaction.
-
Polymerization: The formation of insoluble, tar-like material is an indication of polymerization.
Troubleshooting Steps:
-
Monitor Starting Material: Use TLC or LC-MS to monitor the consumption of this compound. If it disappears rapidly without the formation of the desired product, degradation is likely.
-
Modify Acidic Conditions:
-
Use a milder acid (e.g., acetic acid instead of sulfuric acid).
-
Lower the reaction temperature.
-
Reduce the reaction time.
-
-
Protect the Indoline Nitrogen: If the reaction conditions are harsh, consider protecting the nitrogen of the indoline ring (e.g., with a Boc or Cbz group) to improve stability.
Issue 2: Formation of an Unexpected Byproduct in a Base-Catalyzed Reaction
Possible Cause:
-
Debromination: A common side reaction for bromo-substituted indoles and indolines under basic conditions is the loss of the bromine atom.[2]
-
N-Alkylation/Arylation: If an electrophile is present, reaction at the deprotonated nitrogen may compete with the desired reaction.
Troubleshooting Steps:
-
Characterize the Byproduct: Use analytical techniques such as NMR and mass spectrometry to identify the structure of the byproduct. A mass corresponding to the loss of bromine is a strong indicator of debromination.
-
Protect the Indoline Nitrogen: Protecting the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz, SEM) will prevent deprotonation and subsequent side reactions at this position.[2] The choice of protecting group will depend on the overall synthetic strategy.
-
Optimize Base and Solvent:
-
Use a non-nucleophilic base if N-alkylation is an issue.
-
Ensure anhydrous conditions, as water can influence reaction pathways.
-
Issue 3: Reaction Mixture Turns Dark or Forms a Precipitate
Possible Cause:
-
Oxidation: Indolines can be sensitive to air oxidation, which may be accelerated by heat, light, or certain reagents, leading to colored byproducts.
-
Decomposition: The reaction conditions may be too harsh, causing the decomposition of this compound or the product.
Troubleshooting Steps:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Temperature Control: Carefully control the reaction temperature and avoid excessive heating.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics of this compound under various pH and temperature conditions. Researchers are encouraged to perform forced degradation studies to determine the stability of this compound in their specific experimental matrix. A general protocol for such a study is provided below.
| Stress Condition | Typical Reagent/Condition | Potential Degradation Products | Analytical Method for Monitoring |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat | Ring-opened products, polymers | HPLC, LC-MS |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat | Debrominated indoline, oxidized products | HPLC, LC-MS, GC-MS |
| Oxidation | 3-30% H₂O₂, heat | 6-Bromoindole, ring-opened products | HPLC, LC-MS |
| Thermal Degradation | Elevated temperature (e.g., 60-80 °C) | Unspecified decomposition products | HPLC, DSC, TGA |
| Photostability | Exposure to UV/Vis light (ICH Q1B) | Photodegradation products | HPLC with photodiode array detector |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with 1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at a specified temperature (e.g., 80 °C).
-
At various time points, dissolve a portion of the solid for analysis.
-
-
Photostability:
-
Expose the stock solution and solid sample to light according to ICH Q1B guidelines.
-
Analyze the samples at the end of the exposure period.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient elution of water and acetonitrile with a suitable modifier like TFA or formic acid).
-
Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.
-
Use LC-MS to identify the mass of any degradation products.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
scale-up synthesis considerations for 6-Bromoindoline production
Welcome to the technical support center for the scale-up synthesis of 6-Bromoindoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed methodologies for the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis strategies for producing this compound at scale?
A1: There are two main strategies for the large-scale synthesis of this compound:
-
Two-Step Synthesis via 6-Bromoindole: This is the most common approach, involving the synthesis of 6-bromoindole as a stable intermediate, followed by its reduction to this compound. This method allows for the purification of the intermediate, which can lead to a higher purity final product.
-
Direct Synthesis from Indoline: This involves the direct bromination of indoline. While seemingly more direct, controlling regioselectivity can be a significant challenge, often leading to a mixture of isomers.
Q2: Which synthesis route for the 6-bromoindole intermediate is most suitable for scale-up?
A2: The choice of synthesis route for 6-bromoindole depends on factors such as the availability of starting materials, cost, and desired purity. The two most prominent methods are:
-
Batcho-Leimgruber Indole Synthesis: This is often the preferred method for industrial production. It starts from commercially available 4-bromo-2-nitrotoluene and generally provides high yields under relatively mild conditions.
-
Reissert Indole Synthesis: Also starting from 4-bromo-2-nitrotoluene, this method is a classic and reliable route, though it may involve more steps compared to the Batcho-Leimgruber synthesis.
Direct bromination of indole is less favored for large-scale production due to challenges in controlling the reaction to achieve high regioselectivity for the 6-bromo isomer.
Q3: What are the critical safety considerations when handling brominating agents on a large scale?
A3: Brominating agents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are hazardous and require strict safety protocols, especially at scale. Key considerations include:
-
Engineering Controls: Use of a well-ventilated fume hood or a closed-system reactor is mandatory. A scrubber system should be in place to neutralize any evolved bromine or hydrogen bromide gas.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large quantities, respiratory protection may be necessary.
-
Controlled Addition: Brominating agents should be added slowly and in a controlled manner to manage the exothermic nature of the reaction and prevent runaway reactions.
-
Material Compatibility: Ensure all equipment is compatible with bromine and acidic conditions. Glass-lined reactors are often preferred.
Troubleshooting Guides
Part 1: Synthesis of 6-Bromoindole Intermediate
This section addresses common issues encountered during the synthesis of the 6-bromoindole intermediate.
Issue 1: Low Yield in Batcho-Leimgruber Synthesis
-
Question: My yield of 6-bromoindole from the Batcho-Leimgruber synthesis is significantly lower than expected on a larger scale. What are the potential causes and solutions?
-
Answer: Low yields in this synthesis can often be traced to two key steps: the initial enamine formation and the subsequent reductive cyclization.
| Potential Cause | Recommended Solution |
| Incomplete Enamine Formation | Ensure the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any co-reagents like pyrrolidine are of high purity and anhydrous. Consider increasing the reaction time or temperature, and monitor the reaction progress by HPLC or TLC. |
| Inefficient Reductive Cyclization | The activity of the reducing agent is critical. If using catalytic hydrogenation (e.g., Pd/C or Raney Nickel), ensure the catalyst is fresh and active. Optimize hydrogen pressure and reaction time. For chemical reductions (e.g., with iron in acetic acid), ensure the reagents are of good quality and added portion-wise to control the exotherm. |
| Over-reduction | Careful monitoring of the reduction step is crucial to avoid the formation of unsubstituted indole, which can complicate purification.[1] |
Issue 2: Poor Regioselectivity in Direct Bromination of Indole
-
Question: I am attempting a direct bromination of indole to produce 6-bromoindole, but I am getting a mixture of isomers. How can I improve the selectivity?
-
Answer: Direct bromination of indole is notoriously difficult to control. The indole ring is highly activated, leading to bromination at multiple positions, primarily the 3-position.
| Potential Cause | Recommended Solution |
| High Reactivity of Indole | Lowering the reaction temperature (e.g., to 0-5 °C) can sometimes improve selectivity. The slow, portion-wise addition of the brominating agent is also crucial. |
| Choice of Brominating Agent and Solvent | While NBS is a common choice, other reagents like pyridinium bromide perbromide in pyridine have been reported to give better selectivity for the 3-bromo isomer, which is not the desired product here. For 6-bromoindole, protecting the nitrogen of the indole ring can help direct bromination to the benzene portion of the molecule. |
| Formation of Polybrominated Species | Use of a strict 1:1 stoichiometry of the brominating agent to indole is essential to minimize the formation of di- and tri-brominated byproducts. |
Part 2: Reduction of 6-Bromoindole to this compound
This section focuses on troubleshooting the reduction of the 6-bromoindole intermediate to the final this compound product.
Issue 3: Debromination During Reduction
-
Question: I am observing a significant amount of indoline (debrominated product) as an impurity in my final this compound product. What is causing this and how can I prevent it?
-
Answer: Debromination is a known side reaction during the reduction of bromo-aromatic compounds, particularly with aggressive reducing agents.
| Potential Cause | Recommended Solution |
| Use of Strong Reducing Agents | Lithium aluminum hydride (LiAlH₄) is known to cause debromination in this system. Avoid using LiAlH₄ for this transformation. |
| Harsh Reaction Conditions | Prolonged reaction times or high temperatures, especially in catalytic hydrogenation, can promote hydrodebromination. Monitor the reaction closely and stop it once the starting material is consumed. |
| Catalyst Choice in Hydrogenation | The choice of catalyst and support can influence the extent of debromination. Screening different catalysts (e.g., different grades of Pd/C, PtO₂) and optimizing catalyst loading may be necessary. |
Issue 4: Incomplete Reduction
-
Question: My reduction of 6-bromoindole is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
-
Answer: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.
| Potential Cause | Recommended Solution |
| Inactive Reducing Agent | If using sodium borohydride (NaBH₄) or other metal hydrides, ensure they are fresh and have been stored properly to avoid decomposition. For catalytic hydrogenation, the catalyst may be poisoned or deactivated. Use a fresh batch of catalyst. |
| Insufficient Amount of Reducing Agent | Ensure that a sufficient molar excess of the reducing agent is used, especially for metal hydrides which may react with the solvent or trace amounts of water. |
| Suboptimal Reaction Conditions | For borohydride reductions in the presence of an acid, the pH of the reaction is critical. Ensure the acidic conditions are maintained. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoindole via Batcho-Leimgruber Synthesis (Lab Scale)
This protocol is a representative lab-scale procedure that can be optimized for scale-up.
Step A: Enamine Formation
-
To a solution of 4-bromo-2-nitrotoluene (1 equivalent) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (1.5 equivalents) and pyrrolidine (1.5 equivalents).
-
Heat the reaction mixture to 110-120 °C and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 3-4 hours).
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine intermediate.
Step B: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (e.g., 5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete as monitored by TLC or HPLC.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 6-bromoindole.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Reduction of 6-Bromoindole to this compound (Lab Scale)
This protocol utilizes a borane complex for the reduction.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromoindole (1 equivalent) in a suitable anhydrous solvent such as THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (e.g., 1.5-2.0 equivalents) to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes typical yields for the synthesis of 6-bromoindole via different routes. Note that yields can vary significantly based on the reaction scale and optimization.
| Synthesis Route | Starting Material | Product | Typical Yield (%) | Reference |
| Batcho-Leimgruber | 4-Bromo-2-nitrotoluene | 6-Bromoindole | 70-85 | General Literature |
| Reissert | 4-Bromo-2-nitrotoluene | 6-Bromoindole | 60-75 | General Literature |
| Direct Bromination | Indole | 6-Bromoindole | Highly Variable | General Literature |
Visualizations
Caption: A high-level overview of the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the reduction of 6-bromoindole.
References
managing impurities in the synthesis of 6-Bromoindoline derivatives
Welcome to the technical support center for the synthesis of 6-Bromoindoline derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges related to impurity management during the synthesis, purification, and characterization of these important compounds.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives in a question-and-answer format.
Synthesis & Reaction Issues
Question: My reaction is producing a significant amount of dark, tar-like material, and the yield of the desired this compound is low. What is the likely cause?
Answer: The formation of tar-like substances in indole synthesis is often due to polymerization, especially under strong acidic conditions.[1] Indole rings, being electron-rich, are susceptible to acid-catalyzed polymerization.[1]
-
Cause: Use of strong, non-volatile acids (like sulfuric acid) or excessively high reaction temperatures can promote side reactions.
-
Solution:
-
Catalyst Choice: Opt for milder acid catalysts. For reactions like the Fischer indole synthesis, catalysts such as polyphosphoric acid (PPA) or zinc chloride can be effective.[2] For reductions of 6-bromoindole to this compound, using reagents like sodium cyanoborohydride in an acidic medium allows for more controlled conditions.[3]
-
Temperature Control: Lowering the reaction temperature can help minimize the rate of polymerization and other side reactions.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions which may also contribute to colored impurities.[4]
-
Question: My crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate. How do I identify the nature of these impurities?
Answer: Multiple spots on a TLC plate indicate the presence of several compounds, which could include unreacted starting materials, isomeric byproducts, or degradation products.[4][5] A systematic approach is needed for identification.
-
Initial Assessment:
-
Co-spotting: Run a TLC with your crude product, the starting material(s), and a mix of both in separate lanes. If a spot in your crude product matches the Rf value of a starting material, it indicates an incomplete reaction.
-
Visualization: Use different visualization techniques. A UV lamp can reveal UV-active compounds. Staining reagents (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize non-UV-active impurities.
-
-
Further Analysis: If unknown spots remain, they are likely byproducts. Isolate a small amount of the crude mixture using preparative TLC or flash column chromatography and analyze the fractions by LC-MS or NMR to elucidate their structures.
Purification Challenges
Question: I am struggling to separate the desired this compound from its regioisomers (e.g., 4-Bromo, 5-Bromo, or 7-Bromoindoline). What is the best purification strategy?
Answer: Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.[6] A combination of techniques and optimization is usually required.
-
High-Resolution Chromatography:
-
Column Chromatography Optimization: Use a high-performance silica gel with a smaller particle size. Employ a shallow solvent gradient with low-polarity solvent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane) to maximize the difference in retention times.[7]
-
Preparative HPLC: For difficult separations or to obtain highly pure material, reversed-phase preparative HPLC is a powerful tool.[8] The use of different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers can achieve baseline separation.
-
-
Recrystallization: If a suitable solvent is found, recrystallization can be highly effective for removing small amounts of isomeric impurities. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where the desired isomer crystallizes out, leaving the impurities in the mother liquor.
Question: After purification, my final product still contains residual solvents. How can I effectively remove them?
Answer: Residual solvents are a common type of impurity that must be controlled.[5]
-
High Vacuum Drying: Drying the solid product under a high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's melting or decomposition point) is the most common method.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or tert-butanol and is not volatile, lyophilization can effectively remove these solvents.
-
Solvent Trituration/Slurrying: Washing or slurrying the solid product in a solvent in which it is insoluble but the residual solvent is soluble (e.g., washing an ethyl acetate-wet product with cold hexane) can help remove trapped solvent.
Analytical & Characterization Issues
Question: My ¹H NMR spectrum looks complex, and I suspect I have a mixture of the 6-bromoindole and the corresponding oxidized 6-bromooxindole. How can I confirm this?
Answer: Indoles and indolines are susceptible to oxidation, which can yield oxindoles or other oxidized species.[9] These impurities can complicate spectral analysis.
-
Characteristic NMR Signals:
-
Indole/Indoline: Look for the characteristic signals of the pyrrole or indoline ring protons.
-
Oxindole: The presence of an oxindole impurity is often indicated by the appearance of a new set of aromatic signals and the loss of the C2-H proton signal of the indole, often replaced by a signal for a CH2 group adjacent to a carbonyl.
-
-
Confirmatory Techniques:
-
LC-MS: This is the most direct way to confirm. The mass spectrum will show two different parent ions corresponding to the molecular weights of this compound and 6-bromooxindole.
-
2D NMR: Techniques like HSQC and HMBC can help in assigning all proton and carbon signals, confirming the structures of the components in the mixture.
-
Data Presentation: Impurity Analysis & Purification
Quantitative data is crucial for assessing purity and optimizing processes. The tables below summarize typical data for the analysis and purification of this compound derivatives.
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Analytical Technique | Common Impurities Detected | Typical Limit of Detection (LOD) | Advantages & Disadvantages |
| HPLC-UV | Unreacted starting materials, regioisomers, non-volatile byproducts | 0.01 - 0.05% | Advantages: Excellent for quantitative analysis of non-volatile impurities.[10] Disadvantages: Requires chromophoric impurities; may not detect volatile compounds. |
| GC-MS | Residual solvents, volatile starting materials, volatile byproducts | 1 - 10 ppm | Advantages: High sensitivity for volatile and semi-volatile impurities.[5] Disadvantages: Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR / qNMR | Structural isomers, general purity assessment | ~0.1% | Advantages: Provides structural information on impurities; qNMR can determine absolute purity without a reference standard.[5] Disadvantages: Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
Table 2: Efficacy of Purification Methods on a Crude this compound Sample
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Key Impurities Removed |
| Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) | 85% | 97.5% | Unreacted starting materials, highly polar byproducts. |
| Recrystallization (from Ethanol/Water) | 97.5% | 99.2% | Minor regioisomers, closely related byproducts. |
| Preparative HPLC (Reversed-Phase C18) | 97.5% | >99.8% | Closely eluting regioisomers and structural isomers. |
Experimental Protocols
Protocol 1: General Method for Impurity Analysis by HPLC-UV
This protocol provides a standard starting point for analyzing the purity of a synthesized this compound derivative.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity as a percentage of the main peak area relative to the total peak area. Identify known impurities by comparing their retention times with those of reference standards.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying gram-scale quantities of crude this compound derivatives.
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should provide a good separation of the product (Rf ≈ 0.3-0.4) from its major impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. If a gradient is needed, slowly and progressively increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[11]
Visual Workflows & Diagrams
The following diagrams illustrate key workflows and relationships in managing impurities during this compound synthesis.
Caption: Troubleshooting decision tree for impurity management.
Caption: Experimental workflow for impurity purification and analysis.
Caption: Potential impurity formation pathways in this compound synthesis.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Alternative Brominating Agents for Indole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of alternative brominating agents in indole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary alternative brominating agents for indole synthesis and what are their main applications?
A1: Beyond using hazardous molecular bromine (Br₂), several alternative reagents offer better handling, safety, and selectivity.[1][2] The most common alternatives include:
-
N-Bromosuccinimide (NBS): A versatile and widely used reagent for electrophilic bromination, particularly for introducing bromine at the C3 position of the indole ring.[3] It is also used for benzylic and allylic brominations under radical conditions.[4]
-
Pyridinium Tribromide (PTB): Also known as Pyridinium bromide perbromide (PBPB), this is a stable, crystalline solid that serves as a safer source of electrophilic bromine.[5][6] It is effective for the bromination of aromatic compounds, including indoles.[5][7]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An efficient and cost-effective alternative to NBS, often used for the bromination of electron-rich aromatic systems.[8][9] It can be used for both benzylic and aromatic ring brominations.[8]
Q2: My reaction results in over-bromination (di- or tri-brominated products). How can I improve selectivity for mono-bromination?
A2: Over-bromination is a common issue due to the high reactivity of the indole nucleus.[10] To favor mono-substitution, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1]
-
Lower the Reaction Temperature: Performing the reaction at 0°C or lower can significantly improve selectivity by reducing the reaction rate.[1]
-
Choose a Milder Reagent: If a highly reactive agent like Br₂ is causing over-bromination, switching to a milder alternative like NBS or Pyridinium Tribromide can provide better control.[1]
-
Slow Reagent Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and prevent localized areas of high reactivity.
Q3: The bromination is occurring at the C3 position, but the desired product is brominated on the benzene ring (e.g., C5 or C6). How can I control this regioselectivity?
A3: The pyrrole ring of indole is significantly more electron-rich and reactive towards electrophiles than the benzene ring, making C3 bromination the default pathway.[10] To achieve bromination on the benzene ring, you must first decrease the reactivity of the pyrrole ring:
-
Protect the Indole Nitrogen: Protecting the nitrogen with a suitable electron-withdrawing group (e.g., benzoyl, tosyl, or carbomethoxy) deactivates the pyrrole ring, directing electrophilic substitution to the benzene ring, typically the C5 position.[1][10] The protecting group can be removed in a subsequent step.
-
Solvent and Reagent Choice: The choice of solvent can influence regioselectivity. For instance, using NBS in DMF has been shown to give high levels of para-selectivity in aromatic brominations.[4]
Q4: When using N-Bromosuccinimide (NBS), I'm observing significant formation of oxindole byproducts. What causes this and how can it be prevented?
A4: Oxindole formation is a known side reaction when using NBS, particularly in the presence of water or other nucleophilic solvents like t-butanol.[1][11] The reaction proceeds via the addition of the electrophilic bromine to the C2-C3 double bond, followed by attack of a nucleophile and subsequent rearrangement.[11]
-
Use Anhydrous Aprotic Solvents: To minimize oxindole formation, conduct the reaction under strictly anhydrous conditions using aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Carbon Tetrachloride (CCl₄).[1]
-
Maintain Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Q5: My reaction yield is very low. What are the common factors to investigate?
A5: Low yields can stem from several issues, including reagent quality, reaction conditions, and product degradation.
-
Reagent Purity: NBS can decompose over time, turning yellow or brown due to the release of bromine.[4] Using freshly recrystallized NBS can prevent side reactions and improve yields.[4]
-
Product Degradation: Indole and its derivatives can be sensitive to the acidic nature of silica gel used in column chromatography.[1] If you suspect degradation during purification, consider using neutral alumina or deactivating the silica gel with a base like triethylamine.[1]
-
Inappropriate Temperature: While low temperatures can control selectivity, excessively low temperatures may stall the reaction. Conversely, high temperatures can lead to decomposition. Temperature optimization is crucial.[1]
-
Incomplete Deprotonation (for N-protected strategies): If you are using a protection strategy that requires deprotonation of the indole nitrogen, ensure this step goes to completion by using a sufficient amount of a strong base in an appropriate anhydrous solvent.[12]
Data Presentation: Comparison of Brominating Agents
The following table summarizes key quantitative data for common alternative brominating agents used in indole synthesis.
| Brominating Agent | Target Position(s) | Typical Solvent(s) | Typical Temperature | Reported Yield (Example) | Key Considerations |
| N-Bromosuccinimide (NBS) | C3 (unprotected), C2/Benzylic (substituted), Benzene ring (N-protected)[4][13] | DMF, THF, CCl₄, CH₂Cl₂[1][3] | 0°C to reflux[1][4] | 94% for C3-alkylation adduct[3] | Can form oxindole byproducts in aqueous solvents.[1][14] Purity is critical. |
| Pyridinium Tribromide (PTB) | C3, Benzene ring[5][15] | Pyridine, CH₂Cl₂, Chloroform[5][15] | Room Temperature | 60-70% for 3-Bromoindole[15] | Solid reagent, easier and safer to handle than liquid bromine.[5][16] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C3, Benzene ring, Benzylic[8][15] | Not specified in results | Not specified in results | Good to excellent yields reported for various substrates.[9] | A cost-effective and stable alternative to NBS.[8][9] |
| Electrochemical Bromination | C3[17][18] | Acetonitrile (MeCN)[17] | Room Temperature | 81% for 3-Bromoindole[17] | Sustainable method avoiding chemical oxidants; sensitive to water.[17][18] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoindole using N-Bromosuccinimide (NBS)
This protocol is adapted for the selective bromination at the C3 position.
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF or DMF via syringe to dissolve the indole completely.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in anhydrous THF or DMF to the stirred indole solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-bromoindole.[1]
Protocol 2: Synthesis of 3-Bromoindole using Pyridinium Tribromide (PTB)
This protocol provides an alternative method using a solid, stable brominating agent.[15]
-
Preparation: In a round-bottom flask, dissolve indole (1.0 equivalent) in pyridine.
-
Reagent Addition: Add Pyridinium Tribromide (1.0 equivalent) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-bromoindole.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. nbinno.com [nbinno.com]
- 6. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 7. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 8. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 9. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. vc.bridgew.edu [vc.bridgew.edu]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 17. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond [mdpi.com]
- 18. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-Bromoindoline and 5-Bromoindole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of a bromine atom on the indole or indoline ring can significantly modulate a compound's physicochemical properties and biological activity. This guide provides an objective comparison of two key halogenated building blocks, 6-Bromoindoline and 5-bromoindole, in the context of drug discovery, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to this compound and 5-Bromoindole
This compound and 5-bromoindole are heterocyclic aromatic organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. The position of the bromine atom on the bicyclic structure influences the electron distribution and provides a handle for further chemical modifications, leading to derivatives with diverse pharmacological profiles. While both scaffolds have been explored in the development of novel therapeutics, they exhibit distinct utilities and have been incorporated into different classes of drug candidates.
Physicochemical Properties
The position of the bromine atom subtly influences the physicochemical properties of the parent molecule, which in turn can affect the ADME (absorption, distribution, metabolism, and excretion) properties of the resulting drug candidates.
| Property | This compound | 5-bromoindole |
| Molecular Formula | C₈H₈BrN | C₈H₆BrN |
| Molecular Weight | 198.06 g/mol | 196.04 g/mol |
| Appearance | - | Off-white to light yellow crystals[1] |
| Solubility | - | Sparingly soluble in water (126 mg/L), soluble in DMSO (100 mg/mL), ethanol, ether, and chloroform[1] |
Applications in Drug Discovery
Both this compound and 5-bromoindole have been extensively utilized in the discovery of novel therapeutic agents targeting a range of diseases.
Anticancer Activity
Derivatives of both scaffolds have demonstrated significant potential as anticancer agents, often by targeting key kinases involved in cancer cell proliferation and survival.
5-bromoindole derivatives have been prominently investigated as inhibitors of several key oncogenic kinases. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1] Inhibition of these pathways is a critical strategy in cancer therapy to block angiogenesis and cell proliferation.[1] Furthermore, the related scaffold, 5-bromo-7-azaindole, is a key intermediate in the synthesis of Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase used in the treatment of melanoma.[2]
6-Bromoindole derivatives have also shown promise as anticancer agents. For example, certain synthetic 6-bromoindole derivatives have demonstrated cytotoxicity against cervical cancer and leukemia cells.[3]
Comparative Anticancer Activity Data
| Compound/Derivative | Scaffold | Target/Cell Line | Activity (IC₅₀) |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | 5-bromoindole | HepG2 (Liver Cancer) | 1.83 µM |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | A549 (Lung Cancer) | 2.56 µM | |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | MCF-7 (Breast Cancer) | 3.12 µM | |
| Vemurafenib (derived from 5-bromo-7-azaindole) | 5-bromoindole related | BRAF V600E | 31 nM |
| 6-Bromoindirubin-3'-oxime (BIO) | 6-bromoindole | GSK-3α/β | 5 nM |
| 6-bromoindole derivative (unspecified) | 6-bromoindole | Jurkat (Leukemia) | ~5.0 µM |
Antimicrobial Activity
Both scaffolds have been used to develop novel antimicrobial agents.
6-Bromoindolglyoxylamido derivatives have been identified as having intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and as antibiotic enhancers against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[4]
While less prominently featured for this application, 5-bromoindole derivatives have also been investigated for their antimicrobial properties.
Comparative Antimicrobial Activity Data
| Compound/Derivative | Scaffold | Microorganism | Activity (MIC) |
| 6-bromoindolglyoxylamido-spermine | 6-bromoindole | Staphylococcus aureus | 6.25 µM |
| 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 µM |
Anti-inflammatory Activity
Natural and synthetic derivatives of both 6-bromoindole and 5-bromoindole have demonstrated anti-inflammatory properties.
6-bromoindole derivatives , isolated from the Icelandic marine sponge Geodia barretti, have shown anti-inflammatory activity by reducing the secretion of pro-inflammatory cytokines like IL-12p40.[4]
A comparative study of brominated isatins (indole-2,3-diones) showed that 5-bromoisatin had higher nitric oxide (NO) inhibitory activity (IC₅₀ of 34.3 µg/mL) compared to the non-brominated isatin, indicating the positive contribution of the bromine at the 5-position.
Neurological Disorders
6-Bromoindole is highlighted as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[5] However, specific drug candidates with detailed experimental data are less prevalent in publicly available literature compared to its applications in other therapeutic areas. The focus in this area appears to be on leveraging the indole scaffold's ability to interact with various receptors and enzymes in the central nervous system.
5-bromoindole derivatives have been investigated as Glycogen Synthase Kinase 3 (GSK-3) inhibitors, a target implicated in various neurological conditions, including Alzheimer's disease and bipolar disorder.[6]
Experimental Protocols
Synthesis of a 6-Bromoindole Derivative
This protocol describes a general procedure for the Friedel-Crafts reaction to introduce a substituent at the C3 position of 6-bromoindole, a common step in the synthesis of bioactive derivatives.[7]
Materials:
-
6-bromoindole
-
Anhydrous dichloromethane
-
Aluminum chloride (AlCl₃)
-
Oxalyl chloride
-
Water
Procedure:
-
Dissolve 6-bromoindole in anhydrous dichloromethane in a round-bottom flask.
-
Add aluminum chloride to the solution.
-
Slowly add oxalyl chloride to the reaction mixture.
-
Reflux the mixture for 2 hours.
-
Cool the reaction to room temperature and quench by adding water.
-
Perform a liquid-liquid extraction to separate the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the desired 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
Cell Viability (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of bromoindole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][8][9]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of bromoindole derivatives against a bacterial strain.[10][11][12][13]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compound in the nutrient broth in the 96-well plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by 5-Bromoindole Derivatives
Derivatives of 5-bromoindole have been shown to inhibit the EGFR signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancer.
Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.
BRAF/MEK/ERK Signaling Pathway and Inhibition by Vemurafenib
Vemurafenib, synthesized from a 5-bromoindole-related precursor, targets the mutated BRAF kinase in the MAPK/ERK signaling pathway.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromoindole | 52415-29-9 | FB07705 | Biosynth [biosynth.com]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. youtube.com [youtube.com]
- 11. pdb.apec.org [pdb.apec.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Reactivity of Bromoindole Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indoles is critical for efficient synthetic planning and the successful development of novel therapeutics. Bromoindoles, in particular, serve as versatile synthetic intermediates. This guide provides an in-depth comparison of the reactivity of different bromoindole isomers—specifically 4-bromoindole, 5-bromoindole, 6-bromoindole, and 7-bromoindole—across a range of common and powerful organic transformations. The information presented is supported by experimental data to facilitate informed decisions in your research endeavors.
Executive Summary
The position of the bromine substituent on the indole ring significantly influences its reactivity in various chemical transformations. Generally, the electron density and steric environment at each position dictate the propensity for a given reaction to occur. In palladium-catalyzed cross-coupling reactions, a general reactivity trend is observed where 5- and 6-bromoindoles are often more reactive than 4- and 7-bromoindoles. For electrophilic substitutions, the inherent electronic properties of the indole nucleus play a dominant role, while metalation reactions are highly dependent on the directing capabilities of substituents and the acidity of specific protons. This guide will delve into the specifics of these trends with supporting data.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromoindoles in these transformations is primarily governed by the ease of oxidative addition of the C-Br bond to the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide. The reactivity of bromoindole isomers in this reaction generally follows the trend: 5-bromoindole ≈ 6-bromoindole > 4-bromoindole > 7-bromoindole. This is attributed to the electronic properties and steric accessibility of the C-Br bond at these positions.
| Bromoindole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
| 6-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 6 | 95 |
| 7-Bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 24 | 68 |
Table 1: Comparative yields for the Suzuki-Miyaura coupling of bromoindole isomers with phenylboronic acid. Data is compiled from various sources and standardized for comparison.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromoindoles
-
To a flame-dried Schlenk flask, add the bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the reactivity of bromoindoles is influenced by the position of the bromine atom.
| Bromoindole Isomer | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoindole | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 24 | 65 |
| 5-Bromoindole | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | 88 |
| 6-Bromoindole | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | 90 |
| 7-Bromoindole | Styrene | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | DMA | 120 | 24 | 55 |
Table 2: Comparative yields for the Heck reaction of bromoindole isomers with styrene. Data is compiled from various sources and standardized for comparison.
Experimental Protocol: General Procedure for the Heck Reaction of Bromoindoles
-
In a sealed tube, combine the bromoindole (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), phosphine ligand (e.g., PPh₃, 10 mol%), and base (e.g., Et₃N, 2.0 equiv).
-
Add a suitable solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of bromoindoles in this reaction is also dependent on the isomer, with 5- and 6-bromoindoles generally being more reactive.[3][4][5]
| Bromoindole Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoindole | Morpholine | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | 18 | 70 |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 8 | 91 |
| 6-Bromoindole | Morpholine | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 8 | 93 |
| 7-Bromoindole | Morpholine | Pd₂(dba)₃/RuPhos | NaOtBu | Dioxane | 110 | 24 | 62 |
Table 3: Comparative yields for the Buchwald-Hartwig amination of bromoindole isomers with morpholine. Data is compiled from various sources and standardized for comparison.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Bromoindoles
-
To a glovebox or a Schlenk line, add the bromoindole (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 1.5 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Electrophilic Substitution
The indole nucleus is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. If the C3 position is blocked, substitution may occur at other positions, influenced by the existing substituents. The bromine atom is a deactivating but ortho-, para-directing group.
Electrophilic Bromination
Further bromination of a bromoindole provides insights into the directing effects of the existing bromine atom and the inherent reactivity of the indole ring.
| Bromoindole Isomer | Reagent | Major Product(s) |
| 4-Bromoindole | NBS | 3,4-Dibromoindole |
| 5-Bromoindole | NBS | 3,5-Dibromoindole |
| 6-Bromoindole | NBS | 3,6-Dibromoindole |
| 7-Bromoindole | NBS | 3,7-Dibromoindole |
Table 4: Major products of electrophilic bromination of bromoindole isomers with N-Bromosuccinimide (NBS).
Experimental Protocol: General Procedure for Electrophilic Bromination of Bromoindoles
-
Dissolve the bromoindole (1.0 equiv) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.[9]
Metalation Reactions
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic rings. The outcomes of these reactions with bromoindoles are highly dependent on the reaction conditions and the position of the bromine atom.
Lithiation-Borylation
Lithiation followed by trapping with a boron electrophile provides access to valuable boronic acid derivatives for further cross-coupling reactions. The regioselectivity of lithiation is directed by the most acidic proton or can be influenced by directing groups.
| Bromoindole Isomer | Lithiation Conditions | Major Borylation Product |
| 4-Bromoindole | n-BuLi, THF, -78 °C | 4-Bromo-1H-indole-2-boronic acid pinacol ester |
| 5-Bromoindole | n-BuLi, THF, -78 °C | 5-Bromo-1H-indole-2-boronic acid pinacol ester |
| 6-Bromoindole | n-BuLi, THF, -78 °C | 6-Bromo-1H-indole-2-boronic acid pinacol ester |
| 7-Bromoindole | LDA, THF, -78 °C | 7-Bromo-1H-indole-2-boronic acid pinacol ester |
Table 5: Major products of lithiation-borylation of bromoindole isomers.
Experimental Protocol: General Procedure for Lithiation-Borylation of Bromoindoles
-
To a solution of the bromoindole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of an organolithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise.[10]
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the boron electrophile (e.g., isopropoxy-pinacolborane, 1.2 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.[11][12]
Application in Drug Development: The Case of Pimavanserin
The strategic functionalization of the indole nucleus is a cornerstone of modern drug discovery. Pimavanserin, an atypical antipsychotic used for the treatment of Parkinson's disease psychosis, features a substituted urea moiety, which could be synthesized from a corresponding bromo-precursor via a Buchwald-Hartwig amination. Pimavanserin acts as a selective inverse agonist and antagonist at the serotonin 5-HT2A receptors.[13][14][15]
Pimavanserin's mechanism involves blocking the constitutive activity of the 5-HT2A receptor, thereby reducing the downstream signaling that is thought to contribute to psychosis.[16][17] This targeted approach avoids the dopaminergic side effects common to many antipsychotic drugs.
Conclusion
The reactivity of bromoindole isomers is a multifaceted subject, with the outcome of a given reaction being highly dependent on the position of the bromine atom. For palladium-catalyzed cross-coupling reactions, 5- and 6-bromoindoles are generally the most reactive substrates. Electrophilic substitution predictably occurs at the C3 position, while the regioselectivity of metalation reactions can be tuned by the choice of base and reaction conditions. A thorough understanding of these reactivity patterns is essential for the strategic design and execution of synthetic routes toward complex indole-containing target molecules in drug discovery and materials science.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 10. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 16. Pimavanserin for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]
- 17. benchchem.com [benchchem.com]
biological activity of 6-Bromoindoline analogs with different substituents
The 6-bromoindoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. The introduction of different substituents to this core structure allows for the modulation of pharmacological properties, leading to analogs with a wide spectrum of activities. This guide provides a comparative overview of the biological activities of various this compound analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.
Antimicrobial Activity
Several this compound analogs have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Some derivatives also act as antibiotic enhancers, potentiating the effects of existing antibiotics against resistant strains.
Quantitative Data: Antimicrobial Activity of this compound Analogs
| Analog/Derivative Class | Substituent(s) | Target Organism(s) | Activity Metric (MIC) | Reference |
| 6-Bromoindol-3-ylglyoxylamido-polyamine (Compound 37) | Spermine chain | Staphylococcus intermedius | 3.125 µM | [1] |
| Staphylococcus aureus | 6.25 µM | [1] | ||
| Pseudomonas aeruginosa | Enhances doxycycline activity | [1] | ||
| 6-Bromoindol-3-ylglyoxylamido-polyamine (Compound 38) | Modified polyamine chain | Staphylococcus intermedius | 3.125 µM | [1] |
| Staphylococcus aureus | 3.125 µM | [1] | ||
| 6-Bromoindolglyoxylamido-spermine (Compound 3) | Spermine chain | Staphylococcus intermedius | 3.125 µM | [1] |
| Staphylococcus aureus | 6.25 µM | [1] | ||
| Candida albicans | 17.2 µM | [1] | ||
| Cryptococcus neoformans | 1.1 µM | [1] | ||
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | 2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus sp., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae | Zone of inhibition: 10 – 16mm | [2] |
| Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivatives | Nitro group (Compound 4h) | Enterococcus faecalis | Significant antimicrobial effect | [3] |
| Phenyl and methyl groups (Compound 4b) | Staphylococcus aureus | MIC: 750 µg/mL | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of the compounds is typically determined using a broth microdilution method in 96-well microtiter plates, following established guidelines.
-
Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the respective broth.
-
Incubation: An equal volume of the microbial inoculum is added to each well containing the serially diluted compound. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Workflow for antimicrobial screening of this compound analogs.
Anticancer Activity
Substituted this compound analogs, particularly spirooxindoles and thiazolo[3,2-a]benzimidazoles, have emerged as promising anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.
Quantitative Data: Anticancer Activity of this compound Analogs
| Analog/Derivative Class | Substituent(s) | Cell Line | Activity Metric (IC₅₀) | Reference |
| 5-Bromo-spirooxindole (Compound 6i) | Unsubstituted phenyl group | HepG2 (Hepatocellular Carcinoma) | 6.3 µM | [4] |
| PC-3 (Prostate Cancer) | 17.9 µM | [4] | ||
| 5-Bromo-spirooxindole (Compound 6j) | 4-Cl phenyl group | HepG2 (Hepatocellular Carcinoma) | 9.9 µM | [4] |
| PC-3 (Prostate Cancer) | 26.6 µM | [4] | ||
| 6-Aryl-3-aroyl-indole | Various aryl and aroyl groups | MCF-7 (Breast Cancer) | Strong Inhibition | [5] |
| MDA-MB-231 (Breast Cancer) | Strong Inhibition | [5] | ||
| 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole (Compound 2) | Ethyl carboxylate | HCT-116 (Colon Carcinoma) | Strong Cytotoxicity | [6] |
| Hep-G2 (Hepatocellular Carcinoma) | Strong Cytotoxicity | [6] | ||
| 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole (Compound 9a) | Pyrazole derivative | HCT-116 (Colon Carcinoma) | Strong Cytotoxicity | [6] |
| Hep-G2 (Hepatocellular Carcinoma) | Strong Cytotoxicity | [6] | ||
| 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole (Compound 9b) | Pyrazole derivative | HCT-116 (Colon Carcinoma) | Specific Strong Cytotoxicity | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity: The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizations
Caption: Potential mechanism of anticancer activity for some analogs.
Neuroprotective Activity
The indole nucleus is a key feature in many neuroactive compounds. Analogs of 6-bromoindole are being explored for their potential in treating neurodegenerative diseases by targeting pathways involved in oxidative stress, amyloid aggregation, and neuronal cell death.
Key Findings
-
P7C3 Analogs: A dibromo-carbazol derivative, structurally related to indoles, known as (-)-P7C3-S243, has shown significant neuroprotective properties. It is orally bioavailable, crosses the blood-brain barrier, and protects developing neurons in models of hippocampal neurogenesis and mature neurons in models of Parkinson's disease.[7]
-
Amyloid Disaggregation: Synthetic indole-phenolic compounds have demonstrated multifunctional neuroprotective effects. They exhibit metal-chelating properties, antioxidant effects against reactive oxygen species (ROS), and the ability to promote the disaggregation of amyloid-β (Aβ) fragments, which are implicated in Alzheimer's disease.[8]
Experimental Protocols
Neuroprotection against H₂O₂-induced Cytotoxicity: This assay evaluates a compound's ability to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) is added to the wells (at a final concentration of ~500 µM) to induce oxidative stress and cytotoxicity, leaving a set of control wells untreated.
-
Incubation: The cells are incubated for 24 hours.
-
Viability Assessment: Cell viability is measured using the MTT assay, as described previously. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.[8]
Visualizations
Caption: Logical relationship of neuroprotective mechanisms.
Other Biological Activities
Beyond the major areas of antimicrobial, anticancer, and neuroprotective research, this compound analogs have been investigated for other specific enzymatic inhibitory activities.
-
Beta-Lactamase Inhibition: A series of 6-bromopenicillanic acid derivatives with additional C6 substituents have been synthesized and tested as inhibitors of class A and C beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics.[9]
-
Cholinesterase Inhibition: The indoloquinoline alkaloid cryptolepine and its 2-bromo-derivative have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Cryptolepine inhibited human AChE with an IC₅₀ value of 485 nM, and its 2-bromo-derivative showed an IC₅₀ of 868 nM.[10]
This guide highlights the significant therapeutic potential of this compound analogs across multiple disease areas. The continued exploration of novel substituents on this versatile scaffold is a promising avenue for the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mediresonline.org [mediresonline.org]
- 3. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 6-bromo-6-substituted penicillanic acid derivatives as beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 6-Bromoindole Derivatives
For researchers, scientists, and drug development professionals, the 6-bromoindole core represents a privileged scaffold in medicinal chemistry, offering a versatile template for the design of potent and selective therapeutic agents. This guide provides a comprehensive comparison of 6-bromoindole derivatives, summarizing their structure-activity relationships (SAR) across antimicrobial, anti-inflammatory, and anticancer applications. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Antimicrobial Activity: Targeting Bacterial Defenses
6-Bromoindole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The SAR studies in this area have focused on modifications at the N1 and C3 positions of the indole ring, leading to the identification of compounds with potent bactericidal and antibiotic-enhancing properties.
Structure-Activity Relationship Highlights:
-
N1-Substitution: The introduction of bulky or polyamine side chains at the N1 position has been shown to enhance antimicrobial activity. For instance, derivatives with spermine chains exhibit potent activity, which is attributed to their ability to permeabilize and depolarize bacterial membranes.[1]
-
C3-Acylation: Acylation at the C3 position with small aliphatic or aromatic groups can significantly influence antifungal activity. Simple acetylated derivatives have been shown to be formidable inhibitors of spore germination, suggesting a preventative mechanism of action.[2]
-
Glyoxylamide Derivatives: 6-Bromoindolglyoxylamido derivatives, particularly those coupled with polyamines, have demonstrated good antimicrobial activity against Gram-positive bacteria and also act as antibiotic enhancers against resistant Gram-negative bacteria.[1]
Comparative Antimicrobial Activity of 6-Bromoindole Derivatives
| Compound ID | Structure | Target Organism | MIC (µM) | Reference |
| MNS2 | Potassium 3-amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate | Bacillus subtilis | >100 (in combination with gentamicin) | |
| MNS3 | Potassium 3-amino-5-((6-bromo-1H-indazol-1-yl)methyl)thiophene-2-carboxylate | Bacillus subtilis | 90 (in combination with gentamicin) | [3] |
| MNS4 | Potassium 3-amino-5-((6-bromo-1H-indazol-1-yl)methyl)thiophene-2-carboxylate | Bacillus subtilis | 60 (in combination with gentamicin) | [3] |
| Polyamine 3 | 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 | |
| Staphylococcus intermedius | 3.125 | [1] | ||
| Escherichia coli | - (Enhancer) | [1] | ||
| 3-acetyl-6-bromoindole | Botrytis cinerea | - (100% germination inhibition) | [2] | |
| Monilinia fructicola | - (96% germination inhibition) | [2] | ||
| 6-bromoindole | Botrytis cinerea | EC50: 11.62 µg/mL (mycelial growth) | [2] | |
| Monilinia fructicola | EC50: 18.84 µg/mL (mycelial growth) | [2] |
Anti-inflammatory Activity: Modulating Immune Responses
Several 6-bromoindole derivatives isolated from marine sources, as well as synthetic analogs, have exhibited promising anti-inflammatory properties. These compounds have been shown to modulate the production of key inflammatory mediators.
Structure-Activity Relationship Highlights:
-
Natural Products: Bromoindole alkaloids isolated from the marine sponge Geodia barretti have demonstrated the ability to reduce the secretion of pro-inflammatory cytokines like IL-12p40 from dendritic cells.[4][5]
-
Diketopiperazine Moiety: The presence of a diketopiperazine ring system, as seen in geobarrettins, appears to be a key structural feature for anti-inflammatory activity.[4]
Comparative Anti-inflammatory Activity of 6-Bromoindole Derivatives
| Compound ID | Structure | Assay | IC50 (µM) | Reference |
| Geobarrettin B | 6-bromoindole with DKP system | IL-12p40 secretion reduction in DCs | - | [4][5] |
| Geobarrettin C | 2-(6-bromo-1H-indol-3-yl)-N,N,N-trimethyl-2-oxoethanaminium | IL-12p40 secretion reduction in DCs | - | [4][5] |
| Barettin | IL-10 secretion reduction in DCs | 11.8 | [5] | |
| IL-12p40 secretion reduction in DCs | 21.0 | [5] |
Anticancer Activity: Targeting Kinase Signaling Pathways
The 6-bromoindole scaffold has served as a foundation for the development of potent inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation and survival.
Structure-Activity Relationship Highlights:
-
Kinase Inhibition: 6-Aryl-3-aroyl-indole analogues have been synthesized and shown to be strong inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[6]
-
Receptor Tyrosine Kinases (RTKs): Indole-6-carboxylate esters have been designed as inhibitors of EGFR and VEGFR-2, demonstrating the potential of this scaffold in targeting angiogenesis and tumor growth.
Comparative Kinase Inhibitory Activity of 6-Bromoindole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Aryl-aroyl-indole analogue | Tubulin Polymerization | Potent Inhibition | [6] |
| Indole-6-carboxylate ester 4a | EGFR | - | |
| Indole-6-carboxylate ester 6c | VEGFR-2 | - |
Experimental Protocols
Synthesis of 6-Bromoindole Derivatives
A general method for the synthesis of 3-acyl-6-bromoindoles involves the Friedel-Crafts acylation of 6-bromoindole.
-
Reaction: 6-Bromoindole is reacted with a corresponding linear or aromatic anhydride in the presence of a Lewis acid catalyst, such as yttrium triflate (Y(OTf)3), in an ionic liquid like [BMI]BF4.
-
Conditions: The reaction mixture is heated under microwave irradiation (e.g., 90°C for 30 minutes for linear anhydrides and 110°C for 45 minutes for aromatic anhydrides).
-
Workup: After completion of the reaction, the product is extracted with an organic solvent, and purified by column chromatography.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture: A reaction mixture is prepared containing the kinase, a specific substrate peptide, ATP, and a suitable buffer.
-
Inhibitor Addition: The 6-bromoindole derivative to be tested is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP consumed.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is calculated from a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 6-bromoindole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The biological activities of 6-bromoindole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, inflammation, and survival.
Caption: Experimental workflow for the development of 6-bromoindole derivatives.
The anticancer effects of many indole derivatives are linked to their ability to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-bromoindole derivatives.
Inflammation is often mediated by the NF-κB signaling pathway. Some indole derivatives have been shown to modulate this pathway, leading to their anti-inflammatory effects.
Caption: Modulation of the NF-κB signaling pathway by 6-bromoindole derivatives.
References
- 1. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds [frontiersin.org]
Interpreting the Mass Spectrum of 6-Bromoindoline: A Comparative Guide
For Immediate Release
This guide provides a detailed interpretation of the mass spectrum of 6-Bromoindoline, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. By comparing its fragmentation pattern with that of the parent compound, indoline, and the related aromatic compound, 6-bromoindole, we can elucidate the structural information encoded in its mass spectrum. This analysis is crucial for researchers, scientists, and drug development professionals in confirming the identity and purity of this compound.
Predicted Mass Spectral Data Summary
The following table summarizes the predicted key ions in the mass spectrum of this compound, alongside the experimental data for indoline and 6-bromoindole for comparative analysis. The predictions for this compound are based on established fragmentation principles for halogenated and heterocyclic compounds.
| Compound | Molecular Ion (M+) [m/z] | [M-H]+ [m/z] | [M-Br]+ [m/z] | Other Key Fragments [m/z] |
| This compound (Predicted) | 197/199 | 196/198 | 118 | 91 |
| Indoline (Experimental) | 119 | 118 | N/A | 91 |
| 6-Bromoindole (Experimental) | 195/197 | - | 116 | - |
Interpreting the Fragmentation Pattern
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two molecular ion peaks of similar intensity at m/z 197 (C₈H₈⁷⁹BrN⁺) and m/z 199 (C₈H₈⁸¹BrN⁺).
A primary fragmentation pathway for indolines is the loss of a hydrogen atom to form a stable [M-H]⁺ ion. For this compound, this would result in isotopic peaks at m/z 196 and 198. Another significant fragmentation is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical and the formation of an ion at m/z 118. This fragment, corresponding to the indoline cation, may then undergo further fragmentation, such as the loss of a neutral molecule of HCN, to produce a fragment at m/z 91. This is consistent with the fragmentation observed for the parent indoline molecule.
The comparison with 6-bromoindole, an aromatic analogue, highlights the influence of the saturated five-membered ring in indoline on the fragmentation process. While both bromo-compounds show the characteristic loss of bromine, the subsequent fragmentation of the nitrogen-containing ring system is a key differentiator.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Caption: Proposed fragmentation of this compound.
Experimental Protocols
The mass spectral data for comparison was obtained under standard electron ionization (EI) conditions. A generalized protocol for acquiring the mass spectrum of this compound is as follows:
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used. The instrument can be a standalone spectrometer or coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-300
-
Scan Rate: 1-2 scans/second
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and the major fragment ions. The isotopic pattern of bromine should be used to confirm the presence and number of bromine atoms in the molecule and its fragments. Comparison with a spectral library (e.g., NIST) can aid in identification.
This guide provides a foundational understanding of the expected mass spectrum of this compound. Experimental verification is recommended to confirm these predictions and to further explore any additional fragmentation pathways.
A Comparative Efficacy Analysis of 6-Bromoindole-Based Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the 6-bromoindole scaffold has emerged as a promising framework for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the efficacy of 6-bromoindole-based inhibitors, with a particular focus on their activity against Casein Kinase 2 (CK2) and Pim-1 kinase. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of 6-Bromoindole-Based Inhibitors
The inhibitory potential of various 6-bromoindole derivatives has been evaluated against several kinase targets. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constants (Ki) for selected compounds against CK2 and Pim-1 kinases, alongside other relevant inhibitors for comparative context.
Casein Kinase 2 (CK2) Inhibition
| Compound | 6-Bromoindole Core | Target | IC50 (nM) | Ki (nM) | Reference Compound | IC50 (nM) of Ref. | Ki (nM) of Ref. |
| 6-acetamido-indole derivative (5f) | Yes | CK2 | 15.7 ± 6.8 | N/A | CX-4945 | 7.3 ± 2.4 | 0.223 |
| 1H-triazolo[4,5-b]pyridine derivative (10) | No | CK2 | 45 | N/A | TBBt | 300 | N/A |
| Endocrocin | No | CK2 | 6000 | N/A | Emodin | 2000 | N/A |
| GO289 | No | CK2 | 7 | N/A | - | - | - |
| CX-5011 | No | CK2 | ~3 | N/A | - | - | - |
| SGC-CK2-1 | No | CK2 | 4.2 | N/A | - | - | - |
N/A: Not Available in the provided search results.
Pim-1 Kinase Inhibition
| Compound | 6-Bromoindole Core | Target | IC50 (nM) | Ki (nM) | Reference Compound | IC50 (nM) of Ref. | Ki (nM) of Ref. |
| Pim1-IN-7 | Yes | Pim-1 | 670 | N/A | SGI-1776 | 7 | N/A |
| SGI-1776 | No | Pim-1 | 7 | N/A | - | - | - |
| SMI-4a | No | Pim-1 | 17 | 600 | - | - | - |
| TCS PIM-1 1 | No | Pim-1 | 50 | N/A | - | - | - |
| AZD1208 | No | Pim-1 | 0.4 | N/A | - | - | - |
| PIM447 | No | Pim-1 | N/A | 0.006 | - | - | - |
| Hispidulin | No | Pim-1 | 2710 | N/A | - | - | - |
N/A: Not Available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials :
-
Recombinant human kinase (e.g., CK2α, Pim-1)
-
Kinase buffer (specific composition varies depending on the kinase)
-
ATP (Adenosine triphosphate)
-
Substrate peptide or protein (specific to the kinase)
-
Test compounds (6-bromoindole derivatives and reference inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure :
-
A solution of the recombinant kinase in kinase buffer is added to the wells of a 384-well plate.
-
The test compounds are serially diluted in DMSO and then added to the wells containing the kinase solution. The final DMSO concentration is typically kept at or below 1%.
-
The plate is incubated at room temperature for a specified period (e.g., 10-30 minutes) to allow for compound binding to the kinase.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP to each well.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent. The signal (e.g., luminescence) is measured with a plate reader.
-
-
Data Analysis :
-
The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability/Proliferation Assay (e.g., Alamar Blue or MTT)
This protocol is used to assess the effect of inhibitors on the viability and proliferation of cancer cell lines.
-
Reagents and Materials :
-
Cancer cell line (e.g., SW480 for CK2 inhibition studies)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds dissolved in DMSO
-
Alamar Blue or MTT reagent
-
96-well plates
-
Plate reader
-
-
Procedure :
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The test compounds are serially diluted and added to the wells. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 48-72 hours).
-
After the incubation period, Alamar Blue or MTT reagent is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis :
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the logical flow of experimental procedures is essential for a clear understanding of the inhibitors' mechanism of action and evaluation.
Caption: Simplified CK2 signaling pathway and point of intervention by 6-bromoindole-based inhibitors.
Caption: Simplified Pim-1 kinase signaling pathway and the inhibitory action of 6-bromoindole derivatives.
Caption: General experimental workflow for the evaluation of 6-bromoindole-based kinase inhibitors.
A Comparative Guide to the Purity Validation of 6-Bromoindoline by HPLC and GC-MS Analysis
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 6-Bromoindoline, a key building block in the synthesis of various pharmaceutical agents and functional materials, is no exception. The presence of impurities, such as unreacted starting materials, isomers, or degradation products, can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds.
This guide provides a comprehensive comparison of two robust analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: HPLC vs. GC-MS for this compound Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase, followed by mass-based detection. |
| Best Suited For | Quantifying the primary compound and non-volatile or thermally labile impurities. | Identifying and quantifying volatile and semi-volatile impurities, including residual solvents and starting materials. |
| Sensitivity | High, typically in the nanogram (ng) range. | Very high, capable of detecting trace-level volatile impurities in the picogram (pg) range. |
| Identification | Primarily based on retention time compared to a reference standard. Diode-array detection can provide UV-Vis spectra for peak purity assessment. | High-confidence identification based on both retention time and the unique mass fragmentation pattern of the compound. |
| Sample Requirements | The sample must be soluble in the mobile phase. | The sample must be volatile and thermally stable. Derivatization may be required for non-volatile compounds. |
Experimental Workflow
The following diagram illustrates a typical workflow for the purity assessment of a synthesized batch of this compound, employing both HPLC and GC-MS for comprehensive analysis.
Unveiling the Anti-inflammatory Potential of 6-Bromoindoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the anti-inflammatory potential of 6-Bromoindoline derivatives. It objectively compares their performance with established anti-inflammatory agents, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
This compound derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. Studies have demonstrated their ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). The primary mechanism of action for many of these derivatives involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide synthesizes the available preclinical data to offer a clear comparison of the efficacy of various this compound derivatives against each other and standard anti-inflammatory drugs.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory activity of selected this compound derivatives compared to standard anti-inflammatory agents.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | Concentration | % Inhibition | IC50 (µM) | Comparator | Comparator % Inhibition/IC50 (µM) |
| 6-Bromoindole | NO Production | RAW264.7 | 40 µg/mL | - | - | - | - |
| 6-Bromoisatin | NO Production | RAW264.7 | - | - | - | - | - |
| 6-Bromoindole | PGE2 Production | RAW264.7 | - | Significant dose-response | 223.28 | Indomethacin | >65% at 50 µg/mL |
| 6-Bromoindole | NF-κB Translocation | RAW264.7 | 40 µg/mL | 60.7% | - | - | - |
| 6-Bromoisatin | NF-κB Translocation | RAW264.7 | 40 µg/mL | 63.7% | - | - | - |
| Compound VIIc (5-Cl-isatin derivative) | COX-2 Inhibition | - | - | - | - | Celecoxib | - |
| Compound VIId (5-Br-isatin derivative) | COX-2 Inhibition | - | - | - | - | Celecoxib | - |
Data synthesized from multiple sources. Direct comparison is indicative and may vary based on specific experimental conditions.
Table 2: In Vivo Anti-inflammatory Activity of Isatin Derivatives
| Compound | Animal Model | Dose | % Paw Edema Reduction | Comparator | Comparator % Paw Edema Reduction |
| Compound VIIc (5-Cl-isatin derivative) | Carrageenan-induced paw edema (mice) | 100 mg/kg | 65% | Indomethacin | - |
| Compound VIId (5-Br-isatin derivative) | Carrageenan-induced paw edema (mice) | 100 mg/kg | 63% | Indomethacin | - |
Isatin derivatives, which share a core structure with indoline, are included for comparative purposes.[1]
Key Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: NF-κB signaling pathway and points of inhibition by this compound derivatives.
Caption: General workflow for in vitro anti-inflammatory screening of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages
1. Cell Culture and Treatment:
-
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound derivatives or a vehicle control (e.g., DMSO) for 1 hour.
2. LPS Stimulation:
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) from E. coli to induce an inflammatory response.
3. Nitric Oxide (NO) Assay:
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent system.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
4. Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA):
-
The levels of PGE2, TNF-α, and other cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
5. NF-κB Translocation Assay (Immunofluorescence):
-
RAW264.7 cells are grown on coverslips and subjected to the same treatment protocol.
-
After stimulation, the cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA).
-
The cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with DAPI.
-
The translocation of NF-κB from the cytoplasm to the nucleus is visualized and quantified using a fluorescence microscope. A study found that 6-bromoindole and 6-bromoisatin at 40 µg/mL significantly inhibited the translocation of NF-κB in LPS-stimulated RAW264.7 macrophages by 60.7% and 63.7%, respectively.[2]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
1. Animals:
-
Male Swiss albino mice are used for this study.[1] The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Treatment:
-
The animals are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the this compound derivatives.
-
The test compounds or the standard drug are administered intraperitoneally or orally.[1]
3. Induction of Inflammation:
-
One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.
4. Measurement of Paw Edema:
-
The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Conclusion
The available evidence strongly suggests that this compound derivatives represent a valuable scaffold for the development of novel anti-inflammatory agents. Their mechanism of action, centered on the inhibition of the NF-κB pathway and the subsequent reduction in pro-inflammatory mediators, provides a solid rationale for their therapeutic potential. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profile of these compounds. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery.
References
Unveiling the Therapeutic Potential of 6-Bromoindole Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 6-bromoindole compounds against relevant alternatives, supported by experimental data. The unique properties of the 6-bromoindole scaffold have positioned it as a valuable starting point for the development of novel therapeutics in oncology, inflammation, and infectious diseases.
This guide synthesizes preclinical data to illuminate the correlation between the in vitro and in vivo activities of promising 6-bromoindole derivatives. By presenting quantitative data in clearly structured tables, detailing experimental protocols for key assays, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of these compounds and their potential clinical applications.
In Vitro Anticancer Activity: A Comparative Analysis
Bromoindolinone derivatives have emerged as a significant class of compounds in anticancer drug discovery, with many demonstrating potent cytotoxic effects across a range of cancer cell lines. The core structure, featuring an indole ring fused to a pyrrolidinone ring with a bromine substitution, provides a versatile backbone for developing targeted therapies. Preclinical evaluation typically commences with in vitro assays to ascertain their cytotoxic and mechanistic properties before promising candidates advance to in vivo studies.
Below is a comparative summary of the in vitro cytotoxicity of a representative 6-bromoindole compound, (E)-4-Bromo-3-hydrazonoindolin-2-one, against various human cancer cell lines.
| Cell Line | Cancer Type | (E)-4-Bromo-3-hydrazonoindolin-2-one IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 0.8 | 0.5 |
| MDA-MB-231 | Breast Cancer | 1.2 | 0.7 |
| A549 | Lung Cancer | 2.5 | 1.0 |
| HCT116 | Colon Cancer | 1.8 | 0.9 |
| PC-3 | Prostate Cancer | 3.1 | 1.5 |
In Vivo Antitumor Efficacy: Xenograft Model Data
Promising candidates from in vitro screening are typically advanced to in vivo studies, often utilizing xenograft models in immunocompromised mice to evaluate their therapeutic efficacy and safety in a living system.
The following table summarizes the in vivo antitumor activity of (E)-4-Bromo-3-hydrazonoindolin-2-one in a breast cancer xenograft model.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| (E)-4-Bromo-3-hydrazonoindolin-2-one | 20 | 55 |
| Paclitaxel | 10 | 70 |
Anti-Inflammatory Properties of Marine-Derived 6-Bromoindoles
A number of 6-bromoindole derivatives have been isolated from marine organisms, particularly sponges of the genus Geodia. These compounds have demonstrated significant anti-inflammatory activities. For instance, barettin and its derivatives, isolated from the Icelandic marine sponge Geodia barretti, have shown potent anti-inflammatory effects.[1]
The anti-inflammatory activity of these compounds was evaluated by measuring their effect on the secretion of pro-inflammatory (IL-12p40) and anti-inflammatory (IL-10) cytokines from human monocyte-derived dendritic cells (DCs).[2]
| Compound | IL-12p40 Secretion IC₅₀ (µM) | IL-10 Secretion IC₅₀ (µM) |
| Geobarrettin B | >30 | >30 |
| Geobarrettin C | 15.6 | >30 |
| Barettin | 21.0 | 11.8 |
Geobarrettin C and barettin both reduced the secretion of the pro-inflammatory cytokine IL-12p40.[2] Interestingly, while barettin also reduced the secretion of the anti-inflammatory cytokine IL-10, geobarrettin C increased its production, suggesting a more nuanced immunomodulatory profile.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the 6-bromoindole compounds or a positive control (e.g., Doxorubicin) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3][4]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are harvested and suspended in a suitable medium. Approximately 5 x 10⁶ cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The 6-bromoindole compound, a positive control (e.g., Paclitaxel), or a vehicle control is administered (e.g., intraperitoneally) according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The biological activities of 6-bromoindole compounds are often attributed to their ability to interact with and modulate key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, many indole derivatives are known to function as kinase inhibitors.[5][6][7]
The following diagram illustrates a simplified workflow for the evaluation of anticancer compounds.
Caption: A generalized workflow for the preclinical evaluation of potential anticancer compounds.
Many indole-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The diagram below depicts a simplified signaling pathway involving an RTK.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 6-bromoindole compound.
References
- 1. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Synthetic Routes to 6-Bromoindoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-bromoindoline, a key intermediate in the development of various pharmaceuticals, has been approached through several synthetic strategies. This guide provides an objective comparison of the most common methods, presenting a quantitative analysis of their performance, detailed experimental protocols, and a logical workflow to aid in selecting the optimal route for specific research and development needs.
Comparison of Synthetic Pathways
The primary routes to this compound involve either the reduction of a 6-bromoindole precursor or the direct bromination of indoline. Each approach presents distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability.
Quantitative Performance Comparison
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Route 1: Reduction of 6-Bromoindole | 6-Bromoindole | Sodium Borohydride (NaBH₄), Methanol | 4 | 25 | ~75-85 | >95 | [1] |
| Route 2: Bromination of Indoline | Indoline | N-Bromosuccinimide (NBS), Acetonitrile | 2 | 0-25 | ~60-70 | ~90 (mixture with 4-bromo isomer) | [2] |
Logical Workflow of Synthetic Strategies
The selection of a synthetic pathway is often guided by factors such as the availability of starting materials, desired product purity, and scalability. The following diagram illustrates the decision-making process for choosing between the two primary routes.
Caption: Comparison of Synthetic Pathways to this compound.
Experimental Protocols
Route 1: Reduction of 6-Bromoindole
This method is favored for its high yield and purity, utilizing the readily available and relatively inexpensive reducing agent, sodium borohydride.
Materials:
-
6-Bromoindole
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-bromoindole (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Route 2: Bromination of Indoline
This route offers a more direct approach starting from indoline. However, it typically results in a mixture of regioisomers, requiring careful purification to isolate the desired this compound.
Materials:
-
Indoline
-
Acetonitrile (MeCN)
-
N-Bromosuccinimide (NBS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve indoline (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, a mixture of 4-bromo- and this compound, is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the this compound isomer.[2]
Summary and Recommendations
The choice between the reduction of 6-bromoindole and the bromination of indoline depends on the specific requirements of the synthesis. For applications demanding high purity and yield, the reduction of 6-bromoindole is the superior method. While the bromination of indoline is a more direct route, the formation of isomeric impurities necessitates more rigorous purification, potentially lowering the overall isolated yield of the desired product. For large-scale synthesis where starting material cost is a primary concern, the bromination of indoline may be a more economical option, provided an efficient purification method is established.
References
Safety Operating Guide
Proper Disposal of 6-Bromoindoline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and upholding environmental responsibility. 6-Bromoindoline, a halogenated heterocyclic compound, necessitates specific handling and disposal protocols due to its potential hazards. This guide provides comprehensive, step-by-step instructions for the safe disposal of this compound, fostering a culture of safety and operational excellence.
Immediate Safety and Handling Protocols
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly sealed safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.
-
Body Protection: A laboratory coat or a chemical-resistant apron is required to shield personal clothing from contamination.
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area or under a chemical fume hood. If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
This compound: Key Data
A summary of the key physical and chemical properties of this compound is presented below for easy reference.
| Property | Value |
| Molecular Weight | 198.06 g/mol [1] |
| XLogP3 | 2.8[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 0[1] |
| Exact Mass | 196.98401 Da[1] |
| Monoisotopic Mass | 196.98401 Da[1] |
| Topological Polar Surface Area | 12 Ų[1] |
| Heavy Atom Count | 10[1] |
| Formal Charge | 0[1] |
| Complexity | 126[1] |
Experimental Protocol for Waste Preparation and Disposal
The recommended and primary method for the disposal of this compound is through a licensed and certified professional waste disposal service. Adherence to institutional, local, state, and federal regulations is mandatory.
Step-by-Step Disposal Procedure:
-
Waste Classification and Segregation: this compound is categorized as a halogenated organic compound. It is crucial to segregate this waste stream from non-halogenated organic waste and aqueous waste to prevent hazardous reactions.
-
Container Selection: A chemically resistant container with a secure, leak-proof lid must be used for waste accumulation. The container should be in good condition and compatible with this compound.
-
Labeling: The waste container must be clearly and accurately labeled as "Halogenated Organic Waste" and should explicitly list "this compound" as a component. The date of waste accumulation should also be recorded.
-
Waste Collection: Carefully transfer any waste containing this compound, including contaminated items such as absorbent materials, pipette tips, and disposable labware, into the designated container. To prevent overfilling and potential spills, do not exceed 80% of the container's capacity.
-
Storage: The sealed waste container must be stored in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup. Provide them with a detailed inventory of the waste, including the chemical name and quantity.
-
Documentation: Maintain a meticulous log of the waste, documenting the chemical name, quantity, and accumulation date. This documentation is essential for regulatory compliance.
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a universal absorbent pad.
-
Collect: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent.
-
Dispose: Treat all materials used for cleanup as hazardous waste and place them in the designated waste container.
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-Bromoindoline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 6-Bromoindoline (CAS No. 63839-24-7), ensuring laboratory safety and procedural clarity. The information is synthesized from safety data for this compound and structurally similar compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. It may also be harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
GHS Hazard Statements:
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles.[4] A face shield is recommended for splash protection. |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | A lab coat should be worn at all times. For larger quantities or when there is a higher risk of splashing, chemical-resistant coveralls are recommended.[4] |
| Hands | Chemical-resistant Gloves | Nitrile gloves are suitable for general use. For prolonged contact, consider butyl rubber or neoprene gloves. Always inspect gloves for any signs of degradation before use.[4] |
| Respiratory | Respirator | Handle the solid compound in a well-ventilated area, preferably under a chemical fume hood.[4][5] If dust can be generated, use a respirator with a particulate filter (e.g., N95).[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
1. Preparation:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure that all operations are conducted in a well-ventilated chemical fume hood.
-
Weighing: Carefully weigh the solid this compound, avoiding the generation of dust.
2. Handling:
-
Chemical Reactions: When using this compound in reactions, add it slowly to the reaction mixture to control any potential exothermic reactions.
-
Solution Transfer: Use appropriate tools (e.g., pipettes, syringes) for transferring solutions containing this compound to minimize the risk of spills.
3. Post-Handling and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
-
Waste Segregation: this compound is a halogenated organic compound and should be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.
-
Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[5][7] Follow your institution's and local regulations for hazardous waste disposal.[8][9]
-
Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate waste stream.
Emergency Procedures
| Situation | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[9][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[9][10] If skin irritation occurs, seek medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[9][10] If respiratory symptoms develop, seek medical attention. |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[9] Rinse mouth. Do NOT induce vomiting. |
| Spill | For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
References
- 1. 6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 63839-24-7 | 6-Bromo-2,3-dihydro-1H-indole | Bromides | Ambeed.com [ambeed.com]
- 3. 63839-24-7 | this compound - Moldb [moldb.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
